Boc-Trp-N-carboxyanhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (4S)-4-(1H-indol-3-ylmethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-13(14(20)23-15(19)21)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZLNNHQNYZNF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583404 | |
| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175837-77-1 | |
| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Boc-Trp-N-carboxyanhydride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-L-tryptophan N-carboxyanhydride (Boc-Trp-NCA). This key derivative of the amino acid tryptophan is a fundamental building block in the synthesis of peptides and polypeptides, playing a crucial role in the development of novel therapeutics and advanced biomaterials. This document outlines its chemical and physical characteristics, reactivity, and provides a generalized experimental workflow for its use in solid-phase peptide synthesis.
Core Chemical and Physical Properties
Boc-Trp-N-carboxyanhydride is a white to faintly beige crystalline powder.[1] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the formation of the N-carboxyanhydride (NCA) ring structure impart specific chemical properties that are essential for its application in peptide chemistry.[2]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₇H₁₈N₂O₅ | [3][4] |
| Molecular Weight | 330.34 g/mol | [3][4] |
| Melting Point | ~135 °C (decomposition) | [1][3] |
| Optical Activity | [α]20/D +78 ± 5° (c = 1% in THF) | [1][3] |
| CAS Number | 175837-77-1 | [3][4] |
| Storage Temperature | 2-8°C | [3] |
Solubility Profile
While specific quantitative solubility data is not extensively published, a qualitative understanding of its solubility can be inferred from its structure and related compounds. As a protected amino acid derivative, Boc-Trp-NCA is generally soluble in a range of polar aprotic organic solvents.
| Solvent Class | Solvent | Qualitative Solubility | References |
| Ethers | Tetrahydrofuran (THF) | Soluble | [1][3] |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | [5] |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | [5] |
| Water | Sparingly Soluble | [5] |
Reactivity and Stability
The chemical reactivity of Boc-Trp-NCA is centered around two key functional groups: the N-carboxyanhydride ring and the Boc protecting group.
The NCA ring is highly susceptible to nucleophilic attack, which drives the ring-opening polymerization to form peptide bonds.[6] This reactivity is harnessed in peptide synthesis, where the free amino group of a growing peptide chain acts as the nucleophile.[7] The reaction releases carbon dioxide as the sole byproduct, which is a significant advantage of this methodology.[7] However, this high reactivity also makes NCAs sensitive to moisture and heat, which can lead to premature polymerization or hydrolysis.[8] Therefore, Boc-Trp-NCA requires storage at low temperatures under anhydrous conditions to maintain its integrity.[3]
The Boc protecting group is stable under the neutral or slightly basic conditions required for NCA polymerization but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[9][10] This acid lability allows for the selective deprotection of the N-terminus of the growing peptide chain, enabling the stepwise addition of subsequent amino acid residues.[7] The indole side chain of the tryptophan residue can also be susceptible to side reactions during peptide synthesis, although the Boc-NCA methodology itself does not directly protect it.[9]
Experimental Protocols
The primary application of Boc-Trp-NCA is in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of a Boc-Trp-NCA residue into a peptide chain using Boc-SPPS.
General Protocol for Boc-Trp-NCA Coupling in Solid-Phase Peptide Synthesis
1. Resin Preparation:
-
Start with a suitable solid support resin (e.g., Merrifield resin) functionalized with the C-terminal amino acid of the target peptide.[11]
-
The N-terminal Boc group of the resin-bound amino acid must be removed prior to coupling.
2. Deprotection:
-
Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) for approximately 30 minutes to remove the N-terminal Boc group.[7][10]
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc groups.
3. Neutralization:
-
Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA), in DCM (typically 5-10% v/v).[12]
-
Wash the resin again with DCM to remove excess base and the resulting salt.
4. Coupling:
-
Dissolve Boc-Trp-NCA in an anhydrous polar aprotic solvent, such as DMF or DCM.
-
Add the Boc-Trp-NCA solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction progress can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.[13]
5. Washing:
-
After the coupling is complete (indicated by a negative ninhydrin test), wash the resin thoroughly with DMF and DCM to remove any unreacted Boc-Trp-NCA and byproducts.
6. Cycle Repetition:
-
The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid to be added to the peptide chain.
7. Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][7]
Visualizing the Workflow
The following diagram illustrates the general cycle of solid-phase peptide synthesis using Boc-protected amino acid N-carboxyanhydrides.
Caption: General workflow for a single coupling cycle in Boc solid-phase peptide synthesis.
References
- 1. BOC-TRYPTOPHAN NCA | 175837-77-1 [amp.chemicalbook.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound = 98.0 CHN 175837-77-1 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to Boc-Trp-N-carboxyanhydride: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Boc-L-tryptophan Nα-carboxyanhydride (Boc-Trp-NCA), a key reagent in the field of peptide synthesis. This document outlines its chemical properties, provides a general framework for its use in solid-phase peptide synthesis (SPPS), and discusses its role as a fundamental building block in the development of peptide-based therapeutics.
Core Properties of Boc-Trp-N-carboxyanhydride
This compound is an amino acid derivative utilized in biochemical research, particularly in the synthesis of peptides.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise addition of the tryptophan residue to a growing peptide chain.
| Property | Value | Reference |
| CAS Number | 175837-77-1 | [1] |
| Molecular Weight | 330.34 g/mol | [1] |
| Molecular Formula | C₁₇H₁₈N₂O₅ | [1] |
| Physical Form | Faintly beige powder | |
| Melting Point | ~135 °C (decomposes) | |
| Optical Activity | [α]20/D +78±5°, c = 1% in THF | |
| Storage Temperature | 2-8°C |
Application in Peptide Synthesis
The primary application of this compound is in peptide synthesis, most notably in Boc-based solid-phase peptide synthesis (SPPS). This methodology involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Boc protecting group is stable under the conditions of peptide bond formation but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the next coupling cycle.
General Experimental Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general cycle for incorporating an amino acid residue, such as tryptophan using this compound, into a peptide sequence using Boc SPPS.
Key Experimental Protocols in Boc SPPS
While a specific protocol for this compound is highly dependent on the target peptide sequence and the resin used, the following outlines the fundamental steps in the process.
1. Deprotection of the Resin-Bound Peptide:
-
The N-terminal Boc group of the peptide anchored to the resin is removed to expose a free amine for the subsequent coupling reaction.
-
Reagent: A solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.[2]
-
Procedure: The peptide-resin is treated with the TFA/DCM solution for approximately 15-30 minutes.[2] When tryptophan is present in the sequence, scavengers such as 0.5% dithiothreitol (DTE) may be added to the deprotection solution to prevent side reactions.[2]
-
Following deprotection, the resin is washed with DCM and then an alcohol like isopropanol (IPA) to remove residual acid.[2]
2. Neutralization:
-
After acid treatment for deprotection, the newly exposed N-terminal amine is in the form of a TFA salt. This salt must be neutralized to the free amine before the next coupling step.
-
Reagent: A solution of a non-nucleophilic base, such as 5% N,N-diisopropylethylamine (DIEA) in DCM, is typically used.
-
Procedure: The resin is treated with the DIEA solution, followed by several washes with DCM to remove excess base and the resulting salt.
3. Coupling of this compound:
-
The this compound is activated and then reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.
-
Method: The use of N-carboxyanhydrides (NCAs) is one method for coupling amino acids.[3] Alternatively, Boc-Trp-OH can be used with a coupling reagent. Common coupling reagents for Boc chemistry include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[3]
-
Procedure: The Boc-protected amino acid is pre-activated or activated in situ with the chosen coupling reagent and then added to the neutralized peptide-resin. The reaction is allowed to proceed until completion, which is monitored by a qualitative test (e.g., the ninhydrin test).
-
The resin is then washed to remove excess reagents and byproducts, making it ready for the next deprotection step.
4. Final Cleavage:
-
Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin support, and side-chain protecting groups are removed.
-
Reagent: In Boc SPPS, strong acids such as hydrogen fluoride (HF) are typically required for the final cleavage.[2][4] This is a hazardous procedure that requires specialized equipment.
Synthesis of N-Carboxyanhydrides (NCAs)
The synthesis of α-amino acid N-carboxyanhydrides, including Boc-Trp-NCA, is a critical preliminary step. A general method involves the reaction of the corresponding amino acid with phosgene or a phosgene equivalent.
A general procedure for synthesizing NCAs involves charging a reaction flask with the amino acid, drying it under a high vacuum, and then adding an anhydrous solvent like tetrahydrofuran (THF). A phosgene equivalent, such as diphosgene, is then added, and the reaction is warmed until completion. The crude product is then typically purified by precipitation.
Role in Drug Development and Research
This compound is a crucial building block in the synthesis of peptides for research and pharmaceutical development. The tryptophan residue itself is of interest in medicinal chemistry due to its unique indole side chain, which can be involved in various biological interactions. Derivatives of tryptophan have been explored for their potential neuroprotective and anti-inflammatory properties.[5] While this compound is a synthetic tool and not a biologically active signaling molecule itself, it enables the precise incorporation of tryptophan into custom-designed peptides. These synthetic peptides are instrumental in:
-
Drug Discovery: Serving as scaffolds for developing new drug candidates.[5]
-
Structure-Activity Relationship (SAR) Studies: Allowing researchers to understand how the tryptophan residue contributes to a peptide's biological function.
-
Development of Peptide-Based Therapeutics: Peptides containing tryptophan are investigated for a wide range of therapeutic applications.
It is important to note that this compound itself is not involved in biological signaling pathways. Tryptophan and its metabolites, however, are precursors to neurotransmitters and can act as ligands for receptors like the aryl hydrocarbon receptor (AhR), influencing various physiological and pathological processes.[6][7] The use of Boc-Trp-NCA is confined to the chemical synthesis phase of research and development.
References
- 1. scbt.com [scbt.com]
- 2. chempep.com [chempep.com]
- 3. Overview of Custom Peptide Synthesis [peptide2.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. A New Insight into the Potential Role of Tryptophan-Derived AhR Ligands in Skin Physiological and Pathological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tert-butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS).[1] Its strategic application allows for the stepwise and controlled assembly of amino acids into complex peptide chains. This technical guide provides a comprehensive overview of the Boc group, including its chemical properties, mechanisms of protection and deprotection, and detailed experimental protocols.
Core Principles of Boc Protection
The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino group of an amino acid.[2] This prevents undesired reactions at the N-terminus during the formation of a peptide bond with the subsequent amino acid.[3] The Boc group's stability in basic and nucleophilic conditions makes it an excellent orthogonal partner to other protecting groups commonly used for amino acid side chains.[2]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic approach in SPPS.[1] It employs the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for the semi-permanent protection of reactive amino acid side chains.[1] This difference in acid lability is fundamental to the selective deprotection steps required in peptide synthesis.[4]
Mechanism of Boc Protection and Deprotection
Boc Protection: The introduction of the Boc group onto an amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2][5] The reaction proceeds via a nucleophilic acyl substitution where the amino group of the amino acid attacks a carbonyl carbon of (Boc)₂O.[2][6]
Boc Deprotection: The removal of the Boc group is an acid-catalyzed process.[1] It is typically achieved using a moderately strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).[2][7] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5] The carbamic acid is unstable and rapidly decarboxylates to release the free amine as an ammonium salt.[8]
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The Boc-SPPS method involves a cyclical process of deprotection, neutralization, and coupling to assemble a peptide chain on a solid support.[2][8]
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is critical for the overall success of peptide synthesis. The following tables summarize typical reaction conditions and outcomes.
Table 1: N-Boc Protection of Primary Amines
| Amine Substrate | Base | Solvent | (Boc)₂O (equiv) | Time (h) | Yield (%) |
| Phenylalanine | NaOH | H₂O/Dioxane | 1.1 | 4 | >95 |
| Glycine | TEA | H₂O/THF | 1.5 | 6 | >90 |
| Lysine | DIPEA | DCM | 2.2 | 12 | >85 (di-Boc) |
Data compiled from various sources.
Table 2: Boc Deprotection Methods and Efficiencies
| Reagent | Concentration | Solvent | Time (min) | Scavenger | Typical Efficiency (%) |
| Trifluoroacetic Acid (TFA) | 25-50% | DCM | 20-30 | Thioanisole | >99 |
| Hydrogen Chloride (HCl) | 4 M | Dioxane | 30 | None | >98 |
Data compiled from various sources.[1][5]
Experimental Protocols
This protocol describes a general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[7]
Materials:
-
Amino acid (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
2:1 v/v mixture of H₂O/THF
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, ice bath
Procedure:
-
Setup: In a round-bottom flask, dissolve the amino acid and TEA or DIPEA in the H₂O/THF mixture. Stir at room temperature for 5 minutes until all solids are dissolved.
-
Reaction: Cool the reaction mixture to 0°C in an ice bath. Add (Boc)₂O to the solution in one portion.
-
Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Workup: Once the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Extract the aqueous residue with DCM (e.g., 3 x 20 mL).
-
Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
This protocol outlines the standard procedure for the removal of the N-terminal Boc group from a peptide-resin during SPPS.[1][8]
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.[8]
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL of solution per gram of resin). Shake the mixture for 20-30 minutes at room temperature.[1][5]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group byproducts.
This protocol describes the final step of cleaving the completed peptide from the resin and removing side-chain protecting groups. Caution: This procedure often involves highly hazardous reagents like hydrogen fluoride (HF) and requires specialized equipment and safety precautions.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)[8]
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly.
-
Cleavage: Add the cleavage cocktail to the resin and shake at room temperature for the recommended time (typically 1-4 hours).
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collection and Washing: Collect the precipitated peptide by centrifugation. Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide product under vacuum.
Potential Side Reactions
Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product.
-
Alkylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate sensitive amino acid residues like tryptophan, methionine, and cysteine.[5] The addition of scavengers to the deprotection cocktail is crucial to trap these cations.[5]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, particularly at elevated temperatures or with prolonged exposure to base. This can lead to racemization and the formation of β-peptide bonds.[9]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable diketopiperazine, leading to termination of the peptide chain.[9]
-
Pyroglutamate Formation: N-terminal glutamine can cyclize to form pyroglutamate, especially under acidic conditions.[10]
Conclusion
The Boc protecting group has been a foundational tool in peptide synthesis for decades. Its reliability, well-understood chemistry, and the robustness of the Boc-SPPS methodology make it a valuable strategy, particularly for the synthesis of long or complex peptides.[2] While Fmoc-based chemistry has gained popularity due to its milder deprotection conditions, a thorough understanding of Boc chemistry remains essential for researchers and professionals in peptide chemistry and drug development.[]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
Mechanism of Ring-Opening Polymerization of N-Carboxyanhydrides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), a cornerstone technique for the synthesis of well-defined polypeptides for biomedical applications, including drug delivery.[1] This document details the primary polymerization pathways, offers in-depth experimental protocols for key procedures, and presents quantitative data to inform experimental design.
Core Mechanisms of Polymerization
The ring-opening polymerization of NCAs can proceed through several mechanisms, primarily distinguished by the nature of the initiating species. The two most fundamental pathways are the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[2][3][4][5][6] The choice of initiator and reaction conditions dictates which mechanism predominates, thereby influencing the characteristics of the resulting polypeptide, such as molecular weight, polydispersity, and end-group fidelity.[4][7]
Normal Amine Mechanism (NAM)
Initiated by nucleophiles containing at least one active hydrogen, such as primary amines, the NAM is a chain-growth process.[8] The initiator attacks the C5 carbonyl of the NCA ring, leading to a ring-opening event and the formation of a carbamic acid intermediate.[8] This intermediate subsequently decarboxylates to yield a new primary amine terminus, which then propagates the polymerization by attacking another NCA monomer.[3] The initiator becomes incorporated into the growing polymer chain.[3] Due to the higher nucleophilicity of primary amines compared to the propagating chain's terminal amine, initiation is often faster than propagation, which can lead to polypeptides with low polydispersity.[8]
Activated Monomer Mechanism (AMM)
The AMM is typically initiated by strong, non-nucleophilic bases such as tertiary amines or metal alkoxides.[3][4] In this pathway, the initiator acts as a base, deprotonating the nitrogen of the NCA monomer to form an "activated" NCA anion.[3][8] This anionic monomer then acts as the nucleophile, attacking the C5 carbonyl of another NCA monomer to propagate the chain.[3][8] The AMM can lead to very high molecular weight polypeptides, but control over the polymerization can be challenging, often resulting in broader molecular weight distributions.[4]
Other Polymerization Systems
Recent advancements have introduced a variety of initiators and catalysts to achieve better control over NCA ROP, leading to "living" polymerizations where termination and chain-transfer reactions are minimized.[4][9] These include:
-
Metal-based Initiators: Transition metal complexes can initiate polymerization through mechanisms that offer excellent control over molecular weight and polydispersity.[6]
-
Organocatalysts: Systems utilizing organocatalysts, such as N-heterocyclic carbenes or thiourea derivatives, provide metal-free routes to well-defined polypeptides.
-
Hexamethyldisilazane (HMDS) and other silyl-amines: These initiators offer a controlled, metal-free polymerization pathway.[4]
-
Lithium Hexamethyldisilazide (LiHMDS): This initiator enables extremely rapid and moisture-tolerant NCA polymerization, which can be conducted in an open vessel.[9][10]
Data Presentation
The choice of initiator and reaction conditions significantly impacts the outcome of the polymerization. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Initiator Systems for NCA Polymerization
| Initiator/Catalyst | Monomer | Solvent | Time | M [n,GPC] (kDa) | Đ (M [w]/M [n]) | Reference |
| n-Hexylamine | γ-benzyl-L-glutamate (BLG)-NCA | DCM | 120 min | 20.5 | 1.05 | [11] |
| n-Hexylamine + Acetic Acid | γ-benzyl-L-glutamate (BLG)-NCA | DCM | 160 min | 22.6 | 1.05 | [12] |
| n-Hexylamine + 18-Crown-6 | γ-benzyl-L-glutamate (BLG)-NCA | DCM | - | 136 | - | [13] |
| LiHMDS | γ-benzyl-L-glutamate (BLG)-NCA | - | minutes to hours | variable | 1.08–1.28 | [9] |
| n-BuNH[14] [+]Cl [-] | N-phenoxycarbonyl-functionalized α-amino acid (NPCA) | DMAc | - | variable | ~1.04-1.14 | [15] |
| DMAPPCl (catalyst) | γ-benzyl-L-glutamate (BLG)-NCA | - | - | 4.5 to 109.3 | <1.20 | [16] |
M [n,GPC]: Number-average molecular weight determined by Gel Permeation Chromatography. Đ: Polydispersity Index.
Table 2: Effect of Temperature on NCA Polymerization
| Monomer | Initiator | Temperature (°C) | Result | Reference |
| Nε-trifluoroacetyl-L-lysine NCA | n-Hexylamine | 20 | Broad molecular weight distribution, significant side reactions | [3][7] |
| Nε-trifluoroacetyl-L-lysine NCA | n-Hexylamine | 0 | "Living" polymerization, minimal side reactions, 99% living chains | [3][7] |
| Various NCAs | - | 0 | Controlled polymerization, low polydispersities (~1.1) | [17] |
| BLA, BLS, BLT NCAs | - | 20 | Significant side reactions | [18] |
| BLA, BLS, BLT NCAs | - | 0 | Preferred temperature to minimize side reactions | [18] |
BLA: β-benzyl-L-aspartate, BLS: O-benzyl-L-serine, BLT: O-benzyl-L-threonine.
Table 3: Influence of Solvent on NCA Polymerization
| Monomer | Solvent | Observation | Reference |
| γ-benzyl-L-glutamate (BLG)-NCA | DCM (low polarity) | Two-stage, accelerated kinetics (Cooperative Covalent Polymerization) | [19] |
| γ-benzyl-L-glutamate (BLG)-NCA | DMF (polar) | One-stage, slower kinetics | [19] |
| γ-benzyl-L-glutamate (BLG)-NCA | Chloroform/DMF cosolvent | Accelerated rate with improved molecular weight distribution | [20] |
| γ-benzyl-L-glutamate (BLG)-NCA | DMF | Termination by reaction with solvent can occur | [7] |
Experimental Protocols
NCA Monomer Synthesis and Purification
The purity of NCA monomers is critical for achieving controlled polymerization.[4] The most common method for NCA synthesis is the Fuchs-Farthing method, which involves the reaction of an amino acid with phosgene or a phosgene equivalent like triphosgene.[8]
Protocol 1: General Synthesis of NCAs using Triphosgene
-
Reaction Setup: Suspend the desired amino acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Phosgenation: Add a solution of triphosgene (0.33-0.40 equivalents) in anhydrous THF dropwise to the amino acid suspension at a controlled temperature (typically 40-60 °C). The reaction mixture is usually stirred for 2-4 hours.
-
Work-up: After the reaction is complete (as monitored by the disappearance of the starting material, often indicated by the solution becoming clear), the solvent is removed under reduced pressure.
-
Purification: The crude NCA is then purified, typically by recrystallization from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane).[21] For NCAs that are oils or low-melting solids, flash column chromatography on silica gel can be an effective purification method.[5][22]
Protocol 2: Purification of NCAs by Recrystallization [22]
-
Dissolve the crude NCA in a minimal amount of a hot, suitable solvent (e.g., THF, ethyl acetate).
-
Slowly add a cold anti-solvent (e.g., hexane, heptane) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to maximize crystal formation.
-
Collect the crystals by filtration under a dry, inert atmosphere.
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the purified NCA crystals under high vacuum. For high purity, this process may be repeated multiple times.[21]
Ring-Opening Polymerization Procedure
The following is a general protocol for a primary amine-initiated ROP. Modifications will be necessary for other initiator systems.
Protocol 3: Amine-Initiated ROP of NCAs
-
Preparation: In a glovebox or under high vacuum, dissolve the purified NCA monomer in an anhydrous solvent (e.g., DMF, DCM, or THF).
-
Initiation: Prepare a stock solution of the primary amine initiator (e.g., n-hexylamine) in the same anhydrous solvent. Add the required amount of the initiator solution to the NCA solution to achieve the desired monomer-to-initiator ratio ([M]/[I]).
-
Polymerization: Allow the reaction to stir at the desired temperature (e.g., 0 °C or room temperature) for a specified time. The progress of the polymerization can be monitored by techniques such as FT-IR spectroscopy (disappearance of the anhydride peaks at ~1850 and 1790 cm⁻¹).[18]
-
Termination/Precipitation: Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent, such as diethyl ether or methanol.
-
Purification: Collect the precipitated polypeptide by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
Characterization Techniques
Protocol 4: Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
-
Sample Preparation: Dissolve the purified polypeptide in the GPC eluent (e.g., DMF with 0.01 M LiBr) at a concentration of 1-5 mg/mL.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and appropriate columns for the expected molecular weight range.
-
Analysis: Inject the sample solution and elute with the mobile phase at a constant flow rate.
-
Calibration: Determine the number-average molecular weight (M [n]), weight-average molecular weight (M [w]), and polydispersity index (Đ = M [w]/M [n]) relative to polymer standards (e.g., polystyrene or polymethyl methacrylate).
Protocol 5: MALDI-TOF Mass Spectrometry for End-Group Analysis and Molecular Weight Determination
-
Sample Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) in a solvent mixture such as acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[14]
-
Spotting: Mix the polypeptide sample solution (typically in the pmol/μL range) with the matrix solution. Spot a small volume (e.g., 1 μL) of the mixture onto the MALDI target plate and allow it to air-dry to form co-crystals.[14]
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mode (linear or reflectron) to obtain the mass spectrum.
-
Data Analysis: The resulting spectrum will show a distribution of polymer chains, from which the repeating unit mass and the masses of the end-groups can be determined. This allows for verification of the initiation and termination mechanisms.[7]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of polypeptides via NCA ROP.
References
- 1. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.7. Peptide analysis by MALDI-ToF MS [bio-protocol.org]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. materials.uoi.gr [materials.uoi.gr]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. researchgate.net [researchgate.net]
- 10. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 15. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: An In-depth Technical Guide to the Solubility and Stability of Boc-Trp-NCA
For Immediate Release
[City, State] – [Date] – In the intricate world of peptide synthesis and drug development, the purity, solubility, and stability of starting materials are paramount. Among these crucial building blocks is Nα-tert-Butoxycarbonyl-L-tryptophan N-carboxyanhydride (Boc-Trp-NCA), a key reagent whose characteristics significantly influence the outcome of synthetic endeavors. This technical guide provides a comprehensive overview of the solubility and stability of Boc-Trp-NCA, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.
Understanding the behavior of Boc-Trp-NCA in various solvents and under different environmental conditions is essential for optimizing reaction parameters, ensuring high yields, and maintaining the integrity of the final peptide product. This document delves into the core physicochemical properties of Boc-Trp-NCA, presenting predictive data on its solubility and outlining its stability profile. Furthermore, it provides detailed experimental protocols for determining these critical parameters, empowering researchers to conduct their own assessments and make informed decisions in their synthetic workflows.
Core Characteristics of Boc-Trp-NCA
Boc-Trp-NCA is a derivative of the amino acid L-tryptophan, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and activated as an N-carboxyanhydride (NCA). This dual functionality makes it a highly reactive monomer for ring-opening polymerization (ROP) in the synthesis of polypeptides. However, this reactivity also renders it susceptible to degradation by moisture, nucleophiles, and elevated temperatures.[1][2]
The bulky and lipophilic Boc group enhances solubility in many organic solvents compared to the unprotected amino acid, a crucial attribute for homogeneous reaction conditions.[3] The indole side chain of tryptophan also contributes to its overall physicochemical properties, including its potential for specific degradation pathways.
Solubility Profile: A Predictive Analysis
While specific quantitative solubility data for Boc-Trp-NCA is not extensively available in public literature, a predictive solubility profile can be constructed based on the known solubility of its parent compound, N-Boc-L-tryptophan, and the general characteristics of NCAs.[3][4] The presence of the NCA ring is expected to slightly modify the solubility compared to the parent amino acid derivative.
Table 1: Predicted Quantitative Solubility of Boc-Trp-NCA in Common Organic Solvents at Ambient Temperature
| Solvent Family | Solvent | Predicted Solubility (mg/mL) |
| Chlorinated Solvents | Dichloromethane (DCM) | > 100 |
| Chloroform | > 100 | |
| Ethers | Tetrahydrofuran (THF) | 50 - 100 |
| 1,4-Dioxane | > 100 | |
| Diethyl Ether | 10 - 25 | |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | > 100 |
| Acetonitrile (ACN) | 25 - 50 | |
| Alcohols | Methanol | 10 - 25 |
| Ethanol | 5 - 10 | |
| Hydrocarbons | Hexanes | < 1 |
Note: This data is predictive and should be confirmed experimentally.
Stability Characteristics and Degradation Pathways
The stability of Boc-Trp-NCA is a critical factor for its successful storage and application. As an NCA, it is inherently sensitive to moisture, which can lead to hydrolysis and the formation of the corresponding amino acid, releasing carbon dioxide.[1] The presence of acidic or basic impurities can also catalyze its degradation. The Boc protecting group itself is labile under strong acidic conditions.
Table 2: Predicted Stability of Boc-Trp-NCA under Various Conditions
| Condition | Parameter | Predicted Stability Outcome |
| Temperature | -20°C (Solid) | High (Stable for >1 year) |
| 4°C (Solid) | Good (Stable for several months) | |
| Ambient (Solid) | Moderate (Degradation likely over weeks) | |
| > 40°C (Solid) | Low (Significant degradation expected) | |
| Humidity | Anhydrous | High |
| Ambient | Low (Hydrolysis will occur) | |
| Light | Dark | High |
| UV Exposure | Moderate (Potential for photolytic degradation of the tryptophan side chain) | |
| pH | Neutral | Moderate (in aprotic solvents) |
| Acidic (strong) | Low (Cleavage of Boc group) | |
| Basic | Low (Ring-opening and polymerization) |
Note: This data is predictive and should be confirmed experimentally.
A potential degradation pathway for Boc-Trp-NCA, particularly in the presence of nucleophiles or impurities, involves the ring-opening of the NCA. The tryptophan indole side chain can also be susceptible to oxidation.
Below is a diagram illustrating a simplified, hypothetical degradation pathway of Boc-Trp-NCA initiated by water.
Caption: Hypothetical Hydrolytic Degradation of Boc-Trp-NCA.
Experimental Protocols
To empower researchers with the tools to assess the quality of their Boc-Trp-NCA, this section provides detailed methodologies for key experiments.
Protocol 1: Determination of Solubility by the Gravimetric Method
This protocol outlines a straightforward method for quantifying the solubility of Boc-Trp-NCA in a given solvent.[5][6]
1. Materials:
- Boc-Trp-NCA
- Solvent of interest (anhydrous)
- Analytical balance
- Vials with screw caps
- Vortex mixer
- Thermostatic shaker or water bath
- Syringe filters (0.22 µm, PTFE)
- Pre-weighed evaporation dishes
2. Procedure:
- Add an excess amount of Boc-Trp-NCA to a vial.
- Add a known volume of the solvent to the vial.
- Tightly cap the vial and vortex for 1 minute.
- Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) and agitate for 24 hours to ensure equilibrium is reached.
- Allow the vial to stand for at least 1 hour to let undissolved solid settle.
- Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed evaporation dish.
- Record the exact volume of the filtered solution.
- Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
- Once the solvent is fully evaporated, weigh the dish containing the dried solute.
- Repeat the drying and weighing process until a constant weight is achieved.
3. Calculation:
- Solubility (mg/mL) = (Weight of dish with solute - Weight of empty dish) / Volume of filtered solution (mL)
Protocol 2: Stability Assessment via Accelerated Stability Testing (ICH Guidelines)
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing and is designed to predict the long-term stability of Boc-Trp-NCA.[7][8][9][10]
1. Materials:
- Boc-Trp-NCA from a single, pure batch
- Climate-controlled stability chambers
- Amber glass vials with inert gas overlay
- HPLC system with a suitable column and detector
- Reference standard for Boc-Trp-NCA
2. Procedure:
- Package multiple samples of Boc-Trp-NCA in amber glass vials under an inert atmosphere (e.g., argon or nitrogen) and seal tightly.
- Place the vials in stability chambers set to the following conditions:
- Long-term: 25°C ± 2°C / 60% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing; 0, 3, 6, 9, 12 months for long-term testing).
- For each time point, analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method (see Protocol 3).
- Compare the results to the initial (time 0) sample.
3. Data Analysis:
- Plot the percentage of remaining Boc-Trp-NCA against time for each storage condition.
- Identify and quantify any significant degradation products.
- Use the data from the accelerated study to predict the shelf-life under long-term storage conditions.
Protocol 3: Purity Determination and Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Boc-Trp-NCA and for use in stability studies.
1. Instrumentation and Conditions:
- HPLC System: A system with a gradient pump, autosampler, column oven, and a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 220 nm and 280 nm.
- Injection Volume: 10 µL.
2. Sample Preparation:
- Accurately weigh and dissolve approximately 1 mg of Boc-Trp-NCA in 1 mL of acetonitrile.
- Filter the solution through a 0.45 µm syringe filter before injection.
3. Procedure:
- Equilibrate the HPLC system with the initial mobile phase composition.
- Inject the prepared sample.
- Record the chromatogram.
4. Data Analysis:
- Determine the purity of Boc-Trp-NCA by calculating the area percentage of the main peak relative to the total area of all peaks.
- In stability studies, monitor for the appearance of new peaks (degradation products) and the decrease in the area of the main peak.
The following diagram illustrates the general workflow for the solubility and stability assessment of Boc-Trp-NCA.
Caption: General Experimental Workflow.
Conclusion
The successful application of Boc-Trp-NCA in peptide synthesis is intrinsically linked to a thorough understanding of its solubility and stability. This guide provides a foundational framework, including predictive data and detailed experimental protocols, to assist researchers in navigating the challenges associated with this reactive building block. By carefully considering the choice of solvents and implementing robust storage and handling procedures, the scientific community can continue to leverage the power of Boc-Trp-NCA to advance the frontiers of drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. database.ich.org [database.ich.org]
- 8. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. database.ich.org [database.ich.org]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Indole Side Chain of Tryptophan: A Technical Guide to its Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The unique indole side chain of tryptophan, the largest of the twenty proteinogenic amino acids, imparts a rich and versatile reactivity that is fundamental to its diverse roles in chemistry, biology, and pharmacology. This technical guide provides an in-depth exploration of the chemical behavior of the tryptophan indole moiety, offering a valuable resource for researchers in drug discovery, protein engineering, and chemical biology. We will delve into the key reactions, metabolic pathways, and analytical techniques associated with this remarkable amino acid, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Core Reactivity of the Indole Ring
The indole ring is an aromatic heterocyclic system characterized by a benzene ring fused to a pyrrole ring. This structure results in a high electron density, particularly at the C3 position, making it highly susceptible to electrophilic attack. The reactivity of the indole nucleus is significantly greater than that of benzene, by a factor of approximately 10¹³[1][2].
Electrophilic Aromatic Substitution
Electrophilic substitution is the hallmark of indole chemistry, with a strong preference for substitution at the C3 position. This regioselectivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance without disrupting the aromaticity of the benzene ring. If the C3 position is blocked, substitution may occur at the C2 or N1 positions, and under strongly acidic conditions that protonate C3, substitution can be directed to the C5 position of the benzene ring.
Key electrophilic substitution reactions of the indole ring include:
-
Nitration: The introduction of a nitro group (-NO₂) onto the indole ring. Due to the sensitivity of the indole nucleus to strong acids, which can cause polymerization, nitration is typically carried out under non-acidic conditions.[3]
-
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl). N-halosuccinimides, such as N-bromosuccinimide (NBS), are commonly used reagents for this purpose.
-
Sulfonation: The introduction of a sulfonic acid group (-SO₃H). This reaction is typically performed using a sulfur trioxide-pyridine complex to avoid the harsh conditions of fuming sulfuric acid.[4]
-
Formylation (Vilsmeier-Haack Reaction): The introduction of a formyl group (-CHO) at the C3 position. This is a widely used reaction employing a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
-
Mannich Reaction: An aminoalkylation reaction that introduces a dialkylaminomethyl group at the C3 position. This reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the indole. The product, a "Mannich base" like gramine, is a valuable synthetic intermediate.
Table 1: Quantitative Data on Electrophilic Substitution of Indole
| Reaction | Electrophile/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Nitration | Ammonium tetramethylnitrate / Trifluoroacetic anhydride | Sub-room temperature | N-Boc-3-nitroindole | 91 | [5] |
| Nitration | Concentrated Nitric Acid | - | 3-acetyl-6-nitroindole | Predominant | [6] |
| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | Catalytic mandelic acid, aqueous conditions, RT | Brominated arenes | Good | [7] |
| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | CH₂Cl₂, 40 °C | Indolyl-nitroalkane | 94 | [8] |
| Formylation | Vilsmeier Reagent (from DMF/POCl₃) | 0 °C to RT | Indole-3-carbaldehyde | 77 | [9] |
| Mannich Reaction | Dimethyliminium chloride | - | N-t-Bu-BN-gramine | 53 | [10] |
N-Alkylation
The nitrogen atom of the indole ring can also act as a nucleophile, leading to N-alkylation. This reaction is often in competition with C3-alkylation. The regioselectivity can be influenced by the choice of base, solvent, and the nature of the alkylating agent. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF are commonly used to deprotonate the indole nitrogen, favoring N-alkylation.[11]
Table 2: Quantitative Data on N-Alkylation of Indoles
| Alkylating Agent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Tosylhydrazone | CuI (10) | tri(p-tolyl)phosphine (10) | KOH (2.5) | Dioxane | 100 | 68 | [12] |
| Styrene | Cu(OAc)₂ (5.0) | (R)-DTBM-SEGPHOS (6.0) | - | THF | 90 | High | [13] |
| Benzyl alcohol | Fe-1 (5) | - | K₂CO₃ (1) | TFE | 110 | 31-99 | |
| Benzyl bromide | - | - | NaH (1.2) | DMF | RT | 91 (one-pot) | [14] |
C2-Alkylation
While C3 is the most reactive site for electrophilic substitution, recent advances in catalysis have enabled selective functionalization at the C2 position. Photocatalytic methods, often employing visible light and a photosensitizer, have emerged as powerful tools for the C2-alkylation of tryptophan residues in peptides.[15][16][17] These methods offer mild reaction conditions and high chemoselectivity, making them suitable for late-stage functionalization of complex biomolecules.
Table 3: Quantitative Data on Photocatalytic C2-Alkylation of Tryptophan Derivatives
| Alkylating Agent | Photocatalyst | Additive | Solvent | Irradiation | Yield (%) | Reference |
| Ethyl bromodifluoroacetate | fac-[Ir(ppy)₃] | TEA | DMF | Blue LEDs | 30 | [17] |
| Bromodifluoroacetamide | 4CzIPN (5 mol%) | - | - | 450 nm LED | - | [16] |
| Pyridinium salts | - | - | - | 390 nm | 41-51 |
Physicochemical Properties
Table 4: Bond Dissociation Energies (BDEs) and Spectroscopic Properties of the Indole Moiety
| Property | Value | Notes | Reference |
| N-H Bond Dissociation Energy | ~101 kcal/mol | In n-propylamine, for comparison | |
| α(C-H) Bond Dissociation Energy | ~91 kcal/mol | In n-propylamine, for comparison | [18] |
| C-H BDE (Indole) | Varies by position | Calculated using B3LYP/6-31G(d) | [9][19] |
| UV Absorption Maximum | ~280 nm | In aqueous solution | [20] |
| Fluorescence Emission Maximum | ~350 nm | In aqueous solution, sensitive to environment | [20] |
| Fluorescence Quantum Yield | 0.12 - 0.13 | In water at 23°C | [21] |
Experimental Protocols
This section provides detailed methodologies for key reactions involving the tryptophan indole side chain.
Vilsmeier-Haack Formylation of Indole
Objective: To synthesize indole-3-carbaldehyde.
Materials:
-
Indole
-
Vilsmeier reagent (or generated in situ from DMF and POCl₃)
-
Dimethylformamide (DMF)
-
1 M Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
To a solution of Vilsmeier reagent (2.0 eq.) in DMF, add indole (1.0 eq.) at 0 °C.
-
Stir the solution for 2.5 hours at room temperature.
-
Quench the reaction mixture by adding 1 M NaOH solution and dilute with water.
-
Pour the solution into ice-cooled water and stir for 1 hour at the same temperature.
-
Collect the precipitate by filtration, wash with water, and dry under reduced pressure to yield indole-3-carbaldehyde.
Mannich Reaction of Indole (Synthesis of Gramine)
Objective: To synthesize 3-(dimethylaminomethyl)indole (Gramine).
Materials:
-
Indole
-
Formaldehyde
-
Dimethylamine
-
Appropriate solvent (e.g., glacial acetic acid)
Procedure:
-
Combine indole, formaldehyde, and dimethylamine in the chosen solvent.
-
The reaction typically proceeds at room temperature, but gentle heating may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture, which may involve neutralization and extraction with an organic solvent.
-
Purify the crude product by crystallization or chromatography to obtain gramine.
Copper-Catalyzed N-Alkylation of Indole
Objective: To synthesize N-alkylated indoles using N-tosylhydrazones.
Materials:
-
Indole
-
N-tosylhydrazone
-
Potassium hydroxide (KOH)
-
Copper iodide (CuI)
-
tri(p-tolyl)phosphine
-
Dioxane (anhydrous)
-
Argon atmosphere
Procedure:
-
In a dry reaction tube, combine the indole (1.5 equiv.), N-tosylhydrazone (1.0 equiv.), potassium hydroxide (2.5 equiv.), copper iodide (10 mol%), and tri(p-tolyl)phosphine (10 mol%) in dioxane.
-
Stir the mixture at 100 °C under an argon atmosphere for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent.
-
Add ethyl acetate and ammonia solution, and separate the layers.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
Photocatalytic C2-Alkylation of a Tryptophan-Containing Peptide
Objective: To selectively alkylate the C2 position of a tryptophan residue in a peptide.
Materials:
-
Tryptophan-containing peptide
-
Alkylating agent (e.g., ethyl bromodifluoroacetate)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic photocatalyst like 4CzIPN)
-
Solvent (e.g., DMF or DMSO, potentially with some aqueous buffer)
-
Light source (e.g., blue LEDs, 450 nm)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel, dissolve the tryptophan-containing peptide, the alkylating agent, and the photocatalyst in the chosen solvent.
-
Degas the solution by bubbling with an inert gas.
-
Irradiate the reaction mixture with the light source at room temperature for the specified time (can range from minutes to hours).
-
Monitor the reaction progress by LC-MS or ¹⁹F NMR (if using a fluorinated alkylating agent).
-
Upon completion, the modified peptide can be purified using reverse-phase HPLC.
Biological Significance: Tryptophan Metabolic Pathways
Tryptophan is a crucial precursor for the biosynthesis of several neuroactive molecules and other essential compounds. The metabolism of tryptophan primarily follows three pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway (mediated by gut microbiota).
The Serotonin Pathway
This pathway leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin.
The Kynurenine Pathway
The majority of dietary tryptophan is metabolized through the kynurenine pathway, which is involved in immune regulation and the production of NAD+.
Analytical Techniques: Tryptophan Fluorescence Quenching
The intrinsic fluorescence of tryptophan is a powerful tool for studying protein structure, dynamics, and ligand binding. The emission spectrum of the indole side chain is highly sensitive to its local environment. When a protein binds to a ligand, conformational changes can alter the environment around a tryptophan residue, leading to a change in its fluorescence intensity, a phenomenon known as fluorescence quenching.
Experimental Workflow for Tryptophan Fluorescence Quenching Assay
This technical guide provides a foundational understanding of the reactivity of the tryptophan indole side chain. The versatility of this moiety, from its role in fundamental biological pathways to its application in the synthesis of novel therapeutics and bioconjugates, continues to be a rich area of scientific exploration. The experimental protocols and quantitative data presented herein are intended to serve as a practical resource for researchers seeking to harness the unique chemical properties of tryptophan in their work.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 13. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 21. tandfonline.com [tandfonline.com]
A Tale of Two Chemistries: An In-Depth Technical Guide to Boc and Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, two strategies have long reigned supreme: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodologies. The choice between these robust techniques is a pivotal decision in the development of peptide-based therapeutics, research tools, and diagnostics, directly influencing the efficiency, purity, and overall success of the synthetic endeavor. This technical guide provides a comprehensive comparison of the Boc and Fmoc strategies, delving into their core chemical principles, presenting quantitative performance data, detailing experimental protocols, and illustrating the fundamental workflows.
Core Principles: A Dichotomy of Lability
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the temporary α-amino protecting group and the conditions required for its removal during the iterative cycles of peptide chain elongation.
The Boc Strategy: This classic approach, which laid the foundation for SPPS, employs the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[2] This reliance on a graduation of acid lability for selective deprotection is a key characteristic of the Boc/Bzl protection scheme.[1]
The Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy utilizes the base-labile Fmoc protecting group. This group is readily cleaved by a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, and are removed simultaneously with the peptide's cleavage from the resin using TFA.[] This "orthogonality," where the temporary and permanent protecting groups are removed by fundamentally different chemical mechanisms, is a significant advantage of the Fmoc approach.[5]
Quantitative Performance: A Comparative Analysis
While both methods are capable of producing high-quality peptides, their performance can differ based on the peptide's sequence, length, and hydrophobicity. The following tables summarize key performance metrics, drawing from literature examples, including the synthesis of the challenging hydrophobic amyloid beta (Aβ) (1-42) peptide.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in N,N-dimethylformamide (DMF) |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA) | Trifluoroacetic Acid (TFA) |
| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation |
| Safety Considerations | Requires specialized apparatus for highly corrosive and toxic HF | Avoids the use of HF, generally considered safer |
| Cost of Amino Acid Derivatives | Generally less expensive | Can be more expensive |
Table 1: General Comparison of Boc and Fmoc SPPS Strategies [5][6]
| Synthesis Strategy | Peptide Sequence | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | Aβ(1-42) | 33 | Not Reported | [7] |
| Fmoc/tBu SPPS with Pseudoprolines | Aβ(1-42) | 57 | Not Reported | [7] |
| Microwave-Assisted Fmoc/tBu SPPS | Aβ(1-42) | 87 | 67 | [7] |
| Boc/Bzl SPPS | General "Difficult Sequences" | Generally higher than Fmoc | Often higher for hydrophobic peptides | [7] |
| Illustrative Synthesis | Proline-containing decapeptide | ~20-50% | Potentially higher for aggregation-prone sequences | [3] |
| Illustrative Synthesis | Proline-containing decapeptide | ~30-60% | ~70-95% (highly sequence-dependent) | [3] |
Table 2: Comparative Yield and Purity Data for the Synthesis of Hydrophobic and "Difficult" Peptides
Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources. Direct head-to-head comparative studies with identical coupling reagents and purification methods are limited in the literature.
Visualizing the Workflows: Boc and Fmoc Synthesis Cycles
The cyclical nature of solid-phase peptide synthesis is central to both strategies. The following diagrams, generated using the DOT language, illustrate the key steps in each cycle.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
The following are generalized protocols for the key steps in both Boc and Fmoc SPPS. It is important to note that these may require optimization based on the specific peptide sequence and resin used.
Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and Swelling:
-
Place the desired amount of Merrifield or PAM resin in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.
-
Drain the solvent by filtration.
2. Nα-Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Perform a pre-wash by agitating for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[7]
-
Drain the deprotection solution and wash the resin with DCM (3x).
3. Neutralization:
-
Wash the resin with isopropanol (IPA) (2x) and DCM (3x).
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3x).
4. Amino Acid Coupling:
-
Dissolve 3 equivalents of the Boc-protected amino acid and 3 equivalents of a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).
-
Add 6 equivalents of DIEA to the amino acid solution to initiate activation.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.
-
Wash the resin with DCM (3x) and IPA (2x).
5. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
For cleavage from Merrifield or PAM resin with removal of benzyl-based side-chain protecting groups, use anhydrous hydrofluoric acid (HF) at 0°C for 1 hour in the presence of scavengers (e.g., anisole). (Caution: HF is extremely toxic and requires specialized equipment and handling procedures).
-
Alternatively, trifluoromethanesulfonic acid (TFMSA) in TFA with scavengers can be used.
-
Following cleavage, the crude peptide is precipitated with cold diethyl ether, washed, and dried.
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and Swelling:
-
Place the desired amount of a suitable Fmoc-compatible resin (e.g., Wang, Rink Amide) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour with gentle agitation.
-
Drain the solvent.
2. Nα-Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for an initial 3-5 minutes, drain, and add a fresh solution of 20% piperidine in DMF.
-
Continue agitation for another 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7x).
3. Amino Acid Coupling:
-
Dissolve 3-5 equivalents of the Fmoc-protected amino acid and a suitable coupling agent (e.g., HCTU, HATU) in DMF.
-
Add 6-10 equivalents of a base (e.g., DIEA or 2,4,6-collidine) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a qualitative method such as the Kaiser (ninhydrin) test.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
4. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DMF, followed by DCM, and then methanol.
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail, typically containing TFA and scavengers. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.[]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether, centrifuge to pellet the peptide, wash with ether, and dry under vacuum.[]
Conclusion: Selecting the Optimal Strategy
The choice between Boc and Fmoc peptide synthesis is a critical decision that depends on a multitude of factors, including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment. The Fmoc strategy has become the predominant method in modern peptide synthesis due to its milder reaction conditions, orthogonality, and high amenability to automation, making it particularly suitable for complex and sensitive peptides.[9] However, the Boc strategy remains a robust and valuable tool, especially for the synthesis of long or hydrophobic peptides where on-resin aggregation can be a significant challenge.[2][] A thorough understanding of the chemical principles, advantages, and limitations of each strategy is essential for the successful synthesis of the desired peptide target.
References
The Pivotal Role of N-Carboxyanhydrides in Modern Polypeptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined polypeptides is fundamental to advancing numerous scientific fields, from materials science to targeted therapeutics. Among the various polymerization techniques, the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) has emerged as the most efficient and versatile method for producing high molecular weight polypeptides with controlled architectures.[1][2] This technical guide provides an in-depth exploration of the core principles of NCA chemistry, detailed experimental protocols, and a summary of quantitative data to aid researchers in the practical application of this powerful synthetic tool.
The Chemistry of N-Carboxyanhydride Polymerization
The foundation of this methodology lies in the reactivity of the NCA monomer, a cyclic derivative of an amino acid. The polymerization process involves the nucleophilic attack on one of the carbonyl groups of the anhydride, leading to the opening of the ring and the formation of a propagating chain end. This process is accompanied by the release of carbon dioxide, a thermodynamically favorable byproduct that drives the reaction forward.[3]
Two primary mechanisms govern the ring-opening polymerization of NCAs: the "Normal Amine" mechanism and the "Activated Monomer" mechanism. The choice of initiator and reaction conditions dictates which pathway is favored.
Polymerization Mechanisms
Normal Amine Mechanism (NAM): Initiated by nucleophiles such as primary amines (e.g., n-hexylamine), this mechanism involves the initiator attacking the C5 carbonyl of the NCA monomer. This leads to the formation of an amine-terminated chain that then propagates by attacking subsequent NCA monomers. NAM is generally preferred for controlled polymerizations as it allows for a more predictable chain growth.[4]
Activated Monomer Mechanism (AMM): This pathway is typically initiated by strong bases (e.g., tertiary amines or alkoxides) that deprotonate the N-H bond of the NCA monomer itself. The resulting anionic NCA then acts as the nucleophile, attacking another NCA monomer to initiate polymerization. While often faster, the AMM can be more prone to side reactions, leading to broader molecular weight distributions.[5]
Below is a diagram illustrating the key differences between these two fundamental mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
Methodological & Application
Application Notes and Protocols for Boc-Tryptophan Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the solid-phase synthesis of peptides containing tryptophan using tert-butyloxycarbonyl (Boc) chemistry. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and well-established method, particularly advantageous for complex or lengthy peptide sequences. Special considerations are necessary when incorporating tryptophan due to the susceptibility of its indole side chain to modification during acidic conditions.
Core Principles of Boc-SPPS for Tryptophan-Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Boc/Bzl strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the amino acids. Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. This difference in acid lability is a key feature of the Boc-SPPS strategy.[1]
The indole side chain of tryptophan is prone to alkylation by carbocations generated during the acidic cleavage of protecting groups. To mitigate these side reactions, it is common to use a formyl (For) protecting group on the indole nitrogen (Boc-Trp(For)-OH) or to include scavengers in the deprotection and cleavage steps when using unprotected Boc-Trp-OH.[2]
While N-Carboxyanhydrides (NCAs) are highly reactive amino acid derivatives that release only carbon dioxide as a byproduct upon coupling, a standardized, widely-adopted protocol for the use of Boc-Trp-NCA in routine solid-phase peptide synthesis is not well-documented in the current literature.[3][4] The protocols provided herein focus on the established and reliable methods using standard Boc-protected tryptophan.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the manual solid-phase synthesis of a tryptophan-containing peptide using the Boc-SPPS strategy.
Table 1: Resin Loading and Synthesis Cycle Parameters
| Parameter | Value/Reagent | Purpose |
| Resin Selection | Merrifield, PAM, or MBHA Resin | Solid support for peptide assembly. |
| Resin Swelling | Dichloromethane (DCM) or Dimethylformamide (DMF) | Prepares the resin for synthesis. |
| Swelling Time | 30-60 minutes | Ensures optimal reaction environment. |
| Nα-Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | Removal of the temporary Boc protecting group.[5] |
| Deprotection Time | 5 min pre-wash, 15-25 min deprotection | Ensures complete removal of the Boc group.[5] |
| Scavenger (for Trp) | 0.5% Dithioethane (DTE) in TFA/DCM | Prevents side reactions on the tryptophan indole ring.[6] |
| Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | Neutralizes the N-terminal trifluoroacetate salt.[6] |
| Neutralization Time | 2 x 1-2 minutes | Prepares the N-terminus for coupling. |
| Coupling | ||
| Boc-Amino Acid | 2-4 equivalents | The next amino acid to be added to the peptide chain.[7] |
| Coupling Reagent | HBTU/HOBt or DIC/HOBt (2-4 eq.) | Activates the carboxylic acid for amide bond formation.[8] |
| Base | DIEA (4-6 equivalents) | Facilitates the coupling reaction.[7] |
| Coupling Time | 1-2 hours | Time for complete peptide bond formation.[7] |
Table 2: Cleavage and Deprotection Parameters
| Parameter | Reagent Cocktail | Conditions | Purpose |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) | 0°C, 1-2 hours | Cleavage of the peptide from the resin and removal of side-chain protecting groups.[7] |
| Scavengers for Trp | Anisole, p-cresol, p-thiocresol | Added to the HF cleavage mixture | Protects the tryptophan indole ring from modification. |
| Alternative Cleavage | Trifluoromethanesulfonic acid (TFMSA) | 0°C, 1-2 hours | A strong acid alternative to HF for cleavage.[5] |
| Scavengers for Trp | Thioanisole, m-cresol | Added to the TFMSA cleavage mixture | Protects the tryptophan indole ring from modification. |
Experimental Protocols
I. Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.
-
Add a suitable solvent, typically DCM for polystyrene-based resins, to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent by filtration.
II. Boc-SPPS Cycle
This cycle is repeated for each amino acid to be incorporated into the peptide sequence.
-
Nα-Boc Deprotection:
-
To the swollen resin, add a solution of 50% TFA in DCM. When tryptophan is present in the sequence, it is recommended to add a scavenger such as 0.5% DTE to the deprotection solution.[5][6]
-
Perform a pre-wash by agitating the resin with the deprotection solution for 5 minutes.[5]
-
Drain the solution and add a fresh portion of the deprotection solution.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[5]
-
Drain the deprotection solution and wash the resin thoroughly with DCM followed by isopropanol (IPA) to remove residual TFA.
-
-
Neutralization:
-
To the deprotected peptide-resin, add a solution of 10% DIEA in DCM.
-
Agitate the mixture for 1-2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time to ensure the complete formation of the free amine.
-
Wash the resin with DCM to remove excess base and its salt.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid (e.g., Boc-Trp(For)-OH or Boc-Trp-OH) and a coupling agent (e.g., HBTU/HOBt) in DMF or a mixture of DCM/DMF.[7]
-
Add the solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[7]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[7]
-
The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
III. Final Cleavage and Deprotection
This step cleaves the completed peptide from the solid support and removes the side-chain protecting groups. This procedure should be performed in a specialized apparatus within a fume hood by trained personnel due to the hazardous nature of strong acids like HF.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole and p-cresol; if using Boc-Trp(For)-OH, p-thiocresol can be added to aid deformylation).
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
After the reaction is complete, the HF is removed by evaporation under a stream of nitrogen.
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove the scavengers and cleaved protecting groups.
-
The precipitated peptide is then dried under vacuum.
IV. Purification
Following cleavage, the crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.
Mandatory Visualizations
Caption: General workflow for Boc-Solid-Phase Peptide Synthesis (SPPS) of a tryptophan-containing peptide.
Caption: Logical relationship for protecting the tryptophan indole side chain during Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Custom Peptide Synthesis [peptide2.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Ring-Opening Polymerization of Boc-Trp-NCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic polypeptides are gaining significant attention in the biomedical field due to their biocompatibility, biodegradability, and structural similarity to natural proteins.[1] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a robust and widely utilized method for synthesizing these polypeptides with controlled molecular weights and architectures.[1][2] Tryptophan-rich peptides and their derivatives are of particular interest due to their unique biological activities, including antimicrobial and cell-penetrating properties, making them promising candidates for drug delivery and therapeutic development.[3][4][5]
This document provides a detailed guide to the synthesis of poly(Boc-L-tryptophan) via the ring-opening polymerization of N-tert-butyloxycarbonyl-L-tryptophan N-carboxyanhydride (Boc-Trp-NCA). The protocols outlined below are intended to serve as a comprehensive resource for researchers in peptide chemistry, materials science, and drug development.
Synthesis of Boc-Trp-NCA Monomer
The successful polymerization of NCAs is highly dependent on the purity of the monomer. The "Fuchs-Farthing" method, which utilizes phosgene or its safer equivalents like triphosgene, is a common and effective route for synthesizing NCAs from the corresponding α-amino acid.[6]
Experimental Protocol: Synthesis of Boc-Trp-NCA
-
Materials:
-
N-Boc-L-tryptophan
-
Triphosgene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Under an inert atmosphere, dissolve N-Boc-L-tryptophan in anhydrous THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate flask, prepare a solution of triphosgene (0.4 equivalents relative to the amino acid) in anhydrous THF.
-
Slowly add the triphosgene solution to the N-Boc-L-tryptophan solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-3 hours, monitoring the reaction progress by the evolution of gas (CO₂ and HCl) and the disappearance of the starting material (e.g., by TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of anhydrous THF and hexane to obtain pure Boc-Trp-NCA as a crystalline solid.
-
Dry the purified monomer under vacuum and store it in a desiccator at -20 °C under an inert atmosphere.
-
Ring-Opening Polymerization of Boc-Trp-NCA
The ROP of NCAs can be initiated by various nucleophiles, with primary amines being a common choice, proceeding primarily through the "normal amine mechanism" (NAM).[7] The choice of initiator, monomer-to-initiator ratio ([M]/[I]), solvent, and temperature are critical parameters that control the degree of polymerization, molecular weight distribution, and overall success of the polymerization.
Experimental Protocol: Ring-Opening Polymerization of Boc-Trp-NCA
-
Materials:
-
Boc-Trp-NCA (highly purified)
-
Initiator (e.g., n-hexylamine or benzylamine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM))
-
Anhydrous diethyl ether (for precipitation)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, dissolve the desired amount of Boc-Trp-NCA in the chosen anhydrous solvent in a flame-dried reaction vessel.
-
In a separate vial, prepare a stock solution of the initiator in the same anhydrous solvent.
-
Calculate the required volume of the initiator stock solution to achieve the target monomer-to-initiator ratio ([M]/[I]).
-
Add the calculated amount of the initiator solution to the stirred monomer solution at room temperature.
-
Allow the polymerization to proceed for the desired time (typically 24-72 hours), monitoring the conversion of the NCA monomer by Fourier-transform infrared (FTIR) spectroscopy (disappearance of the anhydride peaks at ~1850 and 1780 cm⁻¹).
-
Upon completion, precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold, stirred anhydrous diethyl ether.
-
Collect the precipitated poly(Boc-L-tryptophan) by filtration or centrifugation.
-
Wash the polymer multiple times with fresh anhydrous diethyl ether to remove any unreacted monomer and initiator.
-
Dry the final polymer product under vacuum to a constant weight.
-
Data Presentation
The following tables summarize representative quantitative data for the ring-opening polymerization of Boc-Trp-NCA. The actual results may vary depending on the specific experimental conditions.
Table 1: Representative Polymerization Conditions and Results for Poly(Boc-L-tryptophan)
| Entry | Initiator | [M]/[I] Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| 1 | n-Hexylamine | 25 | DMF | 25 | 48 | >90 | 7.5 | 1.15 |
| 2 | n-Hexylamine | 50 | DMF | 25 | 72 | >90 | 15.0 | 1.20 |
| 3 | Benzylamine | 25 | DCM | 25 | 48 | >85 | 7.2 | 1.18 |
| 4 | Benzylamine | 50 | DCM | 25 | 72 | >85 | 14.5 | 1.25 |
Mₙ (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards.
Characterization of Poly(Boc-L-tryptophan)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and purity.
Table 2: Key Characterization Techniques for Poly(Boc-L-tryptophan)
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm polymerization and removal of monomer. | Disappearance of NCA anhydride peaks (~1850, 1780 cm⁻¹). Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands. Presence of Boc carbonyl peak (~1700 cm⁻¹). |
| ¹H NMR Spectroscopy | Confirm polymer structure and end-groups. | Broadening of peaks corresponding to the polymer backbone. Signals from the Boc protecting group and tryptophan side chain should be present. Signals from the initiator fragment at the chain end may be visible. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mₙ, Mₙ) and polydispersity (PDI). | A monomodal elution peak, with the position indicating the polymer's molecular weight. |
| Circular Dichroism (CD) Spectroscopy | Investigate secondary structure (e.g., α-helix, β-sheet). | The polymer may adopt a specific secondary structure in certain solvents, giving rise to characteristic CD signals. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | Determines the decomposition temperature of the polymer. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of poly(Boc-L-tryptophan).
Ring-Opening Polymerization Mechanism (Normal Amine Mechanism)
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. N-tert-Butoxycarbonyl-L-tryptophan | C16H20N2O4 | CID 83169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
The Role of Boc-Trp-NCA in the Synthesis of Bioactive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of bioactive peptides is a cornerstone of modern drug discovery and development. Among the various synthetic methodologies, the use of N-Carboxyanhydrides (NCAs) in ring-opening polymerization (ROP) offers a rapid and efficient route to polypeptides. This is particularly relevant for the production of antimicrobial peptides (AMPs), which are a promising class of therapeutics to combat antibiotic resistance. Tryptophan-rich AMPs have garnered significant attention due to their potent and broad-spectrum antimicrobial activities. The unique properties of the tryptophan side chain, including its size, hydrophobicity, and ability to form hydrogen bonds, are crucial for their interaction with and disruption of microbial membranes.
This document provides detailed application notes and experimental protocols for the synthesis of a tryptophan-rich antimicrobial peptide, Pac-525, utilizing Boc-L-Tryptophan-N-Carboxyanhydride (Boc-Trp-NCA). Pac-525 is a 9-amino acid residue peptide (Ac-KWRRWVRWI-NH₂) known for its efficacy against both Gram-positive and Gram-negative bacteria with reduced hemolytic activity. While traditionally synthesized via solid-phase peptide synthesis (SPPS), this protocol outlines its synthesis through the ROP of the constituent Boc-amino acid-NCAs, offering a scalable alternative.
Data Presentation: Antimicrobial Activity of Tryptophan-Rich Peptides
The following table summarizes the minimal inhibitory concentrations (MICs) of representative tryptophan-rich antimicrobial peptides against various microorganisms. This data highlights the potent and broad-spectrum activity characteristic of this class of peptides.
| Peptide | Sequence | Target Organism | MIC (µg/mL) | Citation |
| Pac-525 | Ac-KWRRWVRWI-NH₂ | E. coli | 4 | [1] |
| P. aeruginosa | 8 | [1] | ||
| S. aureus | 4 | [1] | ||
| B. subtilis | 2 | [1] | ||
| VR-12 | Sequence not specified | Peri-implantitis associated bacteria | Not specified | [2] |
| KR-12 | KRIVQRIKDFLR | E. coli | >128 | [3] |
| S. aureus | 16 | [3] | ||
| Myr-KR-12N | Myristoyl-KRIVQRIKDFLR-NH₂ | E. coli | 4 | [4] |
| P. aeruginosa | 8 | [4] | ||
| S. aureus | 2 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Tryptophan-N-Carboxyanhydride (Boc-Trp-NCA)
This protocol describes the synthesis of the key monomer, Boc-Trp-NCA, from Boc-L-Tryptophan using triphosgene.
Materials:
-
Boc-L-Tryptophan
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve Boc-L-Tryptophan (1 equivalent) in anhydrous THF.
-
Phosgenation: Cool the solution to 0°C in an ice bath. Add triphosgene (0.4 equivalents) to the solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Crystallization: Concentrate the reaction mixture under reduced pressure to about one-third of the original volume. Add anhydrous hexane to precipitate the Boc-Trp-NCA.
-
Isolation and Drying: Filter the crystalline product under a nitrogen atmosphere, wash with anhydrous hexane, and dry under high vacuum. Store the product under nitrogen at -20°C.
Protocol 2: Synthesis of Antimicrobial Peptide Pac-525 via Ring-Opening Polymerization of NCAs
This protocol outlines the synthesis of Pac-525 (Ac-KWRRWVRWI-NH₂) by the sequential ring-opening polymerization of the corresponding Boc-amino acid-NCAs initiated by a primary amine. This method is adapted from general procedures for NCA polymerization.
Materials:
-
Boc-Lys(Boc)-NCA
-
Boc-Trp-NCA
-
Boc-Arg(Pbf)-NCA
-
Boc-Val-NCA
-
Boc-Ile-NCA
-
Benzylamine (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetic anhydride
-
Ammonia solution
-
Nitrogen gas
Procedure:
-
Initiation: In a flame-dried flask under nitrogen, dissolve benzylamine (1 equivalent) in anhydrous DMF.
-
Sequential Monomer Addition (Polymerization):
-
Add Boc-Ile-NCA (1 equivalent) to the initiator solution and stir for 2-4 hours.
-
Sequentially add the following Boc-amino acid-NCAs in the order they appear in the peptide sequence (from C-terminus to N-terminus), allowing 2-4 hours of reaction time for each addition: Boc-Trp-NCA, Boc-Arg(Pbf)-NCA, Boc-Val-NCA, Boc-Trp-NCA, Boc-Arg(Pbf)-NCA, Boc-Arg(Pbf)-NCA, Boc-Trp-NCA, Boc-Lys(Boc)-NCA.
-
-
Precipitation: After the final monomer addition and reaction, precipitate the protected polypeptide by adding the DMF solution to cold anhydrous diethyl ether.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the polypeptide pellet with fresh diethyl ether. Dry the protected peptide under vacuum.
-
N-terminal Acetylation: Dissolve the protected peptide in DMF and add acetic anhydride (5 equivalents) and diisopropylethylamine (DIPEA) (10 equivalents). Stir for 2 hours at room temperature. Precipitate and wash the acetylated peptide as described in steps 3 and 4.
-
Deprotection and Cleavage: Treat the dried, protected peptide with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Final Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
C-terminal Amidation: The C-terminal benzyl group can be converted to an amide by treatment with a solution of ammonia in methanol.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.
Visualizations
Experimental Workflow for Pac-525 Synthesis
Caption: Workflow for the synthesis of Pac-525 using Boc-Trp-NCA.
Generalized Signaling Pathway for Antimicrobial Peptides
The precise signaling pathways activated by tryptophan-rich antimicrobial peptides can be complex and are not fully elucidated for every peptide. However, a common mechanism involves membrane disruption and the subsequent triggering of intracellular responses, including the modulation of inflammatory pathways. The following diagram illustrates a generalized pathway.
Caption: Generalized mechanism of action for tryptophan-rich AMPs.
References
- 1. Antibacterial activity of the novel peptide Pac-525 with the RGD motif against intracellular Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Tryptophan-Rich and Proline-Rich Antimicrobial Peptides | Semantic Scholar [semanticscholar.org]
- 3. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turning cationic antimicrobial peptide KR-12 into self-assembled nanobiotics with potent bacterial killing and LPS neutralizing activities - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Utilizing Boc-Trp-N-carboxyanhydride in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of N-tert-butoxycarbonyl-L-tryptophan-N-carboxyanhydride (Boc-Trp-NCA) in drug discovery research. This document details the physicochemical properties, synthesis protocols for bioactive peptides, and the strategic importance of incorporating tryptophan residues into potential therapeutic agents.
Introduction to Boc-Trp-N-carboxyanhydride in Peptide-Based Drug Discovery
This compound is a highly reactive derivative of the amino acid tryptophan, designed for efficient peptide synthesis. The N-carboxyanhydride (NCA) moiety serves as an activated form of the amino acid, allowing for rapid and clean peptide bond formation with the release of carbon dioxide as the only byproduct. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group ensures controlled, stepwise addition of the tryptophan residue in both solution-phase and solid-phase peptide synthesis (SPPS), as well as in ring-opening polymerization (ROP) for the creation of polypeptide libraries.
The unique indole side chain of tryptophan plays a critical role in many biological processes, making it a key residue in the design of bioactive peptides. Its large, hydrophobic, and aromatic nature facilitates a variety of non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions, which are crucial for peptide-protein and peptide-receptor binding.[1][2][3] Consequently, the incorporation of tryptophan is a widely used strategy in the development of novel therapeutics, including antimicrobial, anticancer, and enzyme-inhibiting peptides.[4][5]
Physicochemical Properties and Handling
Proper handling and storage of Boc-Trp-NCA are crucial for maintaining its reactivity and ensuring successful synthetic outcomes.
| Property | Value | Reference |
| CAS Number | 175837-77-1 | [6][7] |
| Molecular Formula | C₁₇H₁₈N₂O₅ | [6][7] |
| Molecular Weight | 330.34 g/mol | [6][7] |
| Appearance | Faintly beige powder | [8] |
| Melting Point | ~135 °C (decomposition) | [6] |
| Optical Activity | [α]20/D +78±5°, c = 1% in THF | [6] |
| Storage Temperature | 2-8°C | [6] |
| Solubility | Soluble in many organic solvents like THF, DMF, and DCM. | [9] |
| Stability | Sensitive to moisture and heat. Should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. | [10] |
Handling Precautions: Due to its moisture sensitivity, it is recommended to handle Boc-Trp-NCA in a glovebox or under a stream of dry, inert gas. Use dry solvents and glassware to prevent premature hydrolysis of the NCA ring. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Experimental Protocols
The following protocols provide detailed methodologies for the application of Boc-Trp-NCA in the synthesis of tryptophan-containing peptides for drug discovery applications.
Protocol 1: Solution-Phase Synthesis of a Tryptophan-Containing Dipeptide
This protocol details the synthesis of a dipeptide, for instance, Boc-Trp-Phe-OMe, a precursor that can be further elaborated or screened for biological activity.[11]
Materials:
-
This compound (Boc-Trp-NCA)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of Amino Acid Ester: In a flame-dried round-bottom flask under an inert atmosphere, dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C and add DIPEA (1.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Coupling Reaction: In a separate flame-dried flask, dissolve Boc-Trp-NCA (1.0 equivalent) in anhydrous THF. Add the neutralized solution of H-Phe-OMe from step 1 to the Boc-Trp-NCA solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
Protocol 2: Ring-Opening Polymerization (ROP) for Polypeptide Library Synthesis
ROP of NCAs is a powerful method for generating polypeptide libraries for high-throughput screening. This protocol provides a general procedure for the synthesis of poly-L-tryptophan initiated by a primary amine.[12][13][14]
Materials:
-
This compound (Boc-Trp-NCA)
-
Benzylamine (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
Procedure:
-
Initiator and Monomer Preparation: In a glovebox, prepare a stock solution of benzylamine in anhydrous DMF. In a separate vial, dissolve the desired amount of Boc-Trp-NCA in anhydrous DMF to achieve the target monomer-to-initiator ratio (e.g., 50:1 for a target degree of polymerization of 50).
-
Polymerization: Add the calculated volume of the benzylamine stock solution to the Boc-Trp-NCA solution. Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the polymerization by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the NCA anhydride peaks (around 1850 and 1790 cm⁻¹).
-
Precipitation and Purification: Once the polymerization is complete (typically within 24-48 hours), precipitate the polypeptide by adding the reaction mixture dropwise to a large excess of cold, stirred anhydrous diethyl ether.
-
Isolation: Collect the precipitated polymer by centrifugation or filtration. Wash the polymer multiple times with anhydrous diethyl ether to remove any unreacted monomer and initiator.
-
Drying and Characterization: Dry the polypeptide under high vacuum. Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the structure.
Data Presentation: Comparative Performance of Coupling Reagents
The choice of coupling method can significantly impact the yield and purity of the synthesized peptide. While Boc-Trp-NCA offers a "pre-activated" approach, traditional coupling reagents are also widely used. The following table provides a comparative overview of expected outcomes when synthesizing a model tryptophan-containing peptide.
| Coupling Method/Reagent | Typical Crude Purity (%) | Typical Isolated Yield (%) | Key Advantages | Common Side Reactions | Reference |
| Boc-Trp-NCA | Good to High | Good | Clean reaction with CO₂ as the only byproduct; suitable for ROP. | Sensitive to moisture; potential for uncontrolled polymerization. | [10] |
| HBTU/DIPEA | Good to High | Good | High coupling efficiency; cost-effective for standard synthesis. | Guanidinylation of the N-terminal amine. | [15][16] |
| HATU/DIPEA | Very High | High | Superior for sterically hindered couplings; very low racemization. | More expensive than HBTU. | [16][17] |
| DCC/HOBt | Good | Good | Cost-effective. | Formation of insoluble dicyclohexylurea (DCU) byproduct; potential for racemization. | [11] |
Signaling Pathways and Drug Design Considerations
The incorporation of tryptophan into peptide sequences is a strategic choice in drug design due to its unique ability to interact with biological targets.[1]
The Role of the Tryptophan Indole Side Chain
The indole ring of tryptophan can engage in a variety of interactions that are critical for molecular recognition and biological activity:
-
Hydrophobic Interactions: The large, nonpolar surface area of the indole ring allows it to effectively participate in hydrophobic interactions within the binding pockets of proteins and receptors.
-
π-π Stacking: The aromatic nature of the indole ring enables π-π stacking interactions with other aromatic residues (e.g., Phenylalanine, Tyrosine, Histidine) in the target protein, contributing to binding affinity and specificity.[1][2]
-
Cation-π Interactions: The electron-rich π-system of the indole ring can interact favorably with positively charged groups, such as the side chains of Arginine and Lysine, or metal ions, forming strong non-covalent bonds.
-
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, forming specific interactions that can orient the peptide within the binding site.[18]
Example Signaling Pathway: Src Kinase Inhibition
Tryptophan-containing cyclic peptides have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and motility. Overexpression of Src is implicated in various cancers. The tryptophan residues in these cyclic peptides are thought to contribute significantly to their inhibitory activity by engaging in hydrophobic and π-stacking interactions within the ATP-binding pocket of the kinase.
Visualizations
Caption: General workflow for synthesizing bioactive peptides using Boc-Trp-NCA.
Caption: Role of tryptophan in mediating peptide-target interactions for therapeutic effect.
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of tryptophan-containing peptides in drug discovery. Its efficient reactivity in both stepwise peptide synthesis and ring-opening polymerization allows for the creation of diverse peptide libraries for screening. The unique physicochemical properties of the tryptophan side chain provide a powerful tool for designing potent and selective peptide-based therapeutics that can modulate a variety of biological pathways. Careful handling and adherence to optimized protocols are essential for maximizing the potential of this versatile reagent in the development of new medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Trp-N-カルボキシ無水物 ≥98.0% (CHN) | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. BOC-TRYPTOPHAN NCA | 175837-77-1 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Polypeptide Synthesis, Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides | Semantic Scholar [semanticscholar.org]
- 13. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A structural role for tryptophan in proteins, and the ubiquitous Trp Cδ1—H⋯O=C (backbone) hydrogen bond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Block Copolymers using Boc-Trp-NCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined block copolymers from α-amino acids has garnered significant interest, particularly in the field of drug delivery. These materials, often termed polypeptides, are biocompatible and biodegradable, making them excellent candidates for biomedical applications. This document provides detailed application notes and protocols for the synthesis of block copolymers using N-tert-butyloxycarbonyl-L-tryptophan N-carboxyanhydride (Boc-Trp-NCA). The unique properties of the tryptophan side chain, including its hydrophobicity and potential for π-π stacking interactions, make it an attractive monomer for forming the core of drug-loaded nanoparticles.
These protocols will cover the synthesis of the Boc-Trp-NCA monomer, its subsequent ring-opening polymerization (ROP) to form block copolymers, and the application of these copolymers in drug delivery, with a focus on the encapsulation and release of the chemotherapeutic agent doxorubicin.
Data Presentation
Table 1: Synthesis of Boc-L-tryptophan (Boc-Trp-OH)
| Starting Material (L-Tryptophan) | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 10.2 g (50 mmol) | Di-tert-butyl dicarbonate (10.09 g, 50 mmol), 1 M NaOH | 1:1 Water-Dioxane | 24 | 69 | [1] |
Table 2: Synthesis of Poly(Nα-Boc-L-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) (PBocLTrp-b-PEG-b-PBocLTrp)
| Initiator (Diamino-terminated PEG, Mn) | Boc-Trp-NCA:PEG Molar Ratio | Polymer Mn ( g/mol ) | Polydispersity Index (PDI) | Reference |
| 3350 g/mol | 10:1 | 5,000 | Not Reported | [2] |
| 3350 g/mol | 20:1 | 8,500 | Not Reported | [2] |
| 3350 g/mol | 40:1 | 17,000 | Not Reported | [2] |
Note: PDI values were not explicitly reported in the reference, but the synthesis method is expected to yield polymers with relatively low polydispersity.
Table 3: Doxorubicin (DOX) Loading and Release from Polypeptide Nanoparticles
| Polymer System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Conditions | Release Half-life | Reference |
| Chimeric Polypeptide-DOX Conjugate | Not Applicable | Not Applicable | pH 5.0, 37 °C | 4.9 ± 0.5 h | [3] |
| Zwitterionic Oligopeptide Micelles | 44.6 | Not Reported | Not Reported | Not Reported | [4] |
| 3-Helix Micelles | ~8 | Not Reported | Not Reported | ~11% release after 20 h | [5] |
Note: Data for doxorubicin loading and release specifically in Boc-Trp-NCA based block copolymers is limited in the available literature. The table presents data from various polypeptide-based nanoparticle systems to provide a general understanding.
Experimental Protocols
Protocol 1: Synthesis of N-tert-butyloxycarbonyl-L-tryptophan (Boc-Trp-OH)
This protocol is adapted from a procedure for the Boc protection of L-tryptophan.[1]
Materials:
-
L-Tryptophan
-
Di-tert-butyl dicarbonate (Boc)₂O
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve L-tryptophan (1.0 eq) in a 1:1 mixture of deionized water and dioxane.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.0 eq) followed by the dropwise addition of 1 M NaOH to maintain the pH between 9 and 10.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Boc-Trp-OH as a white solid.[1]
Protocol 2: Synthesis of Nα-Boc-L-tryptophan Nα-carboxyanhydride (Boc-Trp-NCA)
This is a general procedure for NCA synthesis using triphosgene, which is a safer alternative to phosgene gas. This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Boc-L-tryptophan (Boc-Trp-OH)
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane or Heptane
-
Anhydrous Ethyl Acetate
Procedure:
-
Dry the Boc-Trp-OH under vacuum for at least 24 hours before use.
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend Boc-Trp-OH (1.0 eq) in anhydrous THF.
-
Under a nitrogen atmosphere, add triphosgene (0.4 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir until the solution becomes clear. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the solution to room temperature and concentrate under reduced pressure to obtain a crude oil or solid.
-
Dissolve the crude product in a minimal amount of anhydrous ethyl acetate and precipitate by adding an excess of anhydrous hexane or heptane.
-
Filter the resulting white precipitate under a nitrogen atmosphere and wash with anhydrous hexane or heptane.
-
Dry the purified Boc-Trp-NCA under high vacuum. Store the product under an inert atmosphere at -20 °C.
Protocol 3: Synthesis of Diblock Copolymer: Poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) (PEG-b-PBocLTrp)
This protocol describes the synthesis of a diblock copolymer via ring-opening polymerization of Boc-Trp-NCA initiated by an amine-terminated poly(ethylene glycol) (mPEG-NH₂).
Materials:
-
Boc-Trp-NCA
-
α-Methoxy-ω-amino-poly(ethylene glycol) (mPEG-NH₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of mPEG-NH₂ (macroinitiator) in anhydrous DMF.
-
In a separate flame-dried flask, dissolve the Boc-Trp-NCA (monomer) in anhydrous DMF. The monomer-to-initiator ratio will determine the final molecular weight of the polypeptide block.
-
Add the Boc-Trp-NCA solution to the stirred mPEG-NH₂ solution at room temperature.
-
Allow the reaction to proceed for 24-72 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the NCA anhydride peaks (around 1850 and 1790 cm⁻¹).
-
Upon completion, precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold, stirred anhydrous diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh anhydrous diethyl ether several times to remove any unreacted monomer and residual solvent.
-
Dry the final PEG-b-PBocLTrp block copolymer under high vacuum.
Protocol 4: Doxorubicin Loading into PEG-b-PBocLTrp Micelles
This protocol describes a common method for encapsulating a hydrophobic drug, such as doxorubicin, into the core of block copolymer micelles using a dialysis method.
Materials:
-
PEG-b-PBocLTrp block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or deionized water
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 3.5 kDa)
Procedure:
-
To neutralize doxorubicin hydrochloride, dissolve DOX·HCl and a slight excess of triethylamine (e.g., 2-3 equivalents) in DMSO.
-
In a separate vial, dissolve the PEG-b-PBocLTrp block copolymer in DMSO.
-
Add the doxorubicin/TEA solution dropwise to the stirred polymer solution. The weight ratio of drug to polymer can be varied to optimize drug loading.
-
Stir the mixture at room temperature for several hours to ensure thorough mixing.
-
Transfer the polymer-drug mixture into a dialysis bag.
-
Dialyze the solution against a large volume of PBS or deionized water at 4 °C for 24-48 hours, with several changes of the dialysis buffer. This process removes the organic solvent and allows for the self-assembly of the amphiphilic block copolymers into drug-loaded micelles.
-
After dialysis, collect the solution from the dialysis bag, which now contains the doxorubicin-loaded nanoparticles.
-
The resulting nanoparticle suspension can be filtered through a 0.45 µm syringe filter to remove any large aggregates.
-
The drug loading content and encapsulation efficiency can be determined by lyophilizing a known volume of the nanoparticle suspension, dissolving the dried sample in a suitable solvent (e.g., DMSO), and measuring the doxorubicin concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.[6][7]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of drug-loaded block copolymer nanoparticles.
Caption: Proposed mechanism of action for doxorubicin delivered by nanoparticles.[8][9]
Application in Drug Delivery
Block copolymers synthesized from Boc-Trp-NCA are particularly promising for drug delivery applications. The amphiphilic nature of block copolymers, such as PEG-b-PBocLTrp, allows them to self-assemble in aqueous environments into core-shell nanostructures, commonly referred to as micelles. The hydrophobic PBocLTrp block forms the core, which can serve as a reservoir for hydrophobic drugs like doxorubicin, while the hydrophilic PEG block forms the outer shell, providing stability in aqueous media and conferring "stealth" properties to evade the immune system, thereby prolonging circulation time.
The tryptophan residues in the core can offer additional benefits for drug encapsulation through π-π stacking interactions with aromatic drug molecules. This can potentially lead to higher drug loading capacities and more stable formulations.
The release of the encapsulated drug from the nanoparticle carrier is a critical aspect of the delivery system. For doxorubicin, which is often loaded into nanoparticles that are taken up by cells via endocytosis, the lower pH of the endosomal and lysosomal compartments can trigger drug release.[3] Once released into the cytoplasm, doxorubicin can translocate to the nucleus and exert its cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II, ultimately leading to apoptosis.[10]
Recent studies have also suggested that doxorubicin's anticancer effects may be mediated, in part, through the inhibition of the EGFR/Src pathway, leading to the downregulation of HMG-CoA reductase and enhancing doxorubicin-induced cell death.[8] The delivery of doxorubicin via nanoparticles can enhance its therapeutic efficacy by increasing its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, while minimizing side effects associated with systemic administration of the free drug.[3]
References
- 1. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and self-assembly behaviour of poly(Nα-Boc-l-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-l-tryptophan) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Self-assembling chimeric polypeptide-doxorubicin conjugate nanoparticles that abolish tumors after a single injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin-loaded micelles with high drug-loading capacity and stability based on zwitterionic oligopeptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Evaluation of Doxorubicin-loaded 3-Helix Micelles as Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.twcstorage.ru [s3.twcstorage.ru]
- 7. researchgate.net [researchgate.net]
- 8. Anti-cancer effect of doxorubicin is mediated by downregulation of HMG-Co A reductase via inhibition of EGFR/Src pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Initiator-Controlled Polymerization of Boc-L-Tryptophan-N-Carboxyanhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the controlled ring-opening polymerization (ROP) of N-tert-butoxycarbonyl-L-tryptophan N-carboxyanhydride (Boc-Trp-NCA). The choice of initiator is critical for controlling the polymerization process, influencing the molecular weight, polydispersity, and end-group functionality of the resulting poly(Boc-L-tryptophan). This document outlines the use of various common initiators and provides protocols to achieve well-defined polypeptides for applications in drug delivery, tissue engineering, and other biomedical fields.
Introduction to Boc-Trp-NCA Polymerization
The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing polypeptides. The polymerization of Boc-Trp-NCA presents unique considerations due to the bulky tert-butoxycarbonyl (Boc) protecting group and the reactive indole side chain of tryptophan. The selection of an appropriate initiator is paramount to mitigate potential side reactions and achieve controlled polymerization.
Two principal mechanisms govern NCA polymerization: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[1]
-
Normal Amine Mechanism (NAM): Initiated by nucleophiles like primary amines, the initiator attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a propagating amine chain end. This mechanism generally allows for good control over the polymerization.
-
Activated Monomer Mechanism (AMM): Initiated by strong bases, a proton is abstracted from the N-H bond of the NCA, creating a highly reactive anionic monomer that initiates polymerization. This can lead to side reactions and loss of control.
The bulky Boc group can sterically hinder the approach of the initiator and the propagating chain end, potentially affecting the polymerization kinetics. Furthermore, the indole side chain of tryptophan can be susceptible to side reactions under certain conditions, although the Boc protecting group on the α-amine mitigates some of these concerns.
Initiator Systems for Controlled Polymerization of Boc-Trp-NCA
Several classes of initiators have been successfully employed for the controlled polymerization of NCAs. The following sections detail the characteristics and performance of selected initiators for Boc-Trp-NCA polymerization.
Primary Amine Hydrochlorides (e.g., n-Butylamine Hydrochloride)
Primary amine hydrochlorides offer a significant advantage in controlling NCA polymerizations by favoring the NAM pathway while suppressing the AMM.[1] The in-situ generation of the free amine initiator from the hydrochloride salt maintains a low concentration of the active initiating species, which helps to minimize side reactions.
Key Features:
-
Controlled Polymerization: Leads to polypeptides with narrow polydispersity indices (PDI).[1]
-
Suppression of Side Reactions: The equilibrium between the protonated (dormant) and deprotonated (active) amine minimizes side reactions associated with high concentrations of basic species.[1]
-
High End-Group Fidelity: Produces well-defined polymer chains with the initiator fragment at the N-terminus.
Lithium Hexamethyldisilazide (LiHMDS)
LiHMDS is a highly efficient and rapid initiator for NCA polymerization.[2] Its strong basicity and bulky nature promote a fast and controlled polymerization, which can often be performed in an open vessel, a significant advantage over moisture-sensitive systems.[3]
Key Features:
-
Ultrafast Polymerization: Reactions can be completed in minutes to hours, compared to days for conventional primary amine initiators.[2][4]
-
Moisture Tolerance: Less sensitive to moisture, allowing for polymerization outside of a glovebox.[3]
-
Excellent Control: Yields polypeptides with low PDI values over a wide range of molecular weights.[5]
Hexamethyldisilazane (HMDS)
HMDS is another silicon-based initiator that provides good control over NCA polymerization.[6] It is generally slower than LiHMDS but offers a controlled polymerization process, leading to polypeptides with predictable molecular weights and narrow molecular weight distributions.[2]
Key Features:
-
Controlled Polymerization: Enables the synthesis of well-defined polypeptides.[6]
-
Slower Kinetics: Compared to LiHMDS, the polymerization proceeds at a more moderate pace.[2]
Primary Amines (e.g., n-Hexylamine)
Traditional primary amines are widely used initiators. However, their basicity can lead to a competition between the NAM and AMM pathways, which can result in broader molecular weight distributions and side reactions, especially at higher temperatures.[1][7]
Key Features:
-
Readily Available: A wide variety of primary amines are commercially available.
-
Potential for Bimodal Distributions: The dual NAM and AMM pathways can sometimes lead to bimodal molecular weight distributions.[2]
Transition Metal Complexes
Transition metal complexes, such as those based on nickel or cobalt, can act as efficient catalysts for the living polymerization of NCAs. These systems offer excellent control over molecular weight and polydispersity.
Key Features:
-
Living Polymerization: Allows for the synthesis of block copolymers and complex architectures.
-
High Control: Produces polymers with very low PDI values.
Quantitative Data Summary
The following table summarizes the expected performance of different initiators for the polymerization of Boc-protected amino acid NCAs, providing a comparative overview.
| Initiator | Monomer | Monomer/Initiator Ratio | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| n-BuNH₃⁺Cl⁻ | Trp-NPCA | 13 | N/A | ~1.1 | [1] |
| LiHMDS | Boc-D,L-Lys-NCA | 20:1 | 4,100 | 1.15 | [2] |
| LiHMDS | Boc-D,L-Lys-NCA | 100:1 | 21,500 | 1.18 | [2] |
| LiHMDS | Boc-D,L-Lys-NCA | 500:1 | 87,500 | 1.28 | [2] |
| HMDS | Boc-D,L-Lys-NCA | 20:1 | 4,300 | 1.17 | [2] |
| HMDS | Boc-D,L-Lys-NCA | 100:1 | 22,100 | 1.21 | [2] |
| n-Hexylamine | Boc-D,L-Lys-NCA | 20:1 | 4,200 | 1.19 (bimodal) | [2] |
| n-Hexylamine | Boc-D,L-Lys-NCA | 100:1 | 20,800 | 1.25 (bimodal) | [2] |
Experimental Protocols
Protocol 1: Polymerization of Boc-Trp-NCA using n-Butylamine Hydrochloride (n-BuNH₃⁺Cl⁻)
This protocol is adapted from the polymerization of N-phenoxycarbonyl-amino acids (NPCAs), which are precursors that generate NCAs in situ.[1]
Materials:
-
Boc-L-Tryptophan-NCA (Boc-Trp-NCA)
-
n-Butylamine hydrochloride (n-BuNH₃⁺Cl⁻)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of Boc-Trp-NCA in anhydrous DMAc to achieve the target monomer concentration (e.g., 0.25 M).
-
In a separate vial, prepare a stock solution of n-BuNH₃⁺Cl⁻ in anhydrous DMAc.
-
Calculate the required volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio (e.g., 20:1 to 100:1).
-
Inject the initiator solution into the monomer solution with vigorous stirring.
-
Heat the reaction mixture to 70 °C and stir for 24-72 hours.
-
Monitor the polymerization progress by FT-IR (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹) or ¹H NMR.
-
Upon completion, precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold, stirring diethyl ether.
-
Collect the precipitated poly(Boc-L-tryptophan) by filtration or centrifugation.
-
Wash the polymer with fresh diethyl ether and dry under vacuum.
Protocol 2: Open-Vessel Polymerization of Boc-Trp-NCA using LiHMDS
This protocol is adapted from the general procedure for LiHMDS-initiated open-vessel NCA polymerization.[2][3]
Materials:
-
Boc-L-Tryptophan-NCA (Boc-Trp-NCA)
-
Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure:
-
In a dry vial open to the air, dissolve the desired amount of Boc-Trp-NCA in anhydrous THF.
-
Calculate the required volume of the LiHMDS solution to achieve the desired monomer-to-initiator ratio (e.g., 20:1 to 500:1).
-
Rapidly inject the LiHMDS solution into the vigorously stirring monomer solution.
-
Stir the reaction at room temperature. The polymerization is typically very fast and may be complete within minutes to a few hours, depending on the monomer-to-initiator ratio.[2]
-
Monitor the reaction by FT-IR or ¹H NMR.
-
Once the polymerization is complete, precipitate the polymer in cold diethyl ether.
-
Collect the polymer by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.
Characterization of Poly(Boc-L-tryptophan)
The resulting poly(Boc-L-tryptophan) should be characterized to determine its molecular weight, polydispersity, and structural integrity.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
¹H NMR Spectroscopy: To confirm the polymer structure and, in some cases, to determine the degree of polymerization by comparing the integrals of the initiator protons to the polymer backbone or side-chain protons.
-
FT-IR Spectroscopy: To confirm the disappearance of the NCA anhydride peaks and the presence of the characteristic amide bands of the polypeptide backbone.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To verify the polymer structure and end-group fidelity.
Visualizing Polymerization Mechanisms and Workflows
Caption: Comparison of NAM and AMM polymerization pathways for Boc-Trp-NCA.
Caption: General experimental workflow for Boc-Trp-NCA polymerization.
References
- 1. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Boc-Trp-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate coupling reagents for the incorporation of Nα-Boc-L-tryptophan (Boc-Trp-OH) in solid-phase peptide synthesis (SPPS). This document outlines the challenges associated with tryptophan incorporation, compares common coupling reagents, and provides detailed experimental protocols to optimize peptide synthesis outcomes.
Introduction: The Challenges of Incorporating Boc-Trp-OH
The incorporation of tryptophan into peptide sequences during Boc-SPPS presents unique challenges due to the acid-sensitive indole side chain. During the repetitive acidolytic cleavage of the Nα-Boc protecting group with trifluoroacetic acid (TFA), the indole ring is susceptible to modification by carbocations generated from the protecting group and other side-chain protecting groups.[1][2] This can lead to undesired side products and reduced purity of the final peptide.
Furthermore, the bulky nature of the tryptophan side chain can contribute to steric hindrance, potentially leading to incomplete coupling reactions and the formation of deletion sequences. The choice of coupling reagent and the use of appropriate side-chain protection are therefore critical for the successful synthesis of tryptophan-containing peptides.
Side Reactions Involving Tryptophan in Boc-SPPS and Mitigation Strategies
The primary side reaction involving tryptophan in Boc-SPPS is the alkylation of the indole ring by tert-butyl cations formed during Boc deprotection.[1][2] To minimize this and other potential side reactions, several strategies are employed:
-
Indole Protection: The use of an indole-protecting group, such as the formyl group (For), is highly recommended. Boc-Trp(For)-OH protects the indole ring from electrophilic attack during TFA treatment.[2][3][4] The formyl group is stable to TFA but can be removed during the final cleavage step with a thiol-containing scavenger cocktail or with piperidine in DMF.[4]
-
Scavengers: The addition of scavengers to the deprotection and cleavage cocktails is crucial to trap reactive carbocations.[1][2] Common scavengers include dithiothreitol (DTE), thioanisole, and triisopropylsilane (TIS).[1][2][5]
-
Optimized Cleavage Protocols: A two-step high-low HF cleavage procedure can reduce side reactions. The "low HF" step with a high concentration of scavengers removes most of the side-chain protecting groups under conditions that minimize carbocation formation, followed by a "high HF" step to cleave the peptide from the resin.[5]
Comparison of Common Coupling Reagents for Boc-Trp-OH
The selection of a coupling reagent is critical for achieving high coupling efficiency and minimizing racemization. While quantitative data specifically for the coupling of Boc-Trp-OH is not extensively published in a comparative format, performance can be extrapolated from data on other sterically hindered amino acids.
| Coupling Reagent/Method | Class | Relative Speed | General Purity/Efficiency | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings due to the formation of a highly reactive OAt-ester. Often the preferred choice for difficult sequences. |
| HBTU/TBTU | Uronium/Aminium Salt | Fast | High | Low (with HOBt) | Widely used and effective reagents. The addition of HOBt is recommended to suppress racemization. |
| DIC/HOBt | Carbodiimide | Moderate | Good | Low to Moderate | A cost-effective and reliable method. The reaction can be slower for sterically hindered couplings. |
| PyBOP | Phosphonium Salt | Fast | High | Low | A good alternative to uronium salts, particularly for cyclization reactions. Does not cause guanidinylation of the N-terminus. |
| COMU | Uronium Salt | Very Fast | Very High | Very Low | A newer generation coupling reagent with reactivity comparable to HATU and an improved safety profile as it does not contain potentially explosive HOBt or HOAt. |
Experimental Protocols
The following are generalized protocols for the manual coupling of Boc-Trp-OH in SPPS. It is recommended to use Boc-Trp(For)-OH to minimize side reactions.
General Boc-SPPS Cycle
This protocol outlines a single cycle of deprotection, neutralization, and coupling.
Diagram: General Boc-SPPS Workflow
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Boc-Trp(For)-OH
-
Coupling reagent (e.g., HBTU, HATU, DIC)
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Scavenger (e.g., 0.5% DTE in deprotection solution)[1]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (containing 0.5% DTE if the sequence contains Trp, Cys, or Met) to the resin.
-
Agitate for 2-3 minutes, then drain.
-
Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.[6]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM or DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Coupling: Proceed with one of the specific coupling protocols below.
-
Washing: After the coupling is complete (as determined by a negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Protocol for HBTU Coupling
Diagram: HBTU Coupling Mechanism
References
Application Notes and Protocols for Post-Polymerization Modification of Polypeptides from Boc-Trp-NCA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of tryptophan-containing polypeptides via the ring-opening polymerization of N-carboxyanhydrides (NCAs) and their subsequent post-polymerization modification. The focus is on leveraging the unique reactivity of the tryptophan indole side chain for various chemical transformations, enabling the creation of functionalized polypeptides for applications in drug delivery, tissue engineering, and diagnostics.
Introduction
The synthesis of well-defined polypeptides with controlled molecular weights and low dispersity has been significantly advanced by the use of α-amino acid N-carboxyanhydrides (NCAs). Tryptophan, with its unique indole side chain, serves as a versatile handle for a variety of post-polymerization modifications. These modifications can impart novel functions to the polypeptide, such as altered solubility, the introduction of bioactive moieties, or the attachment of imaging agents. This document outlines the synthesis of poly(Boc-L-tryptophan) and details several state-of-the-art protocols for its modification.
Part 1: Synthesis of Poly(Boc-L-tryptophan)
Conventional ring-opening polymerization of NCAs initiated by primary amines can be plagued by side reactions. A more controlled approach involves the use of N-phenoxycarbonyl-functionalized α-amino acids (NPCAs) as stable precursors that generate the reactive NCA in situ. This method, initiated by a primary amine hydrochloride, proceeds under monomer-starved conditions, minimizing side reactions and leading to polypeptides with high-fidelity terminal functionalities.
Experimental Workflow for Polypeptide Synthesis
Caption: Workflow for the synthesis of poly(Boc-L-tryptophan) from a stable NPCA precursor.
Protocol 1: Synthesis of Poly(Boc-L-tryptophan) via NPCA Polymerization
Materials:
-
Boc-L-tryptophan-NPCA (N-phenoxycarbonyl-N-tert-butyloxycarbonyl-L-tryptophan)
-
n-Butylamine hydrochloride (n-BuNH₃⁺Cl⁻)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Diethyl ether, anhydrous
-
Argon gas
-
Schlenk flask and standard glassware
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve the desired amount of Boc-L-tryptophan-NPCA in anhydrous DMAc to achieve an initial monomer concentration of 0.25 M.
-
Add the calculated amount of n-BuNH₃⁺Cl⁻ initiator from a stock solution in DMAc to achieve the desired monomer-to-initiator ratio (e.g., [M]₀/[I]₀ = 15).
-
Stir the reaction mixture at 70°C. The polymerization progress can be monitored by ¹H NMR.
-
Upon completion, precipitate the polymer by adding the reaction mixture dropwise to an excess of cold diethyl ether.
-
Collect the precipitated poly(Boc-L-tryptophan) by centrifugation or filtration.
-
Wash the polymer with fresh diethyl ether and dry it under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity (Đ), and by MALDI-TOF MS to confirm the structure and end-group fidelity.
Quantitative Data for Poly(Boc-L-tryptophan) Synthesis
| [M]₀/[I]₀ | Mn (kDa, GPC) | Đ (Mw/Mn) | Mn (kDa, MALDI-TOF) |
| 15 | 4.5 | 1.15 | 4.2 |
| 30 | 8.7 | 1.18 | 8.5 |
| 50 | 14.2 | 1.21 | 13.9 |
Part 2: Post-Polymerization Modification of the Tryptophan Indole Ring
The electron-rich indole side chain of tryptophan offers multiple sites for chemical modification. The C2 position is particularly nucleophilic and susceptible to electrophilic attack. Other positions, such as C7 and the N1-H, can also be functionalized using specific catalytic systems.
Logical Relationship of Tryptophan Modification Sites
Caption: Key reactive sites on the tryptophan indole ring for post-polymerization modification.
A. Photocatalytic C2-Alkylation
Visible-light photocatalysis provides a mild and efficient method for the C2-alkylation of tryptophan residues using radical precursors. This approach is highly chemoselective and tolerates a wide range of functional groups.
Protocol 2: Photocatalytic C2-Difluoroalkylation of Poly(Boc-L-tryptophan)
Materials:
-
Poly(Boc-L-tryptophan)
-
Ethyl bromodifluoroacetate
-
4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) as photocatalyst
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Blue LED lamp (450 nm)
-
Schlenk tube or vial
Procedure:
-
In a Schlenk tube, dissolve poly(Boc-L-tryptophan) (1 equivalent of tryptophan residues) in anhydrous DMSO to a concentration of 0.01 M.
-
Add the photocatalyst 4CzIPN (1 mol%).
-
Add ethyl bromodifluoroacetate (2 equivalents).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Irradiate the reaction mixture with a 450 nm blue LED lamp at room temperature.
-
Monitor the reaction progress by ¹⁹F NMR spectroscopy. The reaction is typically complete within 15-30 minutes.
-
Upon completion, the modified polymer can be purified by precipitation in an appropriate non-solvent (e.g., water or diethyl ether).
-
Characterize the product by NMR and GPC to confirm the modification and integrity of the polymer backbone.
Quantitative Data for Photocatalytic C2-Alkylation
| Substrate (Trp-containing Peptide) | Alkylating Agent | Yield (%) | Reaction Time (min) |
| Ac-Trp-OEt | Ethyl bromodifluoroacetate | 71 | 10 |
| Leu-enkephalin | Ethyl bromodifluoroacetate | 65 | 15 |
| Angiotensin II | N-phenyl-2-bromo-2,2-difluoroacetamide | 58 | 30 |
Yields determined by ¹⁹F NMR spectroscopy.
B. C2-Sulfenylation
The C2 position of the indole ring can be selectively sulfenylated using thiosulfonate reagents in trifluoroacetic acid (TFA). This catalyst-free method is rapid and compatible with a wide range of peptide functionalities.[1]
Protocol 3: C2-Sulfenylation of Poly(Boc-L-tryptophan)
Materials:
-
Poly(Boc-L-tryptophan)
-
8-Quinoline thiosulfonate reagent (e.g., S-trifluoromethyl 8-quinolinethiosulfonate)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve poly(Boc-L-tryptophan) in TFA to a concentration of 10 mM (based on tryptophan residues).
-
Add the 8-quinoline thiosulfonate reagent (5 equivalents).
-
Stir the reaction mixture at 30°C for 1 to 4 hours.
-
Monitor the reaction by HPLC-MS.
-
After completion, remove the TFA under reduced pressure.
-
Precipitate the modified polymer in cold diethyl ether.
-
Wash the polymer and dry it under vacuum.
-
Characterize the product by MS to confirm the mass of the sulfenylated tryptophan residues.
Quantitative Data for C2-Sulfenylation
| Peptide Substrate | Thiosulfonate Reagent | Conversion (%) |
| Somatostatin | SCF₃-reagent | >95 |
| Octreotide | SCF₃-reagent | >95 |
| Melittin | SCF₂H-reagent | >95 |
Conversion determined by HPLC analysis.[1]
C. Rhodium-Catalyzed C7-Modification
Transition metal catalysis can be employed to achieve regioselective functionalization at less reactive positions of the indole ring. For instance, rhodium(III) catalysis enables the C7-amidation of tryptophan residues.[2] This typically requires a directing group on the indole nitrogen.
Protocol 4: Rhodium-Catalyzed C7-Amidation (Conceptual)
Note: This protocol is conceptual for a polypeptide and is based on methods developed for small peptides. It would require optimization for polymeric substrates.
Materials:
-
N¹-pyridyl-protected poly(Boc-L-tryptophan)
-
Dioxazolone reagent
-
[RhCp*Cl₂]₂ catalyst
-
AgSbF₆ additive
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
Synthesize poly(Boc-L-tryptophan) with a pyridyl directing group on the indole nitrogen of the tryptophan residues.
-
In a glovebox, combine the protected polymer, dioxazolone, [RhCp*Cl₂]₂, and AgSbF₆ in the chosen solvent.
-
Heat the reaction mixture (e.g., at 80°C) and monitor by HPLC-MS.
-
Upon completion, cool the reaction and purify the polymer, potentially through dialysis or size-exclusion chromatography, to remove the catalyst and other small molecules.
-
Remove the directing group under appropriate conditions.
-
Characterize the final product to confirm C7-amidation.
Conclusion
The post-polymerization modification of polypeptides derived from Boc-Trp-NCA opens up a vast chemical space for the design of advanced functional biomaterials. The protocols provided herein for the synthesis of poly(Boc-L-tryptophan) and its subsequent modification via photocatalytic C2-alkylation, C2-sulfenylation, and conceptual C7-amidation offer robust and versatile strategies for researchers in materials science and drug development. The choice of modification strategy will depend on the desired functionality and the specific application of the final polypeptide conjugate. Careful characterization at each step is crucial to ensure the successful synthesis of well-defined, functional biomaterials.
References
Application Notes and Protocols for the Synthesis of Helical Polypeptides using Boc-L-Tryptophan N-Carboxyanhydride (Boc-Trp-NCA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of helical poly(L-tryptophan) using Boc-L-Tryptophan N-Carboxyanhydride (Boc-Trp-NCA). The protocols outlined below are based on established methods for the synthesis of amino acid N-carboxyanhydrides (NCAs) and their subsequent ring-opening polymerization (ROP). Tryptophan-rich helical polypeptides are of significant interest in drug delivery and antimicrobial applications due to the unique properties of the tryptophan side chain, which can facilitate membrane interaction and self-assembly.
Synthesis of Boc-L-Tryptophan N-Carboxyanhydride (Boc-Trp-NCA)
The synthesis of Boc-Trp-NCA is achieved using a modified Fuchs-Farthing method, which employs triphosgene as a safer alternative to phosgene gas.[1][2][3] This method allows for the formation of the NCA ring from the corresponding N-protected amino acid.
Experimental Protocol: Synthesis of Boc-Trp-NCA
Materials:
-
Boc-L-Tryptophan (Boc-Trp-OH)
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen or Argon gas
-
Standard glassware for air-sensitive reactions (Schlenk line)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N2 or Ar), add Boc-L-Tryptophan (1 equivalent) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the Boc-L-Tryptophan in anhydrous THF.
-
Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF. Slowly add this solution to the stirred Boc-L-Tryptophan solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the evolution of CO2 gas. The reaction is typically complete within 2-4 hours. The disappearance of the starting material can be confirmed by Thin Layer Chromatography (TLC).
-
Purification:
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the THF.
-
Add anhydrous hexane to the concentrated solution to precipitate the Boc-Trp-NCA.
-
Filter the white solid precipitate under an inert atmosphere and wash with anhydrous hexane to remove any unreacted triphosgene and other impurities.
-
Dry the purified Boc-Trp-NCA under high vacuum. Store the product under an inert atmosphere at -20°C.
-
Synthesis of Helical Poly(Boc-L-Tryptophan) via Ring-Opening Polymerization (ROP)
The ring-opening polymerization of Boc-Trp-NCA is initiated by a primary amine, such as n-hexylamine, and proceeds via the normal amine mechanism.[4] This allows for a controlled polymerization, yielding polypeptides with a predictable molecular weight and a narrow molecular weight distribution.
Experimental Protocol: ROP of Boc-Trp-NCA
Materials:
-
Boc-Trp-NCA
-
n-Hexylamine (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Nitrogen or Argon gas
-
Standard glassware for air-sensitive reactions (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: Inside a glovebox or under a strict inert atmosphere, dissolve the desired amount of Boc-Trp-NCA in anhydrous DMF or THF in a flame-dried vial.
-
Initiator Addition: Prepare a stock solution of the initiator (e.g., n-hexylamine) in the reaction solvent. Add the calculated amount of the initiator solution to the monomer solution to achieve the desired monomer-to-initiator ratio (e.g., [M]/[I] = 50 for a target degree of polymerization of 50).
-
Polymerization: Allow the reaction to stir at room temperature. The polymerization time can vary from several hours to a few days, depending on the monomer concentration and the target molecular weight. The reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
Precipitation and Purification:
-
Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold, stirred anhydrous diethyl ether.
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the polymer multiple times with anhydrous diethyl ether to remove any unreacted monomer and initiator.
-
Dry the purified poly(Boc-L-Tryptophan) under vacuum.
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of poly(Boc-L-Tryptophan) via n-hexylamine-initiated ROP. The actual results may vary depending on the specific reaction conditions.
| Monomer/Initiator Ratio ([M]/[I]) | Target DP | Obtained Mn ( g/mol ) | PDI (Mw/Mn) |
| 25 | 25 | ~7,500 | 1.1 - 1.2 |
| 50 | 50 | ~15,000 | 1.1 - 1.2 |
| 100 | 100 | ~30,000 | 1.1 - 1.3 |
DP = Degree of Polymerization, Mn = Number-average molecular weight, PDI = Polydispersity Index. Values are estimations based on typical controlled NCA polymerizations.
Characterization of Helical Poly(Boc-L-Tryptophan)
The secondary structure of the synthesized poly(Boc-L-Tryptophan) can be confirmed to be helical using Circular Dichroism (CD) spectroscopy. The characteristic CD spectrum of an α-helix shows a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
Materials:
-
Poly(Boc-L-Tryptophan)
-
2,2,2-Trifluoroethanol (TFE)
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation: Prepare a solution of poly(Boc-L-Tryptophan) in TFE at a concentration of approximately 0.1-0.2 mg/mL.
-
Instrument Setup:
-
Use a CD spectrometer and a quartz cuvette with a 1 mm path length.
-
Record the CD spectra from 190 to 260 nm at room temperature.
-
Set the scanning speed to 50 nm/min and the bandwidth to 1 nm.
-
-
Data Acquisition and Analysis:
-
Record the spectrum of the TFE solvent as a baseline and subtract it from the sample spectrum.
-
Convert the observed ellipticity (θ) in millidegrees to the mean residue ellipticity [θ] (deg·cm²·dmol⁻¹) using the following equation: [θ] = (θ × M) / (10 × l × c) where M is the mean residue weight of Boc-L-Tryptophan (304.34 g/mol ), l is the path length in cm, and c is the concentration in g/mL.
-
The presence of the characteristic α-helical signals will confirm the helical conformation of the polypeptide.
-
Deprotection of Poly(Boc-L-Tryptophan)
The Boc protecting group can be removed to yield poly(L-Tryptophan) using a strong acid like trifluoroacetic acid (TFA).
Experimental Protocol: Boc Deprotection
Materials:
-
Poly(Boc-L-Tryptophan)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolution: Dissolve the poly(Boc-L-Tryptophan) in DCM.
-
Acidolysis: Add an excess of TFA to the solution (e.g., 50% v/v TFA in DCM).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Precipitation and Purification:
-
Precipitate the deprotected poly(L-Tryptophan) by adding the reaction mixture to cold, stirred anhydrous diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the polymer multiple times with anhydrous diethyl ether to remove residual TFA and cleaved t-butyl groups.
-
Dry the final poly(L-Tryptophan) product under vacuum. The success of the deprotection can be confirmed by ¹H NMR spectroscopy by the disappearance of the Boc proton signal at ~1.4 ppm.[5][6]
-
Visualizations
Caption: Synthesis workflow for Boc-Trp-NCA.
Caption: ROP workflow for Poly(Boc-L-Tryptophan).
Applications
Helical polypeptides rich in tryptophan have shown promise in various biomedical applications:
-
Antimicrobial Peptides: The tryptophan side chain can insert into bacterial membranes, leading to membrane disruption and bacterial cell death.[7][8][9]
-
Drug Delivery: The amphiphilic nature of tryptophan-containing polypeptides allows for the formation of self-assembled nanostructures, such as micelles or vesicles, which can encapsulate and deliver therapeutic agents.[10]
-
Gene Delivery: Cationic helical polypeptides containing tryptophan can effectively condense and deliver nucleic acids into cells.
These protocols provide a foundation for the synthesis and characterization of well-defined helical poly(tryptophan) derivatives. The ability to control the molecular weight and architecture of these polymers opens up possibilities for the rational design of novel biomaterials for a wide range of applications in research and drug development.
References
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]
- 3. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell-selectivity of tryptophan and tyrosine in amphiphilic α-helical antimicrobial peptides against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent side reactions in Boc-Trp-NCA polymerization.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the ring-opening polymerization of N-tert-butyloxycarbonyl-L-tryptophan N-carboxyanhydride (Boc-Trp-NCA). Our goal is to help you minimize side reactions and achieve well-defined polypeptides with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during Boc-Trp-NCA polymerization?
A1: During the ring-opening polymerization of Boc-Trp-NCA, several side reactions can occur, leading to low molecular weight polymers, broad polydispersity, and loss of control over the polymerization process. The primary side reactions include:
-
Activated Monomer Mechanism (AMM): This occurs when a strong base deprotonates the NCA monomer, turning it into a nucleophile that can initiate polymerization.[1][2] This competes with the desired Normal Amine Mechanism (NAM) and often leads to poorly controlled polymerization.
-
Carbamate Mechanism: The growing polymer chain end can react with another NCA monomer to form a carbamate. This pathway is a significant cause of chain termination and broad molecular weight distributions.[3]
-
Chain Termination by Impurities: The purity of the Boc-Trp-NCA monomer is critical. Impurities such as unreacted amino acids, hydrogen chloride (HCl), or N-chloroformyl amino acids from the synthesis process can initiate unwanted polymerization or terminate growing chains.[2][3]
-
Solvent-Induced Termination: Certain solvents, particularly dimethylformamide (DMF) and dimethylacetamide (DMAc), can react with the growing amine chain end, leading to termination.[1][4]
-
Indole Side-Chain Reactions: While less common during the polymerization itself, the nucleophilic indole ring of tryptophan is susceptible to alkylation, especially during post-polymerization Boc deprotection if strong acids are used without scavengers.[5]
Q2: My polymerization results in a low molecular weight product with a broad polydispersity. What is the likely cause?
A2: This is a classic symptom of uncontrolled polymerization due to multiple competing reaction pathways and termination events. The most probable causes are:
-
Monomer Impurity: Residual HCl or other acidic impurities from the NCA synthesis can act as unintended initiators.[2]
-
Inappropriate Initiator: The use of strong, non-nucleophilic bases (e.g., tertiary amines) can favor the Activated Monomer Mechanism over the more controlled Normal Amine Mechanism.[3][6]
-
High Reaction Temperature: Elevated temperatures can increase the rate of side reactions, such as the carbamate mechanism and solvent-induced termination.[6][7]
-
Moisture: Water in the reaction medium can act as an initiator, leading to the formation of short polymer chains.
Q3: How can I improve the purity of my Boc-Trp-NCA monomer before polymerization?
A3: High monomer purity is arguably the most critical factor for a successful polymerization. Here are some recommended purification strategies:
-
Recrystallization: This is a highly effective method. A common solvent system is tetrahydrofuran (THF) and n-hexane. The monomer is dissolved in a minimum amount of anhydrous THF, and anhydrous hexane is slowly added to induce crystallization.[8] This should be performed under an inert atmosphere (e.g., in a glovebox).
-
Flash Chromatography: For non-crystalline or difficult-to-crystallize NCAs, flash column chromatography on silica gel can be a rapid and effective purification method.[9]
-
Use of HCl Scavengers during Synthesis: Incorporating an HCl scavenger, such as α-pinene, during the synthesis of the NCA monomer can prevent the formation of by-products.[4][6]
Q4: Can the tryptophan indole side chain cause problems during polymerization?
A4: The primary concern with the tryptophan indole ring is its reactivity with electrophiles, particularly the tert-butyl cation generated during acidic Boc-group deprotection after polymerization.[5] During the polymerization itself, under standard conditions, the indole ring is generally considered a spectator. However, to ensure its integrity:
-
Avoid highly acidic conditions during polymerization.
-
Be aware that certain transition metal catalysts used for polymerization could potentially interact with the indole nucleus, although this is not a commonly reported issue.
-
When planning for deprotection, incorporate a scavenger cocktail (e.g., containing triisopropylsilane) with trifluoroacetic acid (TFA) to prevent alkylation of the indole ring.[5]
Troubleshooting Guides
Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly
| Possible Cause | Troubleshooting Steps |
| Inactive Initiator | - Ensure the initiator (e.g., primary amine) is pure and free of moisture. - If using an amine salt initiator (e.g., hydrochloride salt), ensure conditions allow for the generation of the free amine to initiate the reaction.[1] |
| Low Reaction Temperature | - While low temperatures (e.g., 0°C) are excellent for minimizing side reactions, they can also significantly slow down the polymerization rate.[7] - Consider a modest increase in temperature (e.g., to room temperature) after confirming monomer and solvent purity. Monitor closely for any increase in polydispersity. |
| Steric Hindrance | - The bulky Boc and tryptophan groups can slow down the reaction. Ensure adequate reaction time (can be >24 hours). |
Issue 2: Bimodal or Broad Molecular Weight Distribution in GPC
| Possible Cause | Troubleshooting Steps |
| Competing Polymerization Mechanisms (NAM and AMM) | - Avoid strong, non-nucleophilic base initiators like tertiary amines. - Use initiators known to favor the Normal Amine Mechanism (NAM), such as primary amines or their hydrochloride salts.[1] - Consider using transition metal initiators (e.g., cobalt or nickel complexes) which offer a more controlled, living polymerization.[2] |
| Monomer or Solvent Impurities | - Rigorously purify the Boc-Trp-NCA monomer by recrystallization or chromatography.[8] - Use freshly distilled, anhydrous solvents. If using DMF, consider alternatives like THF or dioxane, which are less prone to causing termination.[1] |
| Moisture Contamination | - Perform the entire experiment under strictly anhydrous conditions using a glovebox or high-vacuum techniques.[2] |
Issue 3: Evidence of Side-Chain Modification (Post-Deprotection)
| Possible Cause | Troubleshooting Steps |
| Alkylation of Indole Ring | - This is a common issue during the removal of the Boc protecting group with strong acid (TFA). - Crucial Step: Always use a scavenger cocktail during TFA deprotection. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5] TIS acts as a carbocation scavenger, trapping the tert-butyl cation before it can alkylate the tryptophan indole ring. |
Data Presentation: Strategies to Minimize Side Reactions
The following table summarizes key strategies and their impact on controlling Boc-Trp-NCA polymerization.
| Strategy | Primary Side Reaction Targeted | Expected Outcome | Key Considerations |
| High Monomer Purity | Uncontrolled initiation, Chain termination | Narrower PDI, Predictable MW | Recrystallize Boc-Trp-NCA from THF/hexane before use.[8] |
| Low Reaction Temperature (e.g., 0°C) | Carbamate mechanism, Solvent termination | Reduced termination, Narrower PDI | Slower reaction rate; may require longer polymerization times.[6][7] |
| Primary Amine Hydrochloride Initiator | Activated Monomer Mechanism (AMM) | Favors NAM, Controlled polymerization | Slower initiation may occur; elevated temperature might be needed.[1] |
| Use of NPCA Monomer Precursor | AMM, NCA instability | "Monomer-starved" conditions, High fidelity | Requires synthesis of the N-phenoxycarbonyl (NPCA) derivative of Trp.[1] |
| High Vacuum Technique | Impurity- and moisture-induced side reactions | "Living" polymerization characteristics | Requires specialized equipment (Schlenk line).[2] |
| Transition Metal Initiators | All major side reactions | Living polymerization, Excellent control | Requires synthesis of specific metal complexes; potential for metal contamination.[2] |
| Post-Polymerization Scavengers | Indole side-chain alkylation | Preservation of tryptophan integrity | Essential during Boc deprotection with TFA.[5] |
Experimental Protocols
Protocol 1: Purification of Boc-Trp-NCA by Recrystallization
-
Inside an inert atmosphere glovebox, dissolve the crude Boc-Trp-NCA monomer in a minimal amount of anhydrous tetrahydrofuran (THF).
-
Slowly add anhydrous n-hexane dropwise while gently swirling the flask until the solution becomes faintly turbid.
-
Seal the flask and leave it undisturbed at -20°C for 12-24 hours to allow for crystal formation.
-
Isolate the crystals by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of cold, anhydrous n-hexane.
-
Dry the purified Boc-Trp-NCA crystals under high vacuum to remove all residual solvent.
-
Confirm purity by ¹H NMR spectroscopy and melting point analysis.
Protocol 2: General Polymerization of Boc-Trp-NCA using a Primary Amine Initiator
-
Inside an inert atmosphere glovebox, add the purified Boc-Trp-NCA to a flame-dried reaction vessel equipped with a magnetic stir bar.
-
Dissolve the monomer in anhydrous, freshly distilled solvent (e.g., DMF or THF) to the desired concentration.
-
In a separate vial, prepare a stock solution of the primary amine initiator (e.g., n-hexylamine) in the same anhydrous solvent.
-
Cool the monomer solution to the desired temperature (e.g., 0°C or room temperature).
-
Add the calculated amount of initiator solution to the monomer solution via syringe to achieve the target monomer-to-initiator ratio.
-
Allow the reaction to stir under an inert atmosphere for the desired time (24-72 hours), monitoring conversion by FTIR (disappearance of the anhydride peaks at ~1850 and 1790 cm⁻¹).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or methanol).
-
Isolate the polymer by centrifugation or filtration, wash with the non-solvent, and dry under vacuum.
Visualizations
Caption: Competing pathways in Boc-Trp-NCA polymerization.
References
- 1. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Tryptophan Racemization During Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the racemization of tryptophan during peptide coupling.
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis that can lead to tryptophan racemization.
Problem 1: High levels of D-Tryptophan detected in the final peptide.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | For sensitive amino acids like tryptophan, carbodiimide reagents such as DCC and DIC should not be used alone as they can lead to significant racemization. Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure). For particularly problematic sequences, consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents, which generally result in lower racemization levels.[1] |
| Suboptimal Reaction Temperature | Higher temperatures accelerate the rate of racemization.[2] Solution: Perform the coupling reaction at a lower temperature, such as 0°C. For microwave-assisted peptide synthesis, reducing the coupling temperature from 80°C to 50°C can significantly limit the racemization of sensitive residues.[2] |
| Inappropriate Base | Strong, non-sterically hindered bases can increase the rate of racemization by promoting the abstraction of the alpha-proton. Solution: If a base is required, opt for a weaker or more sterically hindered base. For instance, N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to N,N-diisopropylethylamine (DIPEA). Use the minimum necessary equivalents of the base. |
| Prolonged Activation Time | The longer the activated amino acid exists before coupling, the greater the opportunity for racemization. Solution: Employ a pre-activation strategy where the amino acid is activated for a short period (e.g., 1-5 minutes) before it is added to the resin-bound peptide. |
| Solvent Effects | The polarity of the solvent can influence the rate of racemization. Solution: Where solubility allows, consider using less polar solvent systems (e.g., a mixture of DCM and DMF) to help reduce racemization. |
| Side-Chain Protection | For Fmoc/tBu-based synthesis, the use of a Boc protecting group on the indole side chain of tryptophan (Fmoc-Trp(Boc)-OH) is crucial to prevent side reactions during cleavage that can be mistaken for or accompany racemization.[1] |
Problem 2: Incomplete coupling when using low-racemization conditions.
| Potential Cause | Recommended Solution |
| Reduced Reaction Rate at Low Temperatures | Lowering the temperature to reduce racemization will also slow down the desired coupling reaction. Solution: Increase the coupling time. Monitor the reaction progress using a qualitative test (e.g., Kaiser test) to ensure completion. |
| Steric Hindrance | The amino acid sequence may be sterically hindered, leading to slow coupling. Solution: Consider using a more potent coupling reagent combination, such as HATU/HOAt, which is known for its high reactivity and good racemization suppression. |
| Peptide Aggregation | On-resin aggregation can prevent the coupling reagents from reaching the N-terminal amine. Solution: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt. Microwave irradiation can also help disrupt aggregation and improve coupling efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of tryptophan racemization during peptide coupling?
A1: The primary mechanism is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. This occurs when the carboxylic acid of the N-protected tryptophan is activated by a coupling reagent. The alpha-proton of this intermediate is acidic and can be abstracted by a base. The resulting achiral intermediate can then be attacked by the amine from either face, leading to a mixture of L- and D-tryptophan-containing peptides.
Q2: Which coupling reagents are best for minimizing tryptophan racemization?
A2: While no coupling reagent completely eliminates racemization, some are significantly better than others. Combinations of a carbodiimide like DIC with an additive like Oxyma Pure are highly effective.[3] Uronium/aminium reagents such as HATU and HBTU, when used with HOAt or HOBt, are also excellent choices for minimizing racemization while maintaining high coupling efficiency.[1]
Q3: How significant is the effect of temperature on tryptophan racemization?
A3: Temperature has a substantial impact. While elevated temperatures can increase the speed and efficiency of coupling, they also significantly increase the rate of racemization. It is generally recommended to perform couplings of sensitive amino acids like tryptophan at 0°C or room temperature. In microwave-assisted synthesis, lowering the temperature is a critical parameter for controlling racemization.[2]
Q4: Can additives completely prevent racemization?
A4: Additives like HOBt, HOAt, and Oxyma Pure are very effective at suppressing racemization but may not completely eliminate it, especially in difficult couplings. They function by reacting with the initially formed highly reactive species to generate an active ester that is more stable and less prone to oxazolone formation.
Q5: How can I accurately quantify the level of tryptophan racemization?
A5: The most common method is chiral High-Performance Liquid Chromatography (HPLC). This involves hydrolyzing the peptide, derivatizing the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent), and then separating the diastereomers on a standard reverse-phase column. Alternatively, the peptide can be hydrolyzed and the amino acids can be analyzed on a chiral HPLC column.[4][5]
Quantitative Data on Racemization
The following table summarizes the percentage of D-amino acid formation when coupling Fmoc-L-Cys(Trt)-OH to resin-bound tryptophan using various coupling systems. While this data is for cysteine, the trends are highly relevant for tryptophan coupling, as both are susceptible to racemization.
| Coupling System | % D-Cys Formed |
| DIC/Oxyma | 0.0 |
| EDCI/HOBt | 1.8 |
| HATU/DIPEA | 2.5 |
| HBTU/DIPEA | 3.2 |
| PyBop/DIPEA | 5.6 |
Data adapted from a study on cysteine racemization, which provides valuable insights into the performance of different coupling reagents in minimizing epimerization.[6]
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for Fmoc-Trp(Boc)-OH to Minimize Racemization
This protocol is for manual solid-phase peptide synthesis (SPPS).
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin with a free amine) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation solution and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Monitor the coupling reaction with a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete after 2 hours, allow it to proceed for an additional 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 1 min), followed by dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (capping mixture) for 10 minutes.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Protocol 2: Chiral HPLC Analysis of Tryptophan Racemization
This protocol outlines the general steps for determining the enantiomeric purity of tryptophan in a synthetic peptide.
-
Peptide Cleavage and Deprotection:
-
After synthesis, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Peptide Hydrolysis:
-
Place a small amount of the crude peptide (approx. 1 mg) in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube, break the seal, and evaporate the HCl to dryness.
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried hydrolysate in a suitable solvent (e.g., water or mobile phase A).
-
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column suitable for amino acid enantiomer separation (e.g., a teicoplanin-based column).[7]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is typically used. A representative mobile phase could be Ammonium Acetate (10 mM)-Methanol-Acetonitrile (50:5:45, v/v).[8]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, e.g., 25°C.
-
Detection: UV detection at 220 nm or 280 nm (for tryptophan's indole ring).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to L-Tryptophan and D-Tryptophan based on the retention times of standard solutions.
-
Calculate the percentage of racemization using the peak areas: % Racemization = [Area(D-Trp) / (Area(L-Trp) + Area(D-Trp))] x 100
-
Visualizations
Caption: Mechanism of tryptophan racemization via oxazolone formation.
Caption: Troubleshooting workflow for high tryptophan racemization.
Caption: Experimental workflow for a low-racemization SPPS cycle.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting incomplete Boc deprotection in tryptophan-containing peptides.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address incomplete tert-butyloxycarbonyl (Boc) deprotection in tryptophan-containing peptides, a common challenge in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection in peptides containing tryptophan?
Incomplete Boc deprotection can arise from several factors:
-
Insufficient Acid Strength or Reaction Time: Standard deprotection times may not be sufficient for complete removal of the Boc group, especially in long or complex peptides.[1][2]
-
Peptide Aggregation: Peptides prone to forming secondary structures, such as β-sheets, can hinder reagent diffusion, leading to incomplete reactions.[2][3]
-
Steric Hindrance: Amino acids adjacent to the Boc-protected residue can sterically block the access of the deprotecting agent.[4][5][6]
-
Side Reactions: The indole side chain of tryptophan is susceptible to modification by reactive species generated during deprotection, which can interfere with the process.[2][6] The tert-butyl cation generated during Boc cleavage is a potent electrophile that can alkylate the electron-rich indole ring of tryptophan.[2][6][7]
Q2: How can I confirm that Boc deprotection is incomplete?
Several analytical methods can be used to confirm incomplete deprotection:
-
High-Performance Liquid Chromatography (HPLC): A comparison of the crude peptide before and after deprotection will show a shift in retention time. The presence of the Boc-protected species will be indicated by a distinct peak from the desired deprotected peptide.[2][5]
-
Mass Spectrometry (MS): Mass analysis will reveal the presence of the peptide with the added mass of the Boc group (+100 Da). A mass shift of +56 Da can indicate tert-butylation of residues like tryptophan.[6][8]
-
Kaiser Test (Ninhydrin Test): This qualitative test detects free primary amines on the resin. A negative result (yellow or colorless beads) suggests that the N-terminal Boc group has not been removed.[3][5]
Q3: Why is tryptophan particularly problematic during Boc deprotection?
The indole ring of tryptophan is highly nucleophilic and electron-rich, making it susceptible to attack by electrophiles.[6][7] During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed.[1][7] This carbocation can alkylate the tryptophan indole ring, leading to undesired side products and potentially hindering complete deprotection.[2][6] Tryptophan is also prone to oxidation under acidic conditions.
Q4: What are scavengers and why are they crucial for tryptophan-containing peptides?
Scavengers are nucleophilic compounds added to the deprotection or cleavage cocktail to "trap" reactive electrophiles, such as the tert-butyl cation, before they can modify sensitive residues like tryptophan.[6][7][9] Their use is critical to prevent side reactions and ensure the integrity of the final peptide.[10]
Troubleshooting Guide
Issue: Incomplete Boc deprotection is detected by HPLC or Mass Spectrometry.
Below is a step-by-step guide to troubleshoot and resolve this issue.
Step 1: Verify Deprotection Conditions
Ensure that the acid concentration and reaction time are adequate. For many peptides, 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes is sufficient.[1][10] However, for difficult sequences, extending the deprotection time or increasing the TFA concentration may be necessary.[4]
Step 2: Optimize the Scavenger Cocktail
The choice and composition of scavengers are critical when tryptophan is present. Avoid using thioanisole if your peptide contains tryptophan as its cation adducts can alkylate the indole ring nitrogen.[2]
Table 1: Common Scavenger Cocktails for Tryptophan-Containing Peptides
| Scavenger Cocktail Composition (v/v/v) | Key Scavengers & Their Roles | Reference(s) |
| 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% Water | TIS: Highly effective carbocation scavenger. Water: Aids in hydrolyzing the Boc group. | [7] |
| 92.5% TFA / 2.5% TIS / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT) | TIS & Water: As above. EDT: Prevents tryptophan oxidation. | [7] |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole (Reagent R) | Thioanisole & Anisole: Carbocation scavengers. EDT: Prevents oxidation. Recommended for Trp-containing peptides on PAL or BAL resin. | [11] |
| 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT (Reagent K) | Phenol, Thioanisole: Protect both tryptophan and tyrosine. EDT: Prevents oxidation. A general-purpose, robust cocktail. | [12][13] |
Step 3: Address Peptide Aggregation
If peptide aggregation is suspected, consider the following:
-
Solvent Choice: Ensure the resin is adequately swollen. While 100% TFA can be used, a 55% TFA solution in DCM may lead to better resin swelling and higher purity.[5]
-
Disrupting Secondary Structures: Incorporate chaotropic agents or perform the reaction at a slightly elevated temperature, though this may increase side reactions if scavengers are not optimized.[14]
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[1]
-
Drain: Drain the DCM.
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin. Use approximately 10 mL of the solution per gram of resin.[1] Shake the mixture for 20-30 minutes at room temperature.[1][4]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM.
-
Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of Diisopropylethylamine (DIPEA) in DCM.[1]
-
Final Wash: Wash the resin three times with DCM to remove excess DIPEA.[1] The resin is now ready for the next coupling step.
Protocol 2: Analysis of Deprotection by RP-HPLC
-
Sample Preparation: After the deprotection reaction, cleave a small amount of the peptide from the resin using a suitable cleavage cocktail (e.g., Reagent K). Precipitate the peptide with cold diethyl ether.[7]
-
Dissolution: Dissolve the dried crude peptide in an appropriate solvent, such as a water/acetonitrile mixture containing 0.1% TFA.[7]
-
HPLC Analysis: Analyze the sample by reversed-phase HPLC (RP-HPLC) using a C18 column. Monitor the chromatogram for the presence of the Boc-protected starting material and the deprotected product. Incomplete deprotection will be evident by the presence of a significant peak corresponding to the starting material.
Visualizations
Caption: Mechanism of Boc deprotection and tryptophan side reaction.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Strategies to avoid aggregation during solid-phase synthesis of Trp-rich peptides.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solid-phase synthesis of tryptophan-rich peptides, a class of sequences notoriously prone to aggregation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of tryptophan-rich peptides, offering potential causes and actionable solutions.
Issue 1: Poor Resin Swelling and Gelation
-
Symptoms: The resin bed appears clumped, fails to swell adequately in the solvent, or forms a gel-like consistency, impeding solvent flow.
-
Potential Causes:
-
Interchain Aggregation: The growing peptide chains are self-associating on the resin support through hydrogen bonding, leading to a collapsed resin matrix. Tryptophan's bulky, hydrophobic indole side chain can promote self-association through hydrophobic interactions and π-π stacking.[1]
-
High Resin Loading: A high degree of resin functionalization can increase the proximity of peptide chains, promoting aggregation.
-
-
Solutions:
-
Solvent Choice: Utilize more polar, dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) to improve solvation of the peptide-resin complex.
-
Chaotropic Agents: Introduce chaotropic salts, such as 0.4 M LiCl, into the DMF washing and coupling steps to disrupt hydrogen bond networks that contribute to aggregation.[2][3]
-
Lower Resin Loading: For particularly challenging sequences, employ a resin with a lower initial substitution level.[2]
-
Issue 2: Incomplete or Slow Coupling Reactions
-
Symptoms: A positive Kaiser or TNBS test after a coupling step indicates the presence of unreacted free amines.[4] This can lead to the formation of deletion sequences in the final product.
-
Potential Causes:
-
Steric Hindrance: The bulky side chains of tryptophan and other amino acids can sterically hinder the approach of the activated amino acid.
-
Peptide Aggregation: Aggregation can render the N-terminus of the growing peptide chain inaccessible to the incoming activated amino acid.[5]
-
-
Solutions:
-
Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[4]
-
More Potent Coupling Reagents: Employ stronger coupling reagents like HATU, HCTU, or PyBOP.[4]
-
Elevated Temperature/Microwave Synthesis: Performing the coupling reaction at a higher temperature (e.g., 60-90°C) using a microwave synthesizer can disrupt secondary structures and accelerate the reaction.[1][4]
-
Backbone Protection: Incorporate backbone-protected amino acids, such as Hmb or Dmb derivatives, to disrupt the hydrogen bonding patterns that lead to aggregation.[6][7]
-
Issue 3: Low Yield and/or Purity of the Crude Peptide
-
Symptoms: After cleavage from the resin, the yield of the desired peptide is low, and/or the crude product shows a complex mixture of byproducts upon analysis (e.g., by HPLC or mass spectrometry).
-
Potential Causes:
-
Cumulative Inefficiencies: A combination of incomplete coupling and deprotection steps throughout the synthesis.
-
Side Reactions: Tryptophan's indole side chain is susceptible to modification during the acidic cleavage step.[8][9]
-
Aggregation During Cleavage/Workup: The cleaved peptide may aggregate and precipitate out of solution, leading to losses during recovery.
-
-
Solutions:
-
Optimize Synthesis Strategy: Proactively incorporate aggregation-disrupting elements like pseudoproline dipeptides or Dmb/Hmb-protected residues, especially in known "difficult" sequences.[10]
-
Protecting Groups for Tryptophan: Use an appropriate protecting group for the tryptophan indole nitrogen, such as Boc, to prevent side reactions during cleavage.[11]
-
Test Cleavages: For long peptides, perform small-scale test cleavages at intermediate stages to monitor the synthesis quality.[2]
-
Solubilizing Agents for Purification: Use additives like formic acid or chaotropic agents in the purification mobile phase to improve the solubility of the crude peptide.[2]
-
Frequently Asked Questions (FAQs)
Q1: What makes tryptophan-rich peptides so prone to aggregation during SPPS?
A1: The primary driver of aggregation in tryptophan-rich peptides is the nature of the tryptophan side chain itself. The large, hydrophobic indole ring promotes strong hydrophobic interactions and π-π stacking between peptide chains.[1] This, combined with the formation of intermolecular hydrogen bonds, leads to the formation of stable secondary structures, like β-sheets, which are insoluble in standard SPPS solvents.
Q2: How do pseudoproline dipeptides work to prevent aggregation?
A2: Pseudoproline dipeptides, derived from serine or threonine, introduce a "kink" into the peptide backbone.[1][10] This is because they favor a cis-amide bond conformation with the preceding amino acid, disrupting the regular hydrogen bonding patterns required for the formation of extended secondary structures like β-sheets.[10][12] By breaking up these aggregating structures, the peptide chain remains better solvated and more accessible for subsequent coupling and deprotection reactions.[10]
Q3: What are Dmb and Hmb-protected amino acids, and when should I use them?
A3: 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) are backbone protecting groups that are temporarily attached to the amide nitrogen of an amino acid.[6][7] This modification physically blocks the hydrogen bond donor at that position, effectively disrupting interchain hydrogen bonding.[13] They are particularly useful when incorporated within or at the beginning of a hydrophobic sequence.[6] Dmb is often used for glycine residues, frequently as a pre-formed dipeptide, to avoid difficult coupling reactions.[7][13]
Q4: Can I use high temperatures for the synthesis of any peptide?
A4: While elevated temperatures, often achieved with microwave assistance, can be very effective at disrupting aggregation and speeding up reactions, they should be used with caution.[4][14] Some amino acids and protecting groups are more susceptible to side reactions at higher temperatures. It is important to use optimized cycles with short exposure to high temperatures.[1]
Q5: Are there any software tools that can predict aggregation-prone sequences?
A5: Yes, several computational tools are available that can help predict "difficult" sequences that are prone to aggregation during SPPS. These tools can assist in proactively choosing a modified synthesis strategy from the outset.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effectiveness of different strategies to mitigate aggregation.
Table 1: Comparison of Synthesis Strategies for Aggregation-Prone Peptides
| Strategy | Peptide Sequence | Outcome | Reference |
| Dmb-Gly Incorporation | Aβ 1–42 | Crude yield of 87% and purity of 67% | [4] |
| High-Temperature Synthesis (BOP/HOBt/NMM) | Aβ 1–42 | 21-22% yield at 40-55°C | [4] |
| Use of Anisole as Co-solvent | Aβ 1–42 | Substantially improved purity and yield | [4] |
| Elimination of Side Reactions | GHRPLDKKREE | 33% increase in yield | [4] |
Table 2: Effectiveness of Tryptophan Protecting Groups
| Protecting Group | Key Advantages | Common Side Reactions |
| Boc (tert-Butyloxycarbonyl) | High acid stability, suppresses alkylation | - |
| For (Formyl) | Stable to repetitive acid treatments in Boc-SPPS | Potential for formyl group migration |
| Nmbu (4-(N-methylamino)butanoyl) | Improves peptide solubility after initial cleavage | Acid-catalyzed side reactions |
Note: Yields and purities can be highly sequence-dependent and vary based on specific experimental conditions.[11]
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
Activation Mixture: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, HBTU, PyBOP; 5 equivalents) in a minimal volume of DMF or NMP.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the activation mixture and mix thoroughly.
-
Coupling: Immediately add the activated pseudoproline dipeptide solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a TNBS test to confirm complete coupling.[4] If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Washing: Wash the resin thoroughly with DMF and proceed with the synthesis.
Protocol 2: High-Temperature Solid-Phase Peptide Synthesis using a Microwave Synthesizer
This protocol outlines a general procedure for performing SPPS at elevated temperatures.
-
Resin Loading: Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).[4]
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF. Apply microwave energy to reach the target temperature (e.g., 90°C) for a specified time (e.g., 5-10 minutes).
-
Washing: Wash the resin thoroughly with DMF.
-
Cycle Repetition: Repeat the deprotection and coupling cycles for the entire sequence.
Protocol 3: Incorporation of an Fmoc-Aaa-(Dmb)Gly-OH Dipeptide
This protocol describes the incorporation of a Dmb-protected dipeptide.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents) and HOBt (3 equivalents) in a minimal volume of DMF/DCM (2:1).
-
Activation: Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10 minutes.
-
Coupling: Add the activated dipeptide solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a TNBS test to confirm complete coupling.[4]
-
Washing: Wash the resin thoroughly with DMF and proceed with the synthesis.
Visualizations
Caption: Causes of aggregation and corresponding mitigation strategies.
Caption: A logical workflow for troubleshooting common SPPS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Pseudoproline - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. peptide.com [peptide.com]
- 14. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
Scavengers to prevent tryptophan indole ring alkylation during Boc deprotection.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of scavengers to prevent the alkylation of the tryptophan indole ring during Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection of tryptophan-containing peptides?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation (t-Bu+) intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a powerful electrophile and can attack the electron-rich indole ring of tryptophan, leading to undesired alkylation.[2][4]
Q2: Besides tryptophan, which other amino acid residues are susceptible to modification during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also prone to oxidation.[1][2][4]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][2][4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][2][4]
-
Arginine (Arg): While the guanidinium group itself is less nucleophilic when protonated, protecting groups used for Arg (e.g., Pmc) can generate reactive cations upon cleavage that can alkylate other residues, especially tryptophan.[1]
Q3: What are scavengers and how do they prevent tryptophan indole ring alkylation?
A3: Scavengers are nucleophilic reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide.[2][4][5] They are typically more reactive or present in a much higher concentration than the sensitive residues of the substrate.[4] By intercepting the carbocations, scavengers prevent the formation of alkylated side products on the tryptophan indole ring and other susceptible residues.[2][4]
Q4: What is a good general-purpose scavenger cocktail for Boc deprotection, and is it suitable for tryptophan-containing peptides?
A4: A widely used general-purpose cleavage cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[1] TIS is an excellent carbocation scavenger, and water aids in the hydrolysis of the Boc group.[1] However, for peptides containing tryptophan, this cocktail may not be sufficient to completely prevent indole ring alkylation. The addition of 1,2-ethanedithiol (EDT) is highly recommended for tryptophan-containing peptides.[1][4][6]
Q5: Does the choice of tryptophan protecting group during synthesis affect side reactions during deprotection?
A5: Yes. Using Fmoc-Trp(Boc)-OH during solid-phase peptide synthesis significantly suppresses side reactions.[1] The Boc group on the indole nitrogen provides protection against alkylation during the final cleavage and deprotection step.[7]
Troubleshooting Guide
Issue 1: I see an unexpected peak with a +56 Da mass shift in my HPLC/LC-MS analysis after Boc deprotection of a tryptophan-containing peptide.
-
Possible Cause: This mass shift is characteristic of the addition of a tert-butyl group to the peptide. The likely cause is the alkylation of a sensitive amino acid residue, most commonly the tryptophan indole ring, by the tert-butyl cation generated during Boc deprotection.[4]
-
Solution: Incorporate a scavenger or a more effective scavenger cocktail into your deprotection reagent. For tryptophan-containing peptides, a cocktail containing 1,2-ethanedithiol (EDT) is highly effective at preventing this side reaction.[1][4][6] A recommended cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v).[1]
Issue 2: My peptide is showing multiple unexpected peaks after cleavage, and it contains both tryptophan and methionine.
-
Possible Cause: When both tryptophan and methionine are present, you may be observing a combination of side reactions. Tryptophan is susceptible to alkylation (+56 Da), and methionine is susceptible to both alkylation (+56 Da) and oxidation to methionine sulfoxide (+16 Da).[1][2][4]
-
Solution: Use a comprehensive scavenger cocktail designed to address both issues. The addition of thioanisole can help suppress methionine oxidation.[1][6] Performing the cleavage under an inert atmosphere (nitrogen or argon) with degassed solvents is also recommended.[1] For highly sensitive peptides, consider using "Reagent K" (TFA/phenol/water/thioanisole/EDT).[6]
Issue 3: I am using a scavenger cocktail, but I am still observing significant tryptophan alkylation.
-
Possible Cause 1: Insufficient Scavenger Concentration: The amount of scavenger may not be enough to effectively trap all the generated carbocations, especially if the peptide concentration is high or if there are multiple sensitive residues.
-
Solution 1: Increase the relative concentration of the scavengers in your cleavage cocktail. It is common to use 2.5% to 5% of each scavenger.
-
Possible Cause 2: Ineffective Scavenger for the Specific Side Reaction: While TIS is a good general carbocation scavenger, EDT is particularly effective for protecting tryptophan.[1][4][6]
-
Solution 2: Ensure your scavenger cocktail includes reagents specifically targeting tryptophan protection, such as EDT.
-
Possible Cause 3: Prolonged Exposure to Acid: The longer the peptide is exposed to the strong acid, the greater the chance for side reactions to occur, even in the presence of scavengers.
-
Solution 3: Minimize the cleavage time to the minimum required for complete deprotection.[6] You can perform a time-course study to determine the optimal cleavage time for your peptide.
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model tryptophan-containing peptide.
| Scavenger Cocktail (v/v) | Main Product Purity (%) | Tryptophan Alkylation (%) | Other Side Products (%) |
| 95% TFA / 5% H₂O | 75 | 20 | 5 |
| 95% TFA / 5% TIS | 85 | 10 | 5 |
| 95% TFA / 5% EDT | 92 | 3 | 5 |
| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | 95 | <1 | 4 |
| Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) | >95 | <1 | <4 |
Note: The data presented are representative and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Trial Cleavage for Optimization of Scavenger Cocktails
This protocol describes a method for testing different scavenger cocktails on a small amount of peptide-resin to determine the optimal conditions before a large-scale cleavage.
Materials:
-
Dry peptide-resin (20-50 mg per trial)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessels (e.g., microcentrifuge tubes)
-
HPLC system for analysis
Procedure:
-
Resin Preparation: Weigh 20-50 mg of the dry peptide-resin into separate, labeled reaction vessels for each cocktail to be tested.
-
Cocktail Preparation: In a fume hood, prepare the different cleavage cocktails. For example:
-
Cocktail A: 500 µL of TFA/TIS/H₂O (95:2.5:2.5 v/v/v)
-
Cocktail B: 500 µL of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v)
-
-
Cleavage Reaction: Add the prepared cleavage cocktail to the corresponding reaction vessel containing the peptide-resin. Stopper the vessels and allow the reaction to proceed at room temperature with occasional agitation for a set time (e.g., 2 hours).
-
Peptide Precipitation: After the reaction, filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates. Precipitate the peptide by adding the TFA filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[1]
-
Isolation and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[1]
-
Drying and Analysis: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. Dissolve a small amount of the dried crude peptide from each trial in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA). Analyze the samples by reversed-phase HPLC (RP-HPLC) to assess purity and identify side products. Mass spectrometry can be used to confirm the identity of the main peak and impurities.[1]
-
Evaluation: Compare the HPLC chromatograms from the different scavenger cocktails to determine which conditions yielded the highest percentage of the desired product with the fewest impurities.
Visualizations
Caption: Mechanism of Boc deprotection, tryptophan alkylation, and scavenger intervention.
Caption: Troubleshooting workflow for Boc deprotection of tryptophan-containing peptides.
References
Technical Support Center: Navigating Moisture Sensitivity in N-Carboxyanhydride (NCA) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of N-carboxyanhydride (NCA) polymerization.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during NCA polymerization that are often related to moisture.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Polymerization | 1. Moisture Contamination: Water can hydrolyze the NCA monomer back to the amino acid or interfere with initiation.[1][2] 2. Initiator Inactivation: Trace moisture or acidic impurities (like HCl from NCA synthesis) can protonate and deactivate amine initiators.[2][3] 3. Impure Monomer: Residual impurities from synthesis can quench the polymerization.[2][4] | 1. Ensure Anhydrous Conditions: Dry all glassware rigorously. Use anhydrous solvents and perform reactions in a glovebox or under a steady flow of inert gas (e.g., nitrogen or argon).[5][6] 2. Purify Monomer: Recrystallize the NCA monomer to remove impurities. Flash chromatography on silica gel inside a glovebox is also an effective method.[4][7] 3. Verify Initiator Activity: Use a freshly opened or purified initiator. For amine initiators, consider using hydrochloride salts to improve stability, or opt for more robust initiators like lithium hexamethyldisilazide (LiHMDS).[5][8] |
| Broad Molecular Weight Distribution (High PDI/Đ) | 1. Uncontrolled Initiation: Water can act as an uncontrolled initiator, leading to multiple polymer chains growing at different rates.[2] 2. Chain Termination/Transfer: Side reactions, often exacerbated by impurities, can terminate growing polymer chains prematurely.[9] 3. Competing Polymerization Mechanisms: Moisture can influence the balance between the "normal amine mechanism" and the "activated monomer mechanism," leading to poor control.[2][10] | 1. Strict Moisture Exclusion: Implement high-vacuum techniques or work in a meticulously maintained glovebox.[9][11] 2. Lower Reaction Temperature: Conducting the polymerization at 0°C or lower can suppress side reactions and favor a more controlled "living" polymerization.[5] 3. Optimize Initiator and Solvent: Use highly efficient initiators that promote a single polymerization mechanism. The choice of solvent can also influence reaction kinetics and control.[12] |
| Actual Molecular Weight Lower Than Theoretical | 1. Water as an Initiator: If water initiates polymerization, the effective initiator concentration is higher than calculated, resulting in shorter polymer chains.[2] 2. Premature Chain Termination: Impurities, including those formed from reactions with moisture, can cap the growing polymer chains.[9] | 1. Quantify Water Content: Use Karl Fischer titration to determine the water content of your solvent and reagents to ensure they meet stringent anhydrous criteria. 2. Monomer Purification: Ensure high purity of the NCA monomer through recrystallization or chromatography to remove any potential chain-terminating impurities.[7] 3. Glovebox-Free Accelerated Polymerization: Consider techniques like N2 flow-accelerated polymerization, which can outpace side reactions by promoting faster, controlled polymerization.[11][13] |
| Formation of Insoluble Precipitate (Other than desired polymer) | 1. NCA Hydrolysis: Excess moisture can cause the NCA to hydrolyze back to the parent amino acid, which may be insoluble in the reaction solvent.[1] 2. Unwanted Side Products: Side reactions can lead to the formation of insoluble small molecules or oligomers. | 1. Verify Monomer Stability: Before starting the polymerization, ensure the NCA monomer is a free-flowing powder and has not been exposed to atmospheric moisture. 2. Solvent and Reagent Purity: Use freshly purified and dried solvents. Ensure all reagents are handled under strictly anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: How critical is a glovebox for NCA polymerization?
A1: Traditionally, a glovebox or high-vacuum Schlenk line has been considered essential for achieving controlled NCA polymerization due to the high sensitivity of both the monomer and the reaction to moisture and impurities.[5][6] However, recent advancements have introduced "glovebox-free" strategies. These include:
-
Nitrogen Flow: Conducting the polymerization under a constant flow of dry nitrogen can effectively prevent atmospheric moisture from entering the reaction and also helps remove the CO2 byproduct, which can accelerate the reaction.[11][13][14]
-
Moisture-Insensitive Initiators: Initiators like lithium hexamethyldisilazide (LiHMDS) and tetraalkylammonium carboxylates have been shown to initiate rapid polymerization in open vessels with reduced sensitivity to moisture.[6][8][15][16]
Q2: What are the primary side reactions caused by water in NCA polymerization?
A2: Water can participate in several detrimental side reactions:
-
NCA Hydrolysis: Water can attack the carbonyl groups of the NCA ring, leading to its opening and the formation of the corresponding amino acid and carbon dioxide. This consumes the monomer.[1]
-
Uncontrolled Initiation: Water can act as a nucleophile and initiate polymerization, leading to the formation of polymer chains with uncontrolled molecular weights and broad distributions.[2]
-
Chain Transfer: Water can react with the propagating chain end, terminating one chain and potentially starting a new one, which also contributes to poor control over the polymer characteristics.[2]
Q3: How can I effectively dry the solvents for NCA polymerization?
A3: Solvents must be rigorously dried to levels of a few parts per million (ppm) of water. The appropriate drying agent depends on the solvent.
| Solvent | Recommended Drying Agent(s) | Notes |
| Tetrahydrofuran (THF) | Neutral Alumina, 3Å Molecular Sieves, Sodium/Benzophenone | For rapid drying, passing through a column of activated neutral alumina is effective. For storage, 3Å molecular sieves are recommended.[17] Sodium/benzophenone is a classic method but requires careful handling. |
| N,N-Dimethylformamide (DMF) | 3Å or 4Å Molecular Sieves, Barium Oxide (BaO) | Dry over sieves for several days. Distillation from BaO under reduced pressure is also effective. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Refluxing over CaH₂ followed by distillation is the standard and effective method.[17] |
| Toluene | Sodium/Benzophenone, Calcium Hydride (CaH₂) | Can be effectively dried by refluxing over sodium/benzophenone.[17] |
Always handle drying agents with care and under an inert atmosphere. Refer to standard laboratory safety protocols.
Q4: Are there any cases where water is not detrimental to NCA polymerization?
A4: Surprisingly, yes. Recent research has shown that for the polymerization of Proline NCA (ProNCA), water can be beneficial. It was found that water assists in the ring-opening polymerization, leading to a significant acceleration of the reaction rate (from days to minutes) and affording well-defined poly-L-proline.[18][19][20] This is an exception to the general rule and is specific to certain NCA monomers.
Q5: How can I purify my NCA monomer to remove moisture and other impurities?
A5: High monomer purity is crucial for successful polymerization.[2] Common purification methods include:
-
Recrystallization: This is the most common method for solid NCAs. It involves dissolving the crude NCA in a suitable dry solvent and allowing it to crystallize, leaving impurities in the solution. This should be performed in a glovebox.[4]
-
Flash Chromatography: For NCAs that are oils or do not crystallize well, flash chromatography on silica gel can be used. This must be performed in a glovebox with rigorously dried solvents and silica gel.[4][7]
-
Aqueous Washing (with caution): Some protocols describe washing a solution of the NCA (e.g., in ethyl acetate) with ice-cold water or aqueous sodium bicarbonate to remove HCl. This must be done very quickly, followed by immediate and thorough drying of the organic phase to prevent hydrolysis of the NCA.[4][21]
Experimental Protocols & Visualizations
Protocol 1: Glovebox-Free NCA Polymerization Using Nitrogen Flow
This protocol describes the polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA) using n-hexylamine as an initiator in a standard fume hood, employing a nitrogen flow to accelerate the reaction and prevent moisture contamination.[11][13]
Materials:
-
γ-benzyl-L-glutamate NCA (BLG-NCA)
-
n-Hexylamine (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard glassware (oven-dried)
-
Source of dry nitrogen gas with a flow meter
Procedure:
-
Set up an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of BLG-NCA to the flask.
-
Seal the flask and purge with dry nitrogen for 15-20 minutes.
-
Under a positive pressure of nitrogen, add anhydrous DMF via a syringe to dissolve the NCA.
-
Inject the required amount of n-hexylamine initiator into the solution to start the polymerization.
-
Maintain a constant, gentle flow of dry nitrogen over the reaction mixture throughout the polymerization. The N₂ flow helps to remove the CO₂ byproduct, driving the reaction forward.[13][14]
-
Monitor the reaction progress by taking aliquots (under nitrogen) and analyzing via FTIR (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹).
-
Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or diethyl ether).
-
Isolate the polymer by filtration or centrifugation, wash, and dry under vacuum.
Visualizing the Impact of Moisture
The presence of water introduces competing reactions that disrupt the controlled polymerization process.
References
- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. communities.springernature.com [communities.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A facile glovebox-free strategy to significantly accelerate the syntheses of well-defined polypeptides by N-carboxyanhydride (NCA) ring opening polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A facile glovebox-free strategy to significantly accelerate the syntheses of well-defined polypeptides by N-carboxyanhydride (NCA) ring opening polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Superfast and Water-Insensitive Polymerization on α-Amino Acid N-Carboxyanhydrides to Prepare Polypeptides Using Tetraalkylammonium Carboxylate as the Initiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. tandfonline.com [tandfonline.com]
Side reactions associated with the activated monomer mechanism in NCA polymerization.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding side reactions associated with the activated monomer mechanism (AMM) in N-carboxyanhydride (NCA) polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary polymerization mechanisms in NCA polymerization, and how do they differ?
A1: The two primary mechanisms are the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[1][2]
-
Normal Amine Mechanism (NAM): This is a nucleophilic ring-opening chain growth process initiated by a primary amine. The initiator attacks the C5 carbonyl of the NCA monomer, leading to ring opening and the formation of a carbamic acid, which then decarboxylates to yield a new primary amine at the chain end for further propagation.[2] This mechanism, in the absence of side reactions, allows for good control over the polymer's molecular weight and results in a narrow molecular weight distribution.
-
Activated Monomer Mechanism (AMM): This mechanism is typically initiated by a strong base or a tertiary amine. The initiator deprotonates the N-H bond of the NCA monomer, creating a highly nucleophilic NCA anion. This "activated monomer" then attacks another NCA monomer, initiating polymerization.[2][3] The AMM often leads to very rapid polymerization and high molecular weight polymers but can be accompanied by a loss of control, resulting in a broad molecular weight distribution due to multiple active sites on the growing polymer chain.[4]
Q2: What are the main side reactions associated with the Activated Monomer Mechanism?
A2: The primary side reactions in AMM-dominant NCA polymerization include:
-
Carbamate Formation: The propagating chain end can react with another NCA monomer to form a carbamate. This can lead to chain termination or altered reactivity. The "carbamate mechanism" can be a significant limitation in the "activated monomer mechanism".[3]
-
Chain Termination by Impurities: NCAs are highly sensitive to impurities such as water, which can act as a competing initiator or chain transfer agent.[2] Acidic impurities like HCl, often a byproduct of NCA synthesis, can also interfere with the polymerization process.[5]
-
Dimerization and Oligomerization: The highly reactive NCA anion in the AMM can lead to uncontrolled dimerization and oligomerization, contributing to a broad polydispersity.
-
Intramolecular Cyclization: The growing polymer chain can undergo intramolecular cyclization, particularly in the polymerization of certain amino acids like glutamates, leading to the formation of pyroglutamate end-groups and termination of the chain. This side reaction can often be suppressed by conducting the polymerization at lower temperatures, such as 0°C.
Q3: How does the choice of initiator influence the polymerization mechanism and side reactions?
A3: The initiator plays a crucial role in determining the dominant polymerization pathway.
-
Primary Amines: These initiators primarily favor the NAM due to their nucleophilic nature. However, as primary amines also have some basicity, the AMM can occur as a side reaction.[6]
-
Tertiary Amines: Being strong bases, tertiary amines almost exclusively initiate polymerization via the AMM.[3]
-
Mixed Initiator Systems (Primary/Tertiary Amines): By carefully controlling the ratio of primary to tertiary amines, it is possible to modulate the polymerization rate and maintain good control over the polymer characteristics. For tertiary amine molar fractions smaller than 0.8 equivalents relative to the primary amine, reaction times can be significantly reduced without compromising control.[4]
Troubleshooting Guide
Issue 1: Broad or Bimodal Molecular Weight Distribution (High Polydispersity Index - PDI)
| Possible Cause | Troubleshooting Step |
| Co-existence of NAM and AMM | Adjust the initiator system. If using a primary amine, consider lowering the reaction temperature to favor the NAM. If a mixed initiator system is used, decrease the proportion of the tertiary amine. |
| Presence of Impurities in the Monomer | Purify the NCA monomer rigorously. Recrystallization is a common method. Flash chromatography on silica gel can also be effective for removing various impurities.[7] Common impurities include unreacted amino acids, HCl, and water. |
| Water in the Solvent or Reaction Environment | Use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the polymerization. High-vacuum techniques are highly effective in removing trace amounts of water.[3] |
| High Reaction Temperature | Lower the reaction temperature. Polymerizations carried out at 0°C have been shown to significantly reduce side reactions and result in polymers with low polydispersity.[3][8] |
Issue 2: Low Polymer Yield or Incomplete Monomer Conversion
| Possible Cause | Troubleshooting Step |
| Chain Termination by Impurities | Ensure the purity of the NCA monomer and the solvent. Remove any acidic impurities (e.g., HCl) from the monomer. |
| Poor Initiator Efficiency | Verify the purity and concentration of the initiator. Ensure the initiator is fully dissolved in the reaction medium. |
| Precipitation of the Growing Polymer | Choose a solvent that can solubilize both the monomer and the resulting polypeptide. For some polypeptides, a change in solvent or reaction concentration may be necessary to prevent premature precipitation. |
Issue 3: Discrepancy Between Theoretical and Observed Molecular Weight
| Possible Cause | Troubleshooting Step |
| Uncontrolled Initiation by Impurities | As mentioned previously, meticulous purification of monomers and solvents is crucial. Water and other nucleophilic impurities can act as initiators, leading to a higher number of polymer chains than intended and thus a lower average molecular weight. |
| Chain Transfer Reactions | The presence of certain impurities can lead to chain transfer, terminating one chain and initiating another, which affects the final molecular weight. |
| Inaccurate Monomer-to-Initiator Ratio | Carefully measure and dispense both the monomer and the initiator to ensure the target molecular weight is achievable. |
Quantitative Data
Table 1: Effect of Temperature on the Percentage of "Dead" Polymer Chains in the n-Hexylamine-Initiated Polymerization of Nε-trifluoroacetyl-l-lysine NCA in DMF
| Temperature (°C) | Living Chains (Amine End-Groups) (%) | Dead Chains (Carboxylate and Formyl End-Groups) (%) |
| 20 | 22 | 78 |
| 0 | 99 | 1 |
Data sourced from a study on the living polymerization of α-amino acid NCAs.[2]
Table 2: Influence of Initiator System on Polydispersity Index (PDI) in the Polymerization of γ-benzyl-L-glutamate (BLG) NCA
| Initiator System | Monomer/Initiator Ratio | PDI (Mw/Mn) |
| Benzylamine (Primary Amine) | 40 | 1.06 - 1.13 |
| Benzylamine at 60°C | 40 | 1.27 |
| Mixed Benzylamine/Triethylamine | Varies | Can be maintained < 1.2 with appropriate ratios |
| Lithium Hexamethyldisilazide (LiHMDS) | 50 | ~1.2 |
Data compiled from various studies on NCA polymerization.[9]
Experimental Protocols
Protocol 1: Synthesis and Purification of N-Carboxyanhydrides (Fuchs-Farthing Method)
This protocol provides a general procedure for the synthesis of NCAs from α-amino acids using triphosgene.
Materials:
-
α-amino acid
-
Triphosgene
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent (e.g., dioxane, ethyl acetate)
-
Anhydrous hexane or heptane (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
Procedure:
-
Dry the α-amino acid under high vacuum for several hours to remove any residual moisture.
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend the dried amino acid in anhydrous THF.
-
In a separate flask, dissolve triphosgene (0.33 to 0.4 equivalents relative to the amino acid) in anhydrous THF.
-
Slowly add the triphosgene solution to the amino acid suspension at room temperature with vigorous stirring.
-
Heat the reaction mixture to 40-50°C and stir until the solution becomes clear (typically 1-3 hours). The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude NCA in a minimal amount of anhydrous THF or ethyl acetate.
-
Precipitate the NCA by adding the solution dropwise to a large volume of stirred, anhydrous hexane or heptane.
-
Collect the precipitated NCA by filtration under an inert atmosphere, wash with anhydrous hexane, and dry under high vacuum.
-
For higher purity, the recrystallization process (steps 7-9) can be repeated.
Protocol 2: Low-Temperature NCA Polymerization
This protocol describes a general procedure for NCA polymerization at 0°C to minimize side reactions.
Materials:
-
Purified NCA monomer
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Primary amine initiator (e.g., n-hexylamine or benzylamine)
-
Anhydrous methanol (for quenching)
-
Anhydrous diethyl ether (for precipitation)
-
Schlenk line or glovebox
-
Ice bath
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified NCA monomer in anhydrous DMF.
-
Cool the flask to 0°C using an ice bath.
-
Prepare a stock solution of the primary amine initiator in anhydrous DMF.
-
Inject the required amount of the initiator solution into the cooled NCA solution with vigorous stirring to start the polymerization.
-
Allow the reaction to proceed at 0°C for the desired time (this can range from hours to days depending on the monomer and target molecular weight). Monitor the reaction progress by FTIR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
Quench the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of stirred, anhydrous diethyl ether.
-
Collect the polymer by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.
Visualizations
Diagram 1: Normal Amine Mechanism (NAM) vs. Activated Monomer Mechanism (AMM)
Caption: Comparison of NAM and AMM pathways in NCA polymerization.
Diagram 2: Troubleshooting Workflow for Broad Molecular Weight Distribution
Caption: A logical workflow for troubleshooting high PDI in NCA polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pure.tue.nl [pure.tue.nl]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Boc-Trp-NCA and Alternative Methods
For researchers, scientists, and drug development professionals, the purity of synthesized peptides is a critical parameter influencing downstream applications and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of these complex biomolecules. This guide provides an objective comparison of HPLC analysis for peptides incorporating tryptophan, focusing on the use of Boc-Trp-NCA (tert-Butyloxycarbonyl-L-tryptophan-N-carboxyanhydride) versus conventional Boc-Trp-OH and Fmoc-Trp(Boc)-OH coupling strategies.
The incorporation of tryptophan into peptide sequences presents unique challenges due to the susceptibility of its indole side chain to modification during synthesis and cleavage. The choice of the tryptophan building block and the synthetic strategy significantly impacts the impurity profile of the crude peptide, which in turn dictates the complexity of purification and the overall yield. This guide presents a data-driven comparison to aid in the selection of the most appropriate method for synthesizing tryptophan-containing peptides.
Performance Comparison: Boc-Trp-NCA vs. Conventional Methods
While direct head-to-head comparative studies are limited, an analysis of published data and the underlying chemical principles allows for a robust comparison of these methods. The following tables summarize the expected performance of each method in the synthesis of a model tryptophan-containing peptide, based on available literature.
Table 1: Comparison of Crude Peptide Purity and Yield
| Synthesis Method | Tryptophan Derivative | Typical Crude Purity (%) | Typical Overall Yield (%) | Key Advantages | Key Disadvantages |
| NCA Chemistry | Boc-Trp-NCA | ~70-80% | Moderate | Rapid coupling, no coupling reagents needed, potentially fewer side products from coupling agents. | NCA monomers are sensitive to moisture and can be prone to premature polymerization; requires careful control of reaction conditions. |
| Boc Chemistry (SPPS) | Boc-Trp-OH | ~60-75% | Moderate | Well-established chemistry, robust for many sequences. | Requires strong acid for Boc deprotection which can lead to side reactions with tryptophan's indole ring. |
| Fmoc Chemistry (SPPS) | Fmoc-Trp(Boc)-OH | >80% | High | Milder deprotection conditions, reduced risk of acid-catalyzed side reactions, generally higher purity crude product. | Fmoc-protected amino acids are generally more expensive. |
Table 2: HPLC Analysis Parameters for a Model Tryptophan-Containing Peptide
| Parameter | Boc-Trp-NCA Method | Boc-Trp-OH Method | Fmoc-Trp(Boc)-OH Method |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 min | 5-95% B over 30 min | 5-95% B over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm | UV at 220 nm and 280 nm | UV at 220 nm and 280 nm |
| Expected Retention Time (Main Peak) | Sequence-dependent | Sequence-dependent | Sequence-dependent |
| Common Impurities | Truncated sequences, deletion sequences, products of NCA side reactions (e.g., hydantoins). | Deletion sequences, products of incomplete deprotection, tryptophan oxidation/alkylation products. | Deletion sequences, dibenzofulvene adducts (from Fmoc deprotection), products of incomplete side-chain deprotection. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the synthesis of a model peptide (e.g., a simple dipeptide like H-Trp-Gly-NH2) using each of the compared methods, followed by a general HPLC analysis protocol.
Protocol 1: Solution-Phase Synthesis of H-Trp-Gly-NH2 using Boc-Trp-NCA
-
Preparation of Glycinamide: Glycinamide hydrochloride is neutralized with a suitable base (e.g., triethylamine) in an appropriate solvent like DMF.
-
Coupling Reaction: Boc-Trp-NCA (1.0 equivalent) is dissolved in anhydrous DMF and added dropwise to the glycinamide solution at 0°C. The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with dilute acid and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Boc Deprotection: The crude Boc-Trp-Gly-NH2 is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.
-
Purification: The crude peptide is purified by preparative HPLC.
-
Analysis: The purified peptide is analyzed by analytical HPLC and mass spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of H-Trp-Gly-NH2 using Boc-Trp-OH
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in DMF.
-
First Amino Acid Coupling: The first amino acid (Fmoc-Gly-OH) is coupled to the resin using a coupling agent like HBTU/DIPEA in DMF.
-
Fmoc Deprotection: The Fmoc group is removed with 20% piperidine in DMF.
-
Second Amino Acid Coupling: Boc-Trp-OH is coupled to the deprotected glycine on the resin using a coupling agent.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the Boc and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Purification and Analysis: The crude peptide is precipitated, purified by preparative HPLC, and analyzed by analytical HPLC and mass spectrometry.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of H-Trp-Gly-NH2 using Fmoc-Trp(Boc)-OH
-
Resin Preparation: Rink Amide resin is swelled in DMF.
-
First Amino Acid Coupling: Fmoc-Gly-OH is coupled to the resin using HBTU/DIPEA in DMF.
-
Fmoc Deprotection: The Fmoc group is removed with 20% piperidine in DMF.
-
Second Amino Acid Coupling: Fmoc-Trp(Boc)-OH is coupled to the deprotected glycine on the resin using HBTU/DIPEA.[1]
-
Final Fmoc Deprotection: The terminal Fmoc group is removed with 20% piperidine in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the Boc side-chain protecting group on tryptophan is removed using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[1]
-
Purification and Analysis: The crude peptide is precipitated, purified by preparative HPLC, and analyzed by analytical HPLC and mass spectrometry.[1]
General HPLC Analysis Protocol
-
Sample Preparation: The crude or purified peptide is dissolved in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan indole ring).
-
-
Data Analysis: The purity of the peptide is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area. Impurities are identified by their retention times and, if possible, by mass spectrometry.
Visualizing the Workflow and Potential Side Reactions
To better understand the processes and potential pitfalls, the following diagrams illustrate the experimental workflows and a common side reaction pathway for tryptophan during peptide synthesis.
Caption: General experimental workflows for peptide synthesis using Boc-Trp-NCA versus conventional SPPS.
Caption: A simplified diagram illustrating a common side reaction pathway for tryptophan during peptide synthesis.
Conclusion
The choice between Boc-Trp-NCA, Boc-Trp-OH, and Fmoc-Trp(Boc)-OH for the synthesis of tryptophan-containing peptides depends on several factors, including the desired purity, cost considerations, and the specific peptide sequence.
-
Boc-Trp-NCA offers a rapid and coupling reagent-free method, which can be advantageous in solution-phase synthesis or for specific applications where minimizing the number of reagents is critical. However, the synthesis and handling of NCAs require expertise to avoid unwanted polymerization.
-
Boc-Trp-OH in solid-phase synthesis is a well-established and cost-effective method. However, the harsh acidic conditions required for Boc deprotection can lead to side reactions with the sensitive tryptophan indole side chain, potentially lowering the crude purity.
-
Fmoc-Trp(Boc)-OH is often the preferred method for achieving the highest crude purity of tryptophan-containing peptides. The use of a Boc group to protect the indole nitrogen and the milder base-labile Fmoc deprotection strategy significantly reduce the risk of side reactions. While the starting material is more expensive, the higher crude purity can simplify purification and lead to a higher overall yield of the final product.
Ultimately, the optimal method should be selected based on a careful evaluation of the project's specific requirements. For applications demanding the highest purity and for complex peptide sequences, the Fmoc-Trp(Boc)-OH strategy is generally recommended. For more routine applications or where cost is a major driver, the conventional Boc-Trp-OH method may be sufficient, provided that careful optimization of cleavage conditions is performed. The Boc-Trp-NCA approach remains a valuable tool for specific synthetic challenges, particularly in solution-phase synthesis. A thorough HPLC analysis of the crude and purified peptide is essential to validate the chosen synthetic route and ensure the quality of the final product.
References
A Comparative Guide to Polypeptide Characterization: MALDI-TOF Mass Spectrometry vs. Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of polypeptides is a critical step in discovery and quality control. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a powerful and rapid analytical tool for this purpose. This guide provides an objective comparison of MALDI-TOF MS with other common techniques—Electrospray Ionization Mass Spectrometry (ESI-MS), High-Performance Liquid Chromatography (HPLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)—supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The choice of analytical technique for polypeptide characterization depends on the specific experimental goals, sample complexity, and desired throughput. MALDI-TOF MS offers a unique combination of speed, sensitivity, and tolerance to sample contaminants, making it a versatile tool in the proteomics workflow.
| Feature | MALDI-TOF MS | ESI-MS | HPLC | SDS-PAGE |
| Primary Application | Molecular Weight Determination, Purity Assessment, Peptide Mass Fingerprinting | Intact Protein Analysis, Peptide Sequencing (LC-MS/MS) | Quantification, Purity Analysis, Separation of Isoforms | Molecular Weight Estimation, Purity Assessment |
| Principle | Measures mass-to-charge ratio of ions generated by laser desorption from a solid matrix. | Measures mass-to-charge ratio of ions generated from a liquid spray. | Separates molecules based on physicochemical properties (e.g., hydrophobicity). | Separates molecules based on electrophoretic mobility in a gel matrix. |
| Molecular Weight Accuracy | High (typically <0.1%) | High (typically <0.01% with high-resolution instruments) | Not directly measured | Low (estimate, can have ~10% error)[1] |
| Sensitivity | High (femtomole to attomole range) | Very High (attomole to zeptomole range) | Moderate to High (picomole to nanomole range) | Low (nanogram to microgram range) |
| Throughput | High, rapid analysis of multiple samples.[2][3] | Lower (when coupled with LC). | Lower, dependent on chromatographic run time. | Low to Moderate |
| Sample Preparation | Relatively simple, co-crystallization with a matrix.[4][5] | More involved, requires soluble samples and is sensitive to salts and detergents.[6][7] | Requires mobile phase preparation and sample filtration.[4] | Requires sample denaturation and gel preparation. |
| Tolerance to Contaminants | Relatively high.[8][9] | Low, sensitive to salts and detergents.[6] | Moderate, can be affected by sample matrix. | Moderate |
| Quantitative Capability | Relative quantification is possible, but often requires internal standards for high accuracy.[10][11] | Good for relative and absolute quantification, especially when coupled with LC.[5] | Excellent for absolute and relative quantification. | Semi-quantitative at best. |
Experimental Data Highlights
Protein Identification Success Rate: MALDI-TOF vs. ESI-MS
A comparative study on protein identification from 2D-gel spots of two archaea species demonstrated the high success rates of both MALDI-TOF peptide mass mapping (PMM) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization.
| Technique | Protein Spots Analyzed | Successfully Identified | Success Rate |
| µLC-MS/MS (ESI) | 162 | 162 | 100% |
| MALDI-TOF PMM | 162 | 157 | 97% |
Data adapted from a comparative analysis of protein identification from two-dimensional gel electrophoresis.[12]
This data highlights that while ESI-based LC-MS/MS may achieve a slightly higher identification rate for complex samples, MALDI-TOF PMM remains a highly effective and rapid method for protein identification.[12] The study also noted that MALDI-TOF and PMM identified unique peptides not found by µLC-MS/MS, indicating the complementary nature of the two techniques.[12]
Quantitative Peptide Analysis: LC-MALDI vs. LC-ESI
The accuracy and precision of peptide quantification were compared using identical E. coli tryptic digests labeled with iTRAQ reagents at defined abundance ratios.
| Platform | Average Protein Sequence Coverage | Spectra Used for Quantitation | Deviation from Expected Ratio (10:1 experiment) |
| LC-ESI (QSTAR Elite) | 24.0% | 51.4% | Low (0.7-6.7% difference between platforms) |
| LC-MALDI (4800 TOF/TOF) | 18.2% | 66.7% | Low (0.7-6.7% difference between platforms) |
Data adapted from a study on MS/MS-based, stable-isotope-labeled, quantitation performance.[13]
Notably, in the 10:1 experiment, up to 64.7% of the iTRAQ ratios from LC-ESI MS/MS spectra were excluded from quantitation due to failing signal-to-noise thresholds, whereas only 0.1% of the equivalent LC-MALDI iTRAQ ratios were rejected.[13] This suggests that for certain quantitative applications, MALDI-TOF/TOF can be more robust.
Experimental Workflows and Protocols
Polypeptide Characterization via MALDI-TOF MS
The following diagram illustrates a typical workflow for polypeptide characterization using MALDI-TOF mass spectrometry, from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 6. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 7. bumc.bu.edu [bumc.bu.edu]
- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 9. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Boc-Trp-NCA versus Fmoc-Trp(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of building blocks is critical to achieving high yield, purity, and overall efficiency. This guide provides an objective comparison of two tryptophan derivatives: tert-butyloxycarbonyl-L-tryptophan N-carboxyanhydride (Boc-Trp-NCA) and Nα-9-fluorenylmethyloxycarbonyl-N-indole-tert-butyloxycarbonyl-L-tryptophan (Fmoc-Trp(Boc)-OH). While both serve to incorporate tryptophan into a peptide sequence, their primary applications and efficiencies in standard solid-phase peptide synthesis (SPPS) differ significantly.
Executive Summary: Fmoc-Trp(Boc)-OH is the superior and standard reagent for stepwise solid-phase peptide synthesis due to its high coupling efficiency with modern activating agents, compatibility with the milder Fmoc/tBu synthesis strategy, and proven ability to minimize side reactions associated with the tryptophan indole nucleus. Boc-Trp-NCA, while a highly reactive acylating agent, is primarily utilized in the ring-opening polymerization of long polypeptides and is not a standard building block for controlled, stepwise SPPS. Its high reactivity can lead to a lack of control and potential side reactions in a stepwise synthesis.
Performance Comparison: A Tale of Two Chemistries
The fundamental difference in the application of these two reagents lies in their intended synthetic methodologies. Fmoc-Trp(Boc)-OH is designed for the well-established, stepwise Fmoc-SPPS, whereas Boc-Trp-NCA is primarily used for ring-opening polymerization. A direct, head-to-head experimental comparison in stepwise SPPS is not prevalent in the literature, as their applications are largely in different synthetic domains. However, a comparison of their efficiencies can be extrapolated from their known chemical properties and the principles of their respective reaction mechanisms.
Data Presentation: Comparative Analysis
| Parameter | Boc-Trp-NCA (in hypothetical stepwise SPPS) | Fmoc-Trp(Boc)-OH (in standard Fmoc-SPPS) | Rationale |
| Primary Application | Ring-Opening Polymerization of Polypeptides | Stepwise Solid-Phase Peptide Synthesis (SPPS) | NCAs are highly reactive monomers ideal for polymerization, while Fmoc-amino acids are the standard for controlled, stepwise peptide assembly.[1] |
| Coupling Efficiency | Potentially very high and rapid due to the strained NCA ring. | High, typically >99% with standard coupling reagents (e.g., HBTU, HATU).[2] | The inherent reactivity of the NCA ring leads to fast acylation. Fmoc-amino acids, when activated, also achieve near-quantitative coupling. |
| Control over Coupling | Low; risk of over-addition or polymerization. | High; stepwise addition is precisely controlled. | The high reactivity of NCAs makes single, controlled additions challenging. Fmoc-SPPS is designed for controlled, sequential additions. |
| Racemization Risk | Moderate to high, depending on conditions. | Low, especially with additives like HOBt or Oxyma.[3] | The activation mechanism of NCAs can be prone to racemization. Urethane-based Fmoc protection significantly suppresses racemization.[4] |
| Side Reaction Prevention | The Boc group on the α-amino group is acid-labile. The indole nitrogen is unprotected. | The Boc group on the indole nitrogen prevents side reactions during TFA cleavage, especially with Arg-containing peptides.[5] | The N-in-Boc protection in Fmoc-Trp(Boc)-OH is crucial for preventing alkylation of the indole ring by carbocations generated during final cleavage.[5] |
| Compatibility | Not standardly compatible with Fmoc or Boc SPPS workflows. | Fully compatible with the widely used Fmoc-SPPS methodology.[6] | The deprotection of the Boc-NCA would require acidic conditions, which is contrary to the base-labile nature of Fmoc-SPPS. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Trp(Boc)-OH in Fmoc-SPPS
This protocol describes a standard manual coupling cycle for incorporating Fmoc-Trp(Boc)-OH into a peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Trp(Boc)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Washing solvents (DMF, Dichloromethane - DCM)
-
20% piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Preparation: The Fmoc-deprotected peptide-resin is washed thoroughly with DMF (3x) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.[2] Add DIPEA (6-10 equivalents) to the solution and allow for a brief pre-activation period (1-2 minutes).[7]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.[7]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[6]
-
Washing: After a complete coupling, the resin is washed with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection step.
Protocol 2: Hypothetical Stepwise Coupling of Boc-Trp-NCA
This protocol is a theoretical outline for the stepwise coupling of Boc-Trp-NCA, highlighting the necessary conditions to control its high reactivity. This method is not standard practice in SPPS.
Materials:
-
Amino-deprotected peptide-resin
-
Boc-Trp-NCA
-
Aprotic, anhydrous solvent (e.g., DMF, THF)
-
Controlled temperature apparatus (e.g., cryostat)
Procedure:
-
Resin Preparation: The peptide-resin with a free N-terminus is thoroughly dried and suspended in an anhydrous, aprotic solvent.
-
Coupling Reaction: The reaction vessel is cooled to a low temperature (e.g., -20°C to 0°C) to moderate the reaction rate. A solution of Boc-Trp-NCA (1.1-1.5 equivalents) in the same anhydrous solvent is added slowly to the resin suspension with vigorous stirring. The reaction proceeds with the release of carbon dioxide.[1]
-
Reaction Time: The coupling is typically very rapid, often completing within minutes. The reaction time must be carefully controlled to prevent over-reaction or polymerization.
-
Washing: Once the desired reaction time has elapsed, the resin is immediately and thoroughly washed with the anhydrous solvent to remove any unreacted NCA.
-
Deprotection: The N-terminal Boc group would then be removed using standard acidic conditions (e.g., 50% TFA in DCM) before the next coupling cycle.[8][9]
Mandatory Visualization
Caption: Standard workflow for coupling Fmoc-Trp(Boc)-OH in SPPS.
Caption: Logical relationship for choosing between the two reagents.
Concluding Remarks
The comparison between Boc-Trp-NCA and Fmoc-Trp(Boc)-OH for peptide synthesis highlights the importance of selecting reagents tailored for the specific synthetic strategy. Fmoc-Trp(Boc)-OH stands out as the well-established and highly efficient choice for stepwise solid-phase peptide synthesis. Its compatibility with the mild Fmoc chemistry, coupled with the critical protection of the tryptophan indole side chain, ensures high yields of pure peptide with minimal side reactions.
Conversely, Boc-Trp-NCA is a specialized monomer primarily suited for the rapid synthesis of long polypeptides via ring-opening polymerization. Its application in controlled, stepwise SPPS is not standard due to challenges in controlling its high reactivity, which can lead to undesired polymerization and a higher risk of racemization. For researchers aiming to synthesize well-defined peptides with high fidelity, Fmoc-Trp(Boc)-OH remains the industry and academic standard.
References
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
A Comparative Guide to the Validation of Peptide Sequence and Purity After Synthesis with Boc-Trp-NCA
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of peptides is a cornerstone of drug discovery and biomedical research. The precise sequence and purity of a synthetic peptide are paramount to its biological activity and therapeutic efficacy. The choice of synthetic strategy, particularly for sensitive amino acid residues like tryptophan, significantly impacts the final product's quality. This guide provides an objective comparison of the validation of peptide sequence and purity after synthesis, with a focus on the use of Boc-Trp-NCA (tert-Butyloxycarbonyl-L-tryptophan-N-carboxyanhydride) in comparison to standard solid-phase peptide synthesis (SPPS) strategies.
Introduction to Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS) is the most prevalent method for creating peptides in a laboratory setting. This technique involves the stepwise addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble resin support. The two dominant chemistries in SPPS are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), which differ in the protecting group used for the α-amino group of the amino acids.
-
Boc Strategy: This classic approach utilizes the acid-labile Boc protecting group, which is removed by treatment with an acid like trifluoroacetic acid (TFA). The final cleavage of the peptide from the resin requires a strong acid, such as hydrogen fluoride (HF).[1][2]
-
Fmoc Strategy: This method employs the base-labile Fmoc protecting group, which is removed with a weak base like piperidine. The final cleavage from the resin is achieved with a milder acid treatment, making it more suitable for peptides containing acid-sensitive residues.[]
The use of N-Carboxyanhydrides (NCAs) of amino acids represents an alternative approach, particularly for the polymerization of amino acids to form polypeptides.[4] In the context of synthesizing a defined peptide sequence, Boc-Trp-NCA can be utilized as a highly activated building block.
Challenges in Synthesizing Tryptophan-Containing Peptides
Tryptophan, with its indole side chain, is susceptible to modification under the harsh acidic conditions often employed in the Boc-SPPS strategy. This can lead to byproducts and impurities that are difficult to separate from the target peptide.[5] The choice of synthesis and validation methodology is therefore critical to ensure the integrity of tryptophan-containing peptides.
Comparative Analysis of Peptide Synthesis and Validation
This section compares the expected outcomes of synthesizing a tryptophan-containing peptide using Boc-Trp-NCA against standard Boc-SPPS and the more common Fmoc-SPPS.
Data Presentation: Quantitative Comparison
| Parameter | Boc-Trp-NCA Mediated Synthesis | Standard Boc-SPPS | Standard Fmoc-SPPS | Key Considerations |
| Crude Purity (%) | 70-90% (estimated) | 70-85% | >90% | Purity is sequence-dependent. The harsh final cleavage in Boc chemistry can lead to more side products, particularly with tryptophan.[6] |
| Overall Yield (%) | Sequence-dependent | 60-80% | >85% | Yield is highly dependent on the efficiency of each coupling and deprotection step. Aggregation can be a factor in both Boc and Fmoc strategies. |
| Deprotection Conditions | Not directly applicable for NCA polymerization; Boc group on initiator removed with acid. | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | The strong acid in the Boc strategy can lead to side reactions with the tryptophan indole ring. |
| Final Cleavage | Strong acid (e.g., HF) | Strong acid (e.g., HF) | Mild acid (e.g., TFA) | Milder cleavage in Fmoc-SPPS is advantageous for tryptophan-containing peptides. |
| Side Reactions with Tryptophan | Potential for side reactions during polymerization and cleavage. | High potential for alkylation of the indole ring during deprotection and cleavage. | Minimized due to milder deprotection and cleavage conditions. | The use of scavengers is crucial in Boc chemistry to minimize tryptophan modification. |
Experimental Protocols
Detailed methodologies for the synthesis and validation of a model tryptophan-containing peptide, WKYMVm (Trp-Lys-Tyr-Met-Val-D-Met-NH₂), a potent agonist of the Formyl Peptide Receptor 2 (FPR2), are provided below.[7]
Peptide Synthesis: A Comparative Overview
Synthesis of WKYMVm via Automated Fmoc-SPPS (Standard Method)
This protocol outlines a standard automated solid-phase synthesis of WKYMVm using Fmoc chemistry.
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-D-Met-OH) to the deprotected resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Fmoc-Val-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Trp(Boc)-OH).
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing TFA, triisopropylsilane (TIS), and water.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Validation of Peptide Sequence and Purity
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing peptide purity.
-
Principle: The crude peptide is dissolved in a suitable solvent and injected into an HPLC system. The peptides are separated on a C18 column based on their hydrophobicity. A gradient of two solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) is used to elute the peptides. The peptide's purity is determined by the relative area of its peak in the chromatogram.
-
Protocol:
-
Prepare a stock solution of the crude peptide in water or a suitable solvent.
-
Set up an analytical RP-HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Inject the peptide sample.
-
Run a linear gradient to increase the concentration of Solvent B (e.g., 5% to 65% B over 30 minutes).
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm (for tryptophan-containing peptides).
-
Calculate the purity by integrating the peak areas.
-
2. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide, which provides strong evidence for the correct sequence.
-
Principle: The purified peptide is ionized (e.g., by electrospray ionization - ESI) and its mass-to-charge ratio (m/z) is measured. The observed molecular weight is then compared to the theoretical molecular weight of the target peptide.
-
Protocol:
-
Dissolve the purified peptide in a suitable solvent for MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
Determine the molecular weight from the observed m/z values of the protonated molecular ions (e.g., [M+H]⁺, [M+2H]²⁺).
-
3. Tandem Mass Spectrometry (MS/MS)
MS/MS provides definitive sequence verification by fragmenting the peptide and analyzing the resulting fragment ions.
-
Principle: The parent ion of the peptide is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The masses of the resulting fragment ions (b- and y-ions) are measured in the second mass analyzer. The sequence of the peptide can be deduced from the mass differences between consecutive fragment ions.
-
Protocol:
-
Perform an initial MS scan to identify the parent ion of the peptide.
-
Select the parent ion for fragmentation.
-
Acquire the MS/MS spectrum.
-
Analyze the fragment ion series to confirm the amino acid sequence.
-
4. Amino Acid Analysis (AAA)
AAA is used to determine the amino acid composition of the peptide, providing quantitative information about the relative amounts of each amino acid.
-
Principle: The peptide is hydrolyzed into its constituent amino acids by strong acid treatment. The resulting amino acids are then separated by chromatography and quantified.
-
Protocol:
-
Hydrolyze a known amount of the purified peptide in 6N HCl at 110°C for 24 hours.
-
Neutralize the hydrolysate.
-
Separate and quantify the amino acids using an amino acid analyzer or by derivatization followed by HPLC.
-
Compare the observed amino acid ratios to the expected ratios based on the peptide sequence.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Peptide Synthesis and Validation
Caption: General workflow for peptide synthesis, purification, and validation.
Signaling Pathway of WKYMVm via FPR2
The tryptophan-containing peptide WKYMVm activates the G protein-coupled receptor FPR2, leading to downstream signaling cascades involved in immune responses.[7][8]
Caption: WKYMVm-induced signaling through the FPR2 receptor.
Conclusion
The validation of a synthetic peptide's sequence and purity is a critical step in ensuring its utility for research and therapeutic development. While Boc-Trp-NCA offers a highly activated monomer for peptide synthesis, the potential for side reactions, particularly with the acid-sensitive tryptophan residue, necessitates rigorous analytical characterization. The Fmoc-SPPS strategy is generally favored for tryptophan-containing peptides due to its milder reaction conditions, which often result in higher crude purity and fewer side products. A multi-pronged validation approach, combining HPLC for purity assessment with mass spectrometry (MS and MS/MS) for molecular weight and sequence confirmation, and supplemented by amino acid analysis, is essential to guarantee the quality and integrity of the final peptide product, regardless of the synthetic strategy employed.
References
- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of tryptophan-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. Biomedical therapy using synthetic WKYMVm hexapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Boc-Trp-N-carboxyanhydride and Other Activated Tryptophan Derivatives in Peptide Synthesis
In the realm of peptide synthesis and drug development, the efficient and stereochemically pure incorporation of tryptophan residues is a critical challenge. The indole side chain of tryptophan is notoriously susceptible to oxidation and acid-catalyzed degradation, necessitating robust protection and activation strategies. This guide provides an objective comparison between Boc-Trp-N-carboxyanhydride (Boc-Trp-NCA) and other commonly employed activated tryptophan derivatives, with a focus on their performance in solid-phase peptide synthesis (SPPS).
Executive Summary
This compound offers a streamlined approach to tryptophan incorporation by combining N-protection and carboxyl activation in a single molecule. This can potentially reduce the number of reagents and steps in a synthesis cycle. However, its application in standard solid-phase peptide synthesis (SPPS) is less common than the use of more traditional Nα-protected amino acids, such as Fmoc-Trp(Boc)-OH, which are coupled with the aid of activating agents like HATU or HBTU. The choice of derivative significantly impacts coupling efficiency, yield, purity, and the potential for racemization. This guide presents a comparative analysis based on a representative experimental design to highlight the key performance differences.
Performance Comparison of Activated Tryptophan Derivatives
To provide a clear comparison, this section outlines the expected performance of Boc-Trp-NCA versus the widely used Fmoc-Trp(Boc)-OH activated with HATU in the synthesis of a model peptide. The following data is based on a hypothetical, yet realistic, experimental setup to illustrate the practical differences between these two approaches.
Table 1: Quantitative Comparison of Activated Tryptophan Derivatives in the Synthesis of a Model Hexapeptide (Ac-Tyr-Gly-Gly-Phe-Leu-Trp-NH₂)
| Parameter | Boc-Trp-NCA | Fmoc-Trp(Boc)-OH + HATU |
| Coupling Efficiency | ~95-98% | >99% |
| Overall Crude Yield | ~65-75% | ~80-90% |
| Crude Peptide Purity (HPLC) | ~60-70% | ~75-85% |
| Racemization of Trp Residue | < 2% | < 0.5% |
| Coupling Time | 1-2 hours | 30-60 minutes |
Experimental Protocols
The following protocols detail the methodologies for the synthesis of the model hexapeptide Ac-Tyr-Gly-Gly-Phe-Leu-Trp-NH₂ on a Rink Amide resin, highlighting the final coupling step with either Boc-Trp-NCA or Fmoc-Trp(Boc)-OH.
General Solid-Phase Peptide Synthesis (SPPS) Procedure
The synthesis is performed on a 0.1 mmol scale using a Rink Amide resin (0.5 mmol/g substitution). Standard Fmoc/tBu chemistry is used for the elongation of the peptide chain until the final tryptophan residue.
Protocol 1: Coupling with this compound
-
Resin Preparation: The resin-bound pentapeptide (Ac-Tyr(tBu)-Gly-Gly-Phe-Leu-resin) is subjected to a final Fmoc deprotection using 20% piperidine in DMF. The resin is then thoroughly washed with DMF and DCM and dried under vacuum.
-
Boc-Trp-NCA Coupling:
-
Swell the deprotected peptide-resin in anhydrous DMF (5 mL) for 30 minutes.
-
In a separate vial, dissolve Boc-Trp-NCA (0.3 mmol, 3 equivalents) in anhydrous DMF (2 mL).
-
Add the Boc-Trp-NCA solution to the swollen resin.
-
Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
-
Protocol 2: Coupling with Fmoc-Trp(Boc)-OH and HATU
-
Resin Preparation: The resin-bound pentapeptide (Ac-Tyr(tBu)-Gly-Gly-Phe-Leu-resin) is subjected to a final Fmoc deprotection using 20% piperidine in DMF. The resin is then thoroughly washed with DMF.
-
Fmoc-Trp(Boc)-OH Coupling:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (0.5 mmol, 5 equivalents), HATU (0.45 mmol, 4.5 equivalents), and HOAt (0.45 mmol, 4.5 equivalents) in DMF (2 mL).
-
Add DIPEA (1.0 mmol, 10 equivalents) to the solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
-
Analytical Methods for Performance Evaluation
-
Peptide Purity and Yield: The crude peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The purity is determined by the relative peak area of the main product at a specific wavelength (typically 214 or 280 nm). The yield is calculated based on the initial resin loading.
-
Racemization Analysis: The extent of racemization of the tryptophan residue is determined by hydrolyzing the peptide in 6N DCl/D₂O, followed by derivatization of the resulting amino acids and analysis by chiral gas chromatography-mass spectrometry (GC-MS).[1][2][3][4]
Signaling Pathways and Experimental Workflows
Tryptophan and its derivatives are integral to various biological signaling pathways. Understanding these pathways is crucial for the design of peptide-based therapeutics.
Kynurenine Pathway
The kynurenine pathway is the primary route for tryptophan metabolism in the body. It is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO).[1][2] This pathway is implicated in immune regulation and neurological processes.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Tryptophan levels can influence mTOR signaling, linking nutrient availability to cellular responses.
Experimental Workflow for Comparative Synthesis
The following diagram illustrates the logical flow of the comparative experimental work.
Discussion
The choice between Boc-Trp-NCA and other activated tryptophan derivatives like Fmoc-Trp(Boc)-OH depends on the specific requirements of the synthesis.
This compound presents an intriguing option for its atom economy and reduced number of reagents in the coupling step. However, NCAs are generally more sensitive to moisture and can be prone to polymerization, which may lead to lower yields and purity if not handled under strictly anhydrous conditions. The activation is inherent to the molecule, which simplifies the process but offers less control over the activation and coupling kinetics compared to using a separate coupling reagent.
Fmoc-Trp(Boc)-OH , when used with modern coupling reagents like HATU, represents the current state-of-the-art for SPPS. This method offers high coupling efficiencies, rapid reaction times, and low levels of racemization. The use of a side-chain Boc protecting group on the indole nitrogen is a well-established strategy to prevent side reactions during synthesis and cleavage.[5] While this approach involves more reagents (amino acid derivative, coupling agent, base), it provides greater control and reliability, making it the preferred method for the synthesis of complex tryptophan-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods and Quality Control for peptide products [biosynth.com]
- 3. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cat-online.com [cat-online.com]
- 5. benchchem.com [benchchem.com]
Boc-SPPS: The Preferred Strategy for Synthesizing Long and Difficult Peptides
In the landscape of solid-phase peptide synthesis (SPPS), two methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies, have been cornerstones for decades. While the Fmoc strategy has gained widespread adoption for routine peptide synthesis due to its milder reaction conditions, the classic Boc strategy remains a powerful and often superior choice for the synthesis of long and challenging peptide sequences, particularly those prone to aggregation.[1][2] This guide provides an in-depth comparison of Boc and Fmoc-SPPS, highlighting the distinct advantages of the Boc approach for difficult sequences, supported by experimental data and detailed protocols.
Mitigating Aggregation: The Key Advantage of Boc-SPPS
A primary hurdle in the synthesis of long peptides, especially those containing hydrophobic residues, is on-resin aggregation.[3][4] This phenomenon, driven by intermolecular hydrogen bonding between growing peptide chains, can lead to incomplete coupling and deprotection steps, resulting in low yields and impure products.[4] Boc-SPPS offers a significant advantage in overcoming this challenge.
The key lies in the deprotection step. In Boc chemistry, the acid-labile Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[1][5] This acidic treatment protonates the newly exposed N-terminal amine, creating a positive charge. This electrostatic repulsion between the protonated peptide chains helps to disrupt the hydrogen bonding networks that cause aggregation, thereby improving solvation and the accessibility of the N-terminus for the subsequent coupling reaction.[1][5][6]
In contrast, the Fmoc strategy utilizes a base, commonly piperidine, for deprotection.[1] This results in a neutral N-terminal amine, which is more susceptible to participating in hydrogen bonding and initiating aggregation.[7] While in situ neutralization protocols exist for Boc-SPPS to minimize the time the N-terminus is in a neutral state, the inherent nature of the acidic deprotection in Boc chemistry provides a continuous disruptive force against aggregation throughout the synthesis.[5][8]
Comparative Performance: Boc vs. Fmoc
The choice between Boc and Fmoc strategies directly impacts key synthesis parameters. The following table summarizes a qualitative and quantitative comparison based on typical outcomes for challenging sequences.
| Parameter | Boc-SPPS | Fmoc-SPPS | Rationale |
| Crude Purity (HPLC) for Difficult Sequences | Typically >75% | Can be significantly lower (<50%) | The acidic deprotection in Boc-SPPS minimizes aggregation, leading to more complete reactions and higher purity of the crude product.[3][9] |
| Overall Yield for Long/Hydrophobic Peptides | ~60-70% | Highly variable, often lower | Reduced aggregation in Boc-SPPS leads to higher coupling efficiencies at each step, resulting in a better overall yield for long sequences.[3][9] |
| Coupling Efficiency Monitoring | Kaiser Test (qualitative) | UV absorbance of Fmoc cleavage (quantitative) | While Fmoc offers easier quantitative monitoring, the robustness of Boc chemistry in preventing aggregation often ensures high coupling efficiency.[9] |
| Aggregation Prevention | Superior | Prone to aggregation | Acidic deprotection in Boc-SPPS protonates the N-terminus, disrupting interchain hydrogen bonding.[1][5] |
| Side Reactions | Risk of acid-sensitive residue side reactions | Risk of base-catalyzed side reactions (e.g., aspartimide formation) | The harsh final cleavage in Boc-SPPS (HF) can be a drawback, but for aggregation-prone sequences, this is often outweighed by the benefits during chain assembly.[10][11] |
Experimental Protocols
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for a Difficult Sequence
This protocol outlines a manual synthesis cycle on a Merrifield or PAM resin, suitable for hydrophobic or aggregation-prone sequences.[10][12]
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.[2]
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and then DCM again (3x) to remove residual acid.[6][9]
-
Neutralization:
-
Washing: Wash the resin with DCM (3x) to remove excess base.[9]
-
Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 eq.), a coupling reagent such as HBTU (3 eq.), and DIEA (6 eq.) in N,N-dimethylformamide (DMF).[9]
-
Add the activated amino acid solution to the resin and agitate for 2 hours, or until a negative Kaiser test indicates complete coupling.[9]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[9]
-
Repeat: Repeat steps 2-7 for each amino acid in the sequence.
Final Cleavage and Deprotection (Boc-SPPS)
The final step in Boc-SPPS requires a strong acid to cleave the peptide from the resin and remove the side-chain protecting groups.[13]
-
Resin Preparation: Dry the fully synthesized peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: In a specialized HF cleavage apparatus, place the dried peptide-resin and appropriate scavengers (e.g., anisole).[13]
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous hydrogen fluoride (HF) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.[13]
-
-
HF Removal: Remove the HF by vacuum distillation.[13]
-
Peptide Precipitation and Extraction:
-
Triturate the resin with cold diethyl ether and filter to precipitate the crude peptide.
-
Extract the peptide from the resin using a suitable solvent (e.g., dilute acetic acid).
-
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.
Visualizing the Workflows
Caption: General workflow for Boc-SPPS.
Caption: Comparison of Boc and Fmoc chemical strategies.
Conclusion
While Fmoc-SPPS is the workhorse for many standard peptide synthesis applications, Boc-SPPS remains an indispensable tool for researchers tackling long and difficult peptide sequences. Its inherent ability to mitigate on-resin aggregation through acidic deprotection often leads to higher purity and yields for challenging targets. The choice between Boc and Fmoc chemistry should be made on a case-by-case basis, considering the specific peptide sequence and the potential for aggregation. For hydrophobic and aggregation-prone peptides, the robustness of the Boc strategy provides a clear advantage, enabling the successful synthesis of molecules that would be difficult or impossible to obtain using Fmoc chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative study of different initiators for Boc-Trp-NCA polymerization.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined polypeptides is crucial for a wide range of applications in drug delivery, tissue engineering, and materials science. The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a primary method for producing these polymers. The choice of initiator plays a pivotal role in determining the characteristics of the resulting polypeptide, including its molecular weight, polydispersity, and end-group functionality. This guide provides a comparative analysis of different initiators for the polymerization of N-tert-butyloxycarbonyl-L-tryptophan N-carboxyanhydride (Boc-Trp-NCA), offering insights into their performance based on experimental data.
Performance Comparison of Initiators
The selection of an initiator directly impacts the polymerization kinetics and the properties of the final poly(Boc-Trp) polypeptide. While direct comparative data for Boc-Trp-NCA is limited in publicly available literature, we can infer performance from studies on other N-carboxyanhydrides (NCAs) with similar characteristics. The following table summarizes typical results obtained with different classes of initiators for NCA polymerization, which can be considered indicative for the polymerization of Boc-Trp-NCA.
| Initiator Class | Typical Initiator | Polymerization Time | Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Key Advantages | Key Disadvantages |
| Primary Amines | n-Hexylamine | Days | Controlled | Low (<1.2) | Well-defined polymers, predictable molecular weights. | Slow reaction rates, sensitive to moisture.[1][2] |
| Organometallic Complexes | (PMe₃)₄Co, bipyNi(COD) | Hours | Controlled (up to >500 kDa) | Very Low (<1.2) | Fast and controlled polymerization, high molecular weights achievable.[3][4] | Potential for metal contamination, requires inert atmosphere. |
| Strong Bases | LiHMDS | Minutes to Hours | High | Low (<1.2) | Extremely rapid polymerization, can be conducted in an open vessel.[1][2][5] | Can be prone to side reactions if not carefully controlled. |
| Primary Amine Hydrochlorides | n-BuNH₃⁺Cl⁻ | Hours | Controlled | Low (<1.2) | Suppresses side reactions (Activated Monomer Mechanism), improved control.[6] | Slower than strong bases. |
Note: The data presented are representative values from studies on various NCA monomers and may differ for Boc-Trp-NCA. Experimental conditions such as monomer/initiator ratio, solvent, and temperature will also significantly influence the results.
Experimental Workflow and Mechanism
The ring-opening polymerization of Boc-Trp-NCA is a chain-growth process where the initiator plays a key role in the initiation and propagation steps. The general workflow involves the nucleophilic attack of the initiator on the carbonyl group of the NCA ring, leading to its opening and the formation of a propagating chain end.
Caption: General workflow for the polymerization of Boc-Trp-NCA.
Signaling Pathways in NCA Polymerization
The choice of initiator dictates the dominant polymerization mechanism, primarily the "Normal Amine Mechanism" (NAM) or the "Activated Monomer Mechanism" (AMM). Primary amines and their hydrochlorides predominantly follow the NAM path, leading to better control over the polymerization. Strong bases can promote the AMM, which can lead to side reactions if not carefully controlled.
Caption: Dominant polymerization pathways based on initiator type.
Experimental Protocols
Below are generalized protocols for the polymerization of Boc-Trp-NCA using different classes of initiators. Note: These are general guidelines and may require optimization for specific target molecular weights and applications. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Primary Amine (n-Hexylamine) Initiated Polymerization
This method is known for its ability to produce well-defined polypeptides, although the reaction times are typically long.
-
Materials: Boc-Trp-NCA, n-hexylamine, anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), methanol, diethyl ether.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of Boc-Trp-NCA in anhydrous DMF to achieve the target monomer concentration (e.g., 50 mg/mL).
-
Add the calculated volume of n-hexylamine solution (in DMF) to achieve the desired monomer-to-initiator ratio ([M]/[I]).
-
Stir the reaction mixture at room temperature. The polymerization progress can be monitored by FT-IR spectroscopy by observing the disappearance of the anhydride peaks (~1850 and 1790 cm⁻¹).
-
The reaction may take several days to reach high conversion.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like diethyl ether.
-
Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
-
Strong Base (LiHMDS) Initiated Polymerization
This method offers a significant acceleration of the polymerization process.[1][2]
-
Materials: Boc-Trp-NCA, Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1 M in THF), anhydrous THF, methanol, diethyl ether.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Boc-Trp-NCA in anhydrous THF.
-
Rapidly inject the calculated volume of LiHMDS solution to the stirred monomer solution to achieve the target [M]/[I] ratio.
-
The polymerization is typically very fast and can be complete within minutes to a few hours, depending on the [M]/[I] ratio.
-
Quench the reaction with methanol.
-
Precipitate, isolate, and dry the polymer as described in the primary amine protocol.
-
Organometallic (Cobalt or Nickel Complex) Initiated Polymerization
Transition metal initiators provide a balance of speed and control, yielding high molecular weight polypeptides with low polydispersity.[3][4]
-
Materials: Boc-Trp-NCA, (PMe₃)₄Co or (2,2'-bipyridyl)Ni(1,5-cyclooctadiene) [bipyNi(COD)], anhydrous THF, methanol, diethyl ether.
-
Procedure:
-
In a glovebox, dissolve the organometallic initiator in anhydrous THF in a reaction vessel.
-
Add a solution of Boc-Trp-NCA in THF to the initiator solution.
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction by FT-IR.
-
Upon completion, expose the reaction to air to terminate the polymerization.
-
Precipitate, isolate, and dry the polymer as previously described.
-
Conclusion
The choice of initiator for the polymerization of Boc-Trp-NCA is a critical parameter that governs the outcome of the synthesis. Primary amines offer a reliable route to well-defined, low polydispersity polypeptides, albeit with slow reaction kinetics. For applications requiring rapid synthesis or high molecular weight polymers, organometallic complexes and strong base initiators like LiHMDS present compelling alternatives. Researchers should select an initiator based on the desired polymer characteristics, available laboratory infrastructure, and the specific requirements of their application. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for successful and reproducible polypeptide synthesis.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Boc-Trp-NCA Polymers: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals working with synthetic polypeptides, confirming the precise structure of polymers like Boc-Trp-NCA is paramount. This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry—for the structural verification of polymers synthesized from N-tert-butoxycarbonyl-L-tryptophan-N-carboxyanhydride (Boc-Trp-NCA).
Data at a Glance: A Comparative Summary
The following tables summarize the expected quantitative data from each spectroscopic method for the analysis of the Boc-Trp-NCA monomer and the resulting polymer.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Boc-L-Tryptophan Monomer (Expected δ, ppm) | Poly(Boc-L-tryptophan) Polymer (Expected δ, ppm) | Reference Polymer: PBLG (δ, ppm) |
| Indole N-H | ~8.1 | Broadened, ~8.0-8.2 | N/A |
| Aromatic C-H (Indole) | 7.0-7.6 | Broadened, 6.9-7.5 | 7.3 (benzyl) |
| Amide N-H | ~5.3 | Broadened, ~7.5-8.5 (backbone) | ~8.0 (backbone) |
| α-CH | ~4.7 | Broadened, ~4.2-4.6 | 3.9 |
| β-CH₂ | ~3.3 | Broadened, ~3.1-3.4 | 2.1-2.2 |
| Boc C(CH₃)₃ | ~1.4 | Broadened, ~1.3-1.5 | N/A |
| Benzyl CH₂ (PBLG) | N/A | N/A | 5.1 |
| γ-CH₂ (PBLG) | N/A | N/A | 2.5 |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Boc-L-Tryptophan Monomer (Expected δ, ppm) | Poly(Boc-L-tryptophan) Polymer (Expected δ, ppm) | Reference Polymer: PBLG (δ, ppm) |
| Carbonyl (C=O) | ~175 (acid), ~156 (Boc) | ~172 (amide), ~155 (Boc) | 173 (amide), 172 (ester) |
| Aromatic C (Indole) | 110-136 | Broadened, 110-137 | 128-136 (benzyl) |
| α-C | ~55 | Broadened, ~53-57 | 57 |
| β-C | ~28 | Broadened, ~27-30 | 27 |
| Boc C(CH₃)₃ | ~80 (quat.), ~28 (methyl) | Broadened, ~80, ~28 | N/A |
| Benzyl C (PBLG) | N/A | N/A | 66 (CH₂), 136 (quat.) |
| γ-C (PBLG) | N/A | N/A | 30 |
Table 3: Comparative FT-IR Data (cm⁻¹)
| Vibrational Mode | Boc-L-Tryptophan Monomer (Expected) | Poly(Boc-L-tryptophan) Polymer (Expected) | Reference Polymer: Polytryptophan |
| N-H Stretch (Indole) | ~3400 | ~3400 | ~3400[1] |
| N-H Stretch (Amide/Urethane) | ~3300 | ~3300 (Amide I) | N/A |
| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 | 2850-3100 | 2900-3050[1] |
| C=O Stretch (Carboxylic Acid) | ~1710 | N/A | N/A |
| C=O Stretch (Boc) | ~1690 | ~1690 | N/A |
| C=O Stretch (Amide I) | N/A | ~1650 | ~1650[1] |
| N-H Bend (Amide II) | N/A | ~1530 | ~1530[1] |
| C-N Stretch | 1200-1300 | 1200-1300 | Not specified |
| C-O Stretch (Boc) | ~1160 | ~1160 | N/A |
Table 4: Comparative MALDI-TOF MS Data
| Parameter | Boc-Trp-NCA Monomer | Poly(Boc-L-tryptophan) Polymer |
| Expected m/z | 330.34 [M+H]⁺ or [M+Na]⁺ | Series of peaks corresponding to [nM + I + C]⁺, where n is the degree of polymerization, M is the monomer mass, I is the initiator mass, and C is the cationizing agent (e.g., Na⁺, K⁺). |
| Information Gained | Monomer purity and identity. | Polymer molecular weight distribution (Mw, Mn), dispersity (Đ), and confirmation of end-groups. |
| Typical Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) | Dithranol or sinapinic acid. |
| Cationizing Agent | Not always necessary. | Sodium trifluoroacetate (NaTFA) or potassium trifluoroacetate (KTFA). |
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic analysis of Boc-Trp-NCA polymers.
Detailed Experimental Protocols
I. Synthesis of Poly(Boc-L-tryptophan) via Ring-Opening Polymerization of Boc-Trp-NCA
This protocol is a generalized procedure based on typical NCA polymerizations.
-
Monomer and Initiator Preparation: Dry the Boc-Trp-NCA monomer and the chosen initiator (e.g., hexylamine) under high vacuum for at least 24 hours prior to use.
-
Polymerization Setup: In a glovebox, dissolve the Boc-Trp-NCA monomer in anhydrous N,N-dimethylformamide (DMF) to a desired concentration (e.g., 5-10 wt%).
-
Initiation: Add the initiator solution (dissolved in anhydrous DMF) to the monomer solution via syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Reaction: Allow the reaction to stir at room temperature for 48-72 hours under an inert atmosphere.
-
Precipitation and Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as diethyl ether or methanol.
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum to a constant weight.
II. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified poly(Boc-L-tryptophan) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For peptide analysis, a concentration of 0.5-1.0 mM is often recommended.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
III. FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the dry polymer powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[3] Apply pressure to ensure good contact.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the polymer with ~100 mg of dry, spectroscopic grade KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.[3]
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4] Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands and compare them to the known spectra of the monomer and related polymers to confirm the presence of key functional groups and the disappearance of monomer-specific bands.
IV. MALDI-TOF Mass Spectrometry
-
Sample and Matrix Preparation: Prepare a stock solution of the polymer in a suitable solvent like tetrahydrofuran (THF) at a concentration of approximately 1 mg/mL. Prepare a separate solution of the matrix (e.g., dithranol) in THF at a concentration of 10 mg/mL. Also prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate) in THF at 1 mg/mL.
-
Spotting: Mix the polymer solution, matrix solution, and cationizing agent solution in a ratio of approximately 1:10:1 (v/v/v). Spot 1 µL of this mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectrum in positive ion, linear or reflector mode, depending on the required mass accuracy and resolution. Calibrate the instrument using a known polymer standard.
-
Data Analysis: Analyze the resulting spectrum to identify the series of peaks corresponding to the polymer. The mass of each peak can be used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).[3]
Comparison of Alternatives
-
NMR Spectroscopy offers the most detailed structural information, providing insights into the polymer backbone, side chains, and end-groups. However, the broad peaks characteristic of polymers can sometimes make precise assignment challenging.
-
FT-IR Spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups (e.g., amide bonds, Boc protecting group) and for monitoring the disappearance of the NCA ring from the monomer. It is less powerful for determining molecular weight or end-group analysis.
-
MALDI-TOF Mass Spectrometry is unparalleled for determining the absolute molecular weight distribution of the polymer and for confirming the identity of the end-groups.[3] Its effectiveness can be limited for polymers with very high molecular weights or broad dispersity.
Conclusion
A combination of NMR, FT-IR, and MALDI-TOF MS provides a comprehensive and robust characterization of Boc-Trp-NCA polymers. FT-IR offers a quick confirmation of polymerization, NMR provides detailed structural elucidation of the repeating unit, and MALDI-TOF MS delivers precise information on molecular weight and end-group fidelity. By employing these techniques in a complementary fashion, researchers can confidently verify the structure of their synthesized polypeptides, ensuring the quality and reliability of their materials for downstream applications in research and drug development.
References
A Comparative Guide to Assessing the Purity of Crude Peptides from Boc-Based Synthesis
For researchers, scientists, and drug development professionals, the accurate assessment of crude peptide purity following Boc-based solid-phase peptide synthesis (SPPS) is a critical checkpoint. This process not only dictates the strategy for subsequent purification but also provides vital feedback for optimizing the synthesis protocol itself. This guide offers an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Understanding Impurities in Boc-Based SPPS
Boc-based SPPS, while a robust method, is known to generate a characteristic profile of impurities. The harsh acidic conditions required for the repetitive cleavage of the Boc protecting group and the final cleavage from the resin are major contributors to side reactions. Identifying and quantifying these impurities is paramount for ensuring the quality and efficacy of the synthetic peptide.
Common impurities include:
-
Truncated Sequences: Peptides that are shorter than the target sequence due to incomplete coupling or deprotection steps.
-
Deletion Sequences: Peptides missing one or more amino acids from the target sequence.
-
Side-Reaction Products: Modifications arising from the strong acid cleavage, such as the alkylation of sensitive residues like Tryptophan and Methionine by carbocations generated from protecting groups.[1][2]
-
Incompletely Deprotected Peptides: Residual side-chain protecting groups (e.g., Benzyl esters) that were not successfully removed during the final cleavage.
-
Racemized Products: Diastereomeric impurities resulting from the epimerization of amino acid chiral centers during activation.
Primary Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for quantification, Mass Spectrometry (MS) is indispensable for identity confirmation, and Nuclear Magnetic Resonance (NMR) offers detailed structural insights.
Comparative Analysis of Key Techniques
| Parameter | RP-HPLC | Mass Spectrometry (LC-MS) | Quantitative NMR (qNMR) |
| Primary Function | Purity quantification, separation of components. | Molecular weight confirmation, impurity identification. | Structural confirmation, absolute purity quantification. |
| Typical Crude Purity Range | 70-95% (highly sequence dependent).[3] | N/A (confirms mass of peaks from HPLC). | Can provide absolute purity with high accuracy. |
| Key Strengths | High resolution and reproducibility, well-established quantification based on peak area percentage. | High sensitivity, provides molecular weight of impurities, enabling identification of deletion/truncation and side-products.[4][5] | Non-destructive, provides detailed structural information, can quantify non-chromophoric impurities, highly accurate for absolute quantification.[6][7] |
| Limitations | Co-elution of impurities can lead to inaccurate quantification, requires UV-active components. | Ion suppression effects can impact quantification, may not distinguish between isomers without fragmentation. | Lower sensitivity compared to HPLC/MS, complex spectra for large peptides, requires a suitable internal standard for absolute quantification.[6] |
| Typical Throughput | High | High | Moderate |
Experimental Workflow for Purity Assessment
A logical and systematic workflow ensures that all aspects of the crude peptide's quality are thoroughly evaluated. The process begins with a high-resolution separation, followed by identity confirmation and, if necessary, detailed structural elucidation.
Detailed Experimental Protocols
Protocol 1: Purity and Impurity Profiling by RP-HPLC
This protocol outlines a standard method for analyzing the purity of a crude peptide from Boc-based synthesis.
-
Materials and Reagents:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC column (C18, 150 x 4.6 mm, 3-5 µm particle size is a good starting point).[3]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude peptide at 1 mg/mL in Mobile Phase A or a suitable mixture of A and B.
-
Vortex to dissolve and centrifuge to remove any particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 214-220 nm (for the peptide bond).
-
Injection Volume: 10-20 µL.
-
Gradient: A typical starting gradient is 5% to 65% Mobile Phase B over 30 minutes. This can be optimized to a shallower gradient over the elution range of the peptide and its impurities to improve resolution.[8][9]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity by dividing the peak area of the main product by the total area of all peaks.
-
Protocol 2: Identity Confirmation by LC-MS
This protocol is typically run in conjunction with the HPLC analysis to confirm the molecular weight of the main peak and identify impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: A range that encompasses the expected molecular weight of the target peptide and potential impurities (e.g., 300-2000 m/z).
-
Data Acquisition: Acquire full scan MS data. For impurity identification, data-dependent MS/MS can be employed to obtain fragmentation data.[11]
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak and any significant impurity peaks.
-
Deconvolute the multiply charged ion series to determine the neutral molecular weight.
-
Compare the observed molecular weight to the theoretical molecular weight of the target peptide.
-
Analyze the molecular weights of impurity peaks to identify them as truncated sequences, deletion sequences, or products of known side reactions.[5]
-
Protocol 3: Structural Confirmation by 1D ¹H NMR
NMR can be used to confirm the identity and structure of the peptide and, with careful setup, to determine its absolute purity.
-
Materials and Reagents:
-
Crude lyophilized peptide
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard of known purity for qNMR (e.g., maleic acid, acesulfame potassium).[6]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the crude peptide and the internal standard.
-
Dissolve in a precise volume of the deuterated solvent. The concentration should be sufficient for a good signal-to-noise ratio (typically >0.5 mM).
-
-
NMR Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard 1D proton experiment. For quantitative analysis, ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.[12]
-
Acquisition Parameters: Sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate well-resolved signals corresponding to the target peptide and the internal standard.
-
Calculate the purity using the ratio of the integrals, the number of protons contributing to each signal, and the known weights and molecular weights of the peptide and the standard.[13]
-
The overall spectral pattern serves as a fingerprint for the peptide's structure.
-
By employing these complementary techniques, researchers can build a comprehensive profile of their crude peptide, enabling informed decisions for purification and ensuring the ultimate success of their research and development efforts.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mastelf.com [mastelf.com]
- 9. biotage.com [biotage.com]
- 10. agilent.com [agilent.com]
- 11. almacgroup.com [almacgroup.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Safety Operating Guide
Proper Disposal of Boc-Trp-N-carboxyanhydride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like Boc-Trp-N-carboxyanhydride are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, a key building block in peptide synthesis. Adherence to these protocols is essential for mitigating risks and preventing environmental contamination.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. As a moisture-sensitive and reactive compound, proper personal protective equipment (PPE) and engineering controls are mandatory.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A full-length laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator if handling outside a fume hood. |
All handling and disposal procedures for this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.
Disposal Plan: Deactivation through Controlled Hydrolysis
The primary hazard associated with N-carboxyanhydrides (NCAs) is their reactivity, particularly with nucleophiles like water. This reactivity, however, can be harnessed for safe disposal. NCAs readily hydrolyze to form the corresponding amino acid (in this case, Boc-L-tryptophan) and carbon dioxide, which are significantly less hazardous.[1] This deactivation process is the recommended first step before the final disposal of the chemical waste.
Experimental Protocol for the Deactivation of this compound
This protocol details the step-by-step process for the safe hydrolysis of this compound in a laboratory setting.
Materials:
-
This compound waste
-
A suitable reaction vessel (e.g., an Erlenmeyer flask) of an appropriate size to allow for stirring and potential gas evolution.
-
A stirrer hotplate and a magnetic stir bar.
-
A compatible solvent (e.g., Tetrahydrofuran (THF) or Acetone).
-
Water.
-
A container for aqueous waste, properly labeled.
Procedure:
-
Preparation: In a chemical fume hood, place the this compound waste into the reaction vessel. If the waste is in a solution, it can be added directly.
-
Dissolution: Add a compatible solvent to dissolve the this compound. The amount of solvent should be sufficient to ensure the mixture can be stirred effectively.
-
Initiation of Hydrolysis: While stirring the solution, slowly add water to initiate the hydrolysis process. A general guideline is to add an excess of water relative to the amount of the NCA.
-
Monitoring the Reaction: Continue to stir the mixture at room temperature. The hydrolysis reaction will release carbon dioxide, which may cause some bubbling. Ensure the reaction is not too vigorous.
-
Completion of Hydrolysis: Allow the reaction to proceed for several hours (or overnight for larger quantities) to ensure complete hydrolysis of the NCA.
-
Waste Collection: Once the hydrolysis is complete, the resulting solution containing Boc-L-tryptophan should be transferred to a properly labeled aqueous waste container.
-
Final Disposal: The aqueous waste container should be disposed of through your institution's hazardous waste management program.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Leak Procedures
In the event of a spill, prompt and appropriate action is critical.
-
Evacuate and Ventilate: Clear the immediate area of the spill and ensure adequate ventilation.
-
Containment: Prevent the further spread of the spilled material. For solid spills, avoid generating dust.
-
Collection: Carefully sweep up the solid material. For liquid spills, use an inert absorbent material.
-
Deactivation: Place the collected material into a suitable container and follow the deactivation protocol described above.
-
Cleaning: Thoroughly clean the spill area after the material has been collected. All cleaning materials should be disposed of as hazardous waste.
By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a safer research environment and responsible chemical waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
